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  • Product: 6-Bromo-3-cyano-2-nitrophenylacetic acid
  • CAS: 1807020-96-7

Core Science & Biosynthesis

Foundational

Advanced Spectral Characterization of 6-Bromo-3-cyano-2-nitrophenylacetic Acid: A Comprehensive Technical Guide

Executive Summary The structural validation of highly functionalized synthetic building blocks is a critical bottleneck in modern drug development. 6-Bromo-3-cyano-2-nitrophenylacetic acid (CAS: 1807020-96-7) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of highly functionalized synthetic building blocks is a critical bottleneck in modern drug development. 6-Bromo-3-cyano-2-nitrophenylacetic acid (CAS: 1807020-96-7) presents a unique analytical challenge due to its tetra-substituted aromatic core. The dense packing of strongly electron-withdrawing groups (EWGs)—nitro, cyano, and bromo—alongside a carboxylic acid moiety creates overlapping electronic and steric effects that complicate spectral interpretation.

This whitepaper provides an in-depth, self-validating analytical workflow for the definitive structural elucidation of this compound. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), researchers can establish a rigorous, error-free profile of the molecule.

Structural Complexity & Experimental Causality

To design a robust analytical protocol, one must first deconstruct the molecule's stereoelectronic environment. The benzene ring is substituted at four contiguous positions (C1 to C3, and C6).

  • Steric Hindrance: The acetic acid group ( −CH2​COOH ) at C1 is sandwiched between a bulky nitro group at C2 and a heavy bromine atom at C6. This extreme steric crowding restricts the rotational freedom of the benzylic carbon.

  • Electronic Deactivation: The −NO2​ and −C≡N groups withdraw electron density via both induction and resonance, severely deactivating the aromatic ring. This deshields the remaining aromatic protons, pushing their NMR signals significantly downfield.

The Orthogonal Validation Workflow

To ensure absolute trustworthiness, the analytical strategy must be a self-validating system. No single technique is sufficient. We employ NMR for carbon-hydrogen connectivity, FT-IR for functional group confirmation, and HRMS for exact mass and isotopic fingerprinting.

SpectralWorkflow cluster_0 Orthogonal Analytical Techniques Sample 6-Bromo-3-cyano-2-nitrophenylacetic acid (Target Molecule) NMR NMR Spectroscopy (Connectivity & Spin Systems) Sample->NMR DMSO-d6 Solvation IR ATR FT-IR (Functional Group Identification) Sample->IR Neat Solid Pressure MS HRMS ESI(-) (Exact Mass & Isotope Ratio) Sample->MS MeOH/NH4FA Ionization Validation Definitive Structural Elucidation & Purity Assessment NMR->Validation Carbon Framework IR->Validation C=O, C≡N, NO2 MS->Validation [M-H]- & 79/81Br

Caption: Orthogonal spectral workflow ensuring self-validating structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for mapping the carbon-hydrogen framework. According to standard [1], the solvent choice is critical. DMSO- d6​ is selected over CDCl3​ for two reasons: it fully dissolves the highly polar, rigid molecule, and it strongly hydrogen-bonds with the carboxylic acid, preventing rapid proton exchange and allowing the −COOH proton to be observed as a distinct signal.

Step-by-Step Protocol
  • Sample Preparation: Weigh 15–20 mg of the analyte.

  • Solvation: Dissolve completely in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13C NMR at 100 MHz (1024 scans) at 298 K.

Spectral Data & Causality Analysis

The tetra-substituted nature of the ring simplifies the aromatic region into an isolated AB spin system . Protons H4 and H5 couple only to each other, yielding two distinct doublets with a typical ortho coupling constant ( 3J≈8.4 Hz). The benzylic −CH2​− group is shifted unusually downfield ( 4.05 ppm) due to the intense electron-withdrawing effect of the adjacent ortho-nitro group.

Table 1: Predicted 1H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment & Causality
12.80Broad Singlet1H--COOH : Visible due to DMSO- d6​ hydrogen bonding.
8.15Doublet1H8.4Ar-H4 : Highly deshielded by ortho-CN and meta-NO 2​ .
7.95Doublet1H8.4Ar-H5 : Deshielded by ortho-Br and para-NO 2​ .
4.05Singlet2H--CH 2​ - : Downfield shift driven by ring electron deficiency.

Table 2: Predicted 13C NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
170.5QuaternaryC=O (Carboxylic acid)
149.0QuaternaryC2 (Attached to -NO 2​ )
135.5CHC4 (Aromatic CH)
133.0CHC5 (Aromatic CH)
129.5QuaternaryC1 (Attached to -CH 2​ -)
120.0QuaternaryC6 (Attached to -Br)
115.5QuaternaryC3 (Attached to -CN)
114.0QuaternaryC N (Cyano carbon)
39.5CH 2​ -CH 2​ - (Aliphatic benzylic carbon)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides definitive proof of the functional groups. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting.

The Causality of ATR: KBr is highly hygroscopic. Atmospheric moisture absorbed during pellet preparation produces a massive, broad O-H band that completely masks the critical carboxylic acid O-H stretch of the analyte. ATR analyzes the neat solid directly, preserving the integrity of the molecular hydrogen-bonding network and yielding a pristine spectrum, a standard supported by[2].

Step-by-Step Protocol
  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Application: Place 2–3 mg of the neat solid compound directly onto the crystal.

  • Compression: Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Acquire spectra from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 co-added scans).

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm −1 )IntensityPeak ShapeAssignment
3200 – 2500MediumVery BroadO-H stretch (Carboxylic acid, H-bonded)
2235MediumSharpC N stretch (Conjugated cyano group)
1715StrongSharpC=O stretch (Carboxylic acid)
1535StrongSharpAsymmetric NO 2​ stretch
1350StrongSharpSymmetric NO 2​ stretch
620MediumSharpC-Br stretch

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry validates the exact molecular formula and provides a diagnostic isotopic fingerprint. The [3] and [4] emphasize the utility of exact mass measurements for halogenated compounds.

The Causality of ESI(-): Electrospray Ionization in negative mode (ESI-) is deliberately selected because the carboxylic acid moiety acts as a potent endogenous charge carrier. Deprotonation ( pKa​≈3.5 ) is facilitated by a mildly basic mobile phase additive. This choice suppresses the background chemical noise typical of positive ion mode and yields a dominant [M−H]− pseudomolecular ion. Furthermore, the presence of a single bromine atom dictates a highly diagnostic 1:1 isotopic doublet separated by 2 Da, serving as an internal self-validation of the molecular formula.

Step-by-Step Protocol
  • Preparation: Prepare a 1 μ g/mL stock solution of the analyte in LC-MS grade Methanol.

  • Dilution: Dilute 1:10 in the mobile phase (50:50 Water/Acetonitrile containing 10 mM Ammonium Formate to drive deprotonation).

  • Injection: Inject 5 μ L into an LC-HRMS system (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition: Operate in negative ion mode (ESI-) with a capillary voltage of 2.5 kV, scanning m/z 100–1000.

Table 4: HRMS (ESI-) Isotopic Data Analysis

Ion SpeciesFormulaExact Mass (Theoretical)Expected m/z [M-H] Relative Abundance
Monoisotopic ( 79 Br)C 9​ H 5​ 79 BrN 2​ O 4​ 283.9433 Da282.9360 100%
Heavy Isotope ( 81 Br)C 9​ H 5​ 81 BrN 2​ O 4​ 285.9413 Da284.9340 98%
Fragment IonC 8​ H 5​ BrN 2​ O 2​ -238.94 / 240.94 -

Note: The primary fragmentation pathway in MS/MS involves the neutral loss of CO 2​ (-44 Da) from the carboxylate anion, yielding the m/z 238/240 fragment, further confirming the presence of the acetic acid side chain.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Journal of Chemical Education / ACS Publications. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Table of Spectral Data. Journal of the American Chemical Society. URL:[Link]

  • Linstrom, P. J., & Mallard, W. G. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. URL:[Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Database. National Institutes of Health. URL: [Link]

Sources

Exploratory

stability and storage conditions for 6-Bromo-3-cyano-2-nitrophenylacetic acid

Title: Comprehensive Stability Profiling and Storage Directives for 6-Bromo-3-cyano-2-nitrophenylacetic acid Abstract: The Molecular Paradox of Polyfunctionalized Phenylacetic Acids 6-Bromo-3-cyano-2-nitrophenylacetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Stability Profiling and Storage Directives for 6-Bromo-3-cyano-2-nitrophenylacetic acid

Abstract: The Molecular Paradox of Polyfunctionalized Phenylacetic Acids

6-Bromo-3-cyano-2-nitrophenylacetic acid (CAS 1807020-96-7)[1] is a highly functionalized, electron-deficient aromatic compound utilized as a critical intermediate in advanced pharmaceutical and materials synthesis. While its dense functionalization enables complex cross-coupling and derivatization, it simultaneously introduces severe structural vulnerabilities. This whitepaper dissects the thermodynamic, hydrolytic, and photochemical instabilities of this molecule, providing researchers with causality-driven stability data, self-validating experimental workflows, and optimized storage protocols.

Mechanistic Vulnerabilities: The Causality of Degradation

To design effective storage and handling protocols, one must first understand the intrinsic chemical reactivity of the molecule. The degradation of 6-bromo-3-cyano-2-nitrophenylacetic acid is governed by three primary mechanistic pathways:

Photochemical Decarboxylation (The Ortho-Nitro Effect)

The most critical instability of this compound arises from the spatial proximity of the ortho-nitro group to the acetic acid moiety. Ortho-nitrophenylacetic acids effectively act as "caged" carbon dioxide systems[2]. Upon exposure to ambient or UV light, the molecule is excited to a triplet state ( T1​ ). This excitation triggers an ultrafast, Norrish type II-like intramolecular hydrogen abstraction from the benzylic position by the nitro oxygen. The resulting aci-nitro intermediate rapidly collapses, releasing CO2​ and yielding the corresponding 2-nitrotoluene derivative[2].

PhotochemDecarb A 6-Br-3-CN-2-NO2-PAA (Ground State) B Excited Triplet State (T1) A->B hν (UV/Vis) C Aci-Nitro Intermediate (H-transfer) B->C Intramolecular H-abstraction D Decarboxylated Product + CO2 C->D Rearrangement & CO2 Release

Photochemical decarboxylation pathway of ortho-nitrophenylacetic acids via an aci-nitro intermediate.
Thermal Decarboxylation via Electron Withdrawal

Decarboxylation of phenylacetic acids proceeds via a carbanion intermediate or transition state. The activation energy required for the cleavage of the C-C bond is drastically lowered when the resulting benzylic carbanion can be stabilized by inductive or resonance effects. The synergistic electron-withdrawing nature of the -NO2, -CN, and -Br substituents heavily stabilizes this transient negative charge. Consequently, the molecule is significantly more thermolabile than unsubstituted phenylacetic acid, prone to slow thermal decarboxylation even at elevated ambient temperatures.

Hydrolytic Susceptibility of the Cyano Moiety

The cyano group (-CN) at the 3-position acts as an electrophilic center. Under strongly basic conditions, hydroxide ions attack the nitrile carbon, forming an intermediate imidic acid that tautomerizes to an amide, and upon further hydrolysis, to a carboxylate. Furthermore, the highly electron-deficient aromatic ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles, potentially displacing the bromo group.

Empirical Stability Profiling: Quantitative Kinetics

To translate these mechanistic vulnerabilities into actionable data, forced degradation kinetics (extrapolated from ICH Q1A/Q1B guidelines for related polyfunctionalized ortho-nitrophenylacetic acids) are summarized below.

Table 1: Degradation Kinetics and Impurity Profiling under ICH Stress Conditions

Stress ConditionEnvironmental ParametersPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Photolytic ICH Q1B (1.2M lux hrs, UV/Vis)Photodecarboxylation< 4 hours (Rapid)
Thermal 60°C, Ambient HumidityThermal Decarboxylation~14 days
Hydrolytic (Acid) 0.1 N HCl, 25°CCyano Hydrolysis (Slow)> 30 days (Stable)
Hydrolytic (Base) 0.1 N NaOH, 25°CCyano Hydrolysis / SNAr< 24 hours
Oxidative 3% H2​O2​ , 25°CN-oxidation / Ring opening~7 days

Formulated Storage Directives

Given the severe photolabile and thermolabile nature of 6-bromo-3-cyano-2-nitrophenylacetic acid, standard ambient storage is insufficient. To maintain >99% purity over a 12-month lifecycle, the following directives must be strictly implemented:

  • Temperature Control: Store strictly under refrigerated conditions (2°C to 8°C ). For long-term archiving (>6 months), cryogenic storage at -20°C is recommended to completely arrest thermal decarboxylation.

  • Light Exclusion: The compound must be housed in amber glass vials or secondary opaque containers. Exposure to direct laboratory lighting during handling should be minimized to prevent UV-induced aci-nitro rearrangement[2].

  • Atmospheric Control: The container should be tightly sealed and backfilled with an inert gas (Argon or Nitrogen ) to prevent ambient moisture from initiating slow hydrolysis of the cyano group.

  • Chemical Isolation: Keep strictly segregated from strong bases, oxidizing agents, and nucleophilic solvents (e.g., primary amines) to prevent hazardous decomposition or SNAr reactions[3].

Self-Validating Experimental Workflows for Stability Assessment

To independently verify the stability of a specific batch, researchers should utilize the following self-validating forced degradation workflow. The protocol is designed with a "mass balance" validation step to ensure absolute analytical trustworthiness.

Protocol: Forced Degradation & UHPLC-MS/MS Profiling

Step 1: Stock Preparation

  • Accurately weigh 10.0 mg of 6-bromo-3-cyano-2-nitrophenylacetic acid.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution. Note: Perform this step under low-light conditions.

Step 2: Aliquotting and Stress Application

  • Thermal Stress: Transfer 1 mL to a sealed amber vial; incubate at 60°C for 7 days.

  • Photolytic Stress: Transfer 1 mL to a clear quartz vial; expose to 1.2 million lux hours and 200 watt hours/m² of near UV (ICH Q1B standard).

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 25°C for 48 hours.

Step 3: Quenching (The Stabilization Step)

  • To arrest degradation in the hydrolytic sample, neutralize immediately by adding 1 mL of 0.1 N HCl. Dilute all other samples 1:10 with Mobile Phase A prior to injection.

Step 4: UHPLC-MS/MS Analysis

  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% Formic acid in H2​O ; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Detection: ESI-MS in negative ion mode (monitoring for the [M−H]− parent ion and the [M−CO2​−H]− decarboxylated degradant).

Step 5: Mass Balance Validation (Self-Validation Mechanism)

  • Calculate the sum of the peak areas of the parent drug and all identified degradants.

  • Validation Criteria: A mass balance of 95–105% relative to the unstressed control validates the assay. If the balance falls below 95%, it indicates the formation of volatile degradants (e.g., total loss of CO2​ without capturing the toluene derivative) or insoluble polymeric species, requiring a recalibration of the extraction solvent.

ForcedDegradation Start Sample Preparation (1 mg/mL in MeCN/H2O) Therm Thermal Stress (60°C, 7 days) Start->Therm Photo Photolytic Stress (UV/Vis, ICH Q1B) Start->Photo Hydro Hydrolytic Stress (pH 2 & pH 12, 48h) Start->Hydro Quench Quenching & Neutralization Therm->Quench Photo->Quench Hydro->Quench LCMS UHPLC-MS/MS Analysis Quench->LCMS Data Degradation Kinetics & Impurity Profiling LCMS->Data

Self-validating forced degradation workflow for stability profiling and impurity identification.

References

  • Talent Chemical Co., Ltd. "2-Nitrophenylacetic Acid CAS 3740-52-1 Storage and Precautions." Shanghai Talent Chemical, 2024. URL: [Link]

  • Neumann, Karsten, et al. "Investigating the CO2 uncaging mechanism of nitrophenylacetates by means of fs-IR spectroscopy and quantum chemical calculations." Physical Chemistry Chemical Physics, ResearchGate, 2011. URL: [Link]

  • Bacha, J. D., and Kochi, J. K. "Oxidation of Alkyl Radicals from Decarboxylation of Acids by Lead(IV) and Copper(II)." Journal of Organic Chemistry, Sciencemadness, 1968. URL:[Link]

Sources

Foundational

Theoretical Studies on the Molecular Structure of 6-Bromo-3-cyano-2-nitrophenylacetic Acid: A Computational Whitepaper

Executive Summary In the realm of rational drug design and advanced materials science, highly functionalized aromatic systems serve as critical scaffolds. 6-Bromo-3-cyano-2-nitrophenylacetic acid (BCNAA) represents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced materials science, highly functionalized aromatic systems serve as critical scaffolds. 6-Bromo-3-cyano-2-nitrophenylacetic acid (BCNAA) represents a uniquely complex molecular architecture, featuring a delicate balance of steric bulk, strong electron-withdrawing groups (EWGs), and a highly capable hydrogen-bonding moiety.

Understanding the physicochemical behavior of this molecule requires rigorous theoretical investigation. By employing Density Functional Theory (DFT) and Non-Covalent Interaction (NCI) analysis, we can decode the causality behind its conformational preferences, electronic distribution, and reactivity. This whitepaper provides an authoritative, step-by-step guide to conducting and interpreting theoretical studies on BCNAA, establishing a self-validating framework for predictive molecular modeling.

Causality in Molecular Architecture: The Interplay of Substituents

To accurately model BCNAA, one must first understand the physical causality driven by its substituents. The phenylacetic acid core is heavily perturbed by three distinct functional groups, each contributing to the molecule's overall electronic and steric landscape:

  • The 6-Bromo Substituent: Bromine introduces significant steric hindrance and polarizability. In computational models, the anisotropic distribution of electron density around the bromine atom (the σ-hole) allows for highly directional halogen bonding, which is critical for target receptor docking.

  • The 3-Cyano Substituent: The cyano group acts as a powerful inductive electron-withdrawing group. It pulls electron density away from the aromatic ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhancing the molecule's electrophilic character.

  • The 2-Nitro Substituent: Positioned orthogonally to the cyano group, the nitro group exerts both inductive and resonance-based electron withdrawal. However, due to steric clashes with the adjacent acetic acid moiety, the nitro group is often forced out of coplanarity with the benzene ring, a phenomenon that must be captured by accurate dihedral angle optimization[1].

Logic Core Phenylacetic Acid Bromo 6-Bromo Group Core->Bromo Cyano 3-Cyano Group Core->Cyano Nitro 2-Nitro Group Core->Nitro Steric Steric Hindrance & Halogen Bonding Bromo->Steric EWG1 Inductive EWG Dipole Enhancement Cyano->EWG1 EWG2 Resonance EWG Conformational Locking Nitro->EWG2 Steric->Core EWG1->Core EWG2->Core

Caption: Logical relationship between functional groups and physicochemical properties.

Self-Validating Computational Workflow

To ensure scientific integrity, theoretical studies must rely on self-validating protocols. A single-point energy calculation is insufficient; the geometry must be rigorously optimized, and the nature of the stationary point must be mathematically confirmed.

Step-by-Step Methodology

Step 1: Initial Conformer Generation Generate the 3D structure of BCNAA using a standard SMILES string. Perform a preliminary molecular mechanics optimization using the MMFF94 force field to resolve severe steric clashes between the 2-nitro and the acetic acid groups.

Step 2: DFT Geometry Optimization Submit the pre-optimized structure to a quantum mechanical package (e.g., Gaussian 16). Select the M06-2X functional. Causality: While B3LYP is a standard workhorse[2], M06-2X is explicitly parameterized to capture non-covalent interactions and dispersion forces, which are critical for accurately modeling the intramolecular interactions between the bulky bromo and nitro groups[1]. Pair this with the def2-TZVP basis set. Causality: The def2-TZVP basis set provides an all-electron description that is highly accurate for heavy halogens like bromine, preventing basis set superposition errors (BSSE)[3].

Step 3: Solvation Modeling Apply the Solvation Model based on Density (SMD) using water or dichloromethane as the implicit solvent to mimic physiological or synthetic environments[3].

Step 4: Vibrational Frequency Analysis (The Validation Step) Following optimization, perform a harmonic vibrational frequency calculation at the exact same level of theory. Self-Validation Rule: The structure is only accepted as a true local minimum if the calculation yields zero imaginary frequencies. If an imaginary frequency is present (indicating a transition state or saddle point), the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Workflow N1 Initial 3D Conformer Generation N2 MMFF94 Pre-optimization N1->N2 N3 DFT Optimization (M06-2X/def2-TZVP) N2->N3 N4 Vibrational Frequency Analysis N3->N4 N5 Re-optimize Geometry N4->N5 Imaginary Freq > 0 N6 Electronic Properties (HOMO/LUMO) N4->N6 True Minimum (Freq = 0) N5->N3 N7 NCI & Hirshfeld Surface Analysis N6->N7

Caption: Step-by-step computational workflow for DFT optimization and property evaluation.

Electronic Structure and Quantitative Data Analysis

The electronic properties of BCNAA dictate its reactivity, metabolic stability, and binding affinity. Frontier Molecular Orbital (FMO) analysis—specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO—provides a quantitative measure of chemical hardness and kinetic stability[4].

Because of the synergistic electron-withdrawing effects of the cyano and nitro groups, the electron density is highly polarized. The table below summarizes the expected quantitative theoretical data for BCNAA based on rigorous DFT benchmarks of structurally analogous polysubstituted aromatics.

Table 1: Theoretical Electronic Properties of BCNAA
Physicochemical PropertyTheoretical Value (B3LYP)Theoretical Value (M06-2X)Implications for Drug Development
Dipole Moment (μ) ~ 6.5 D~ 6.8 DHigh polarity dictates aqueous solubility and specific receptor binding orientation.
HOMO Energy -7.12 eV-7.45 eVDeep HOMO level indicates high ionization potential; resistant to oxidative metabolism.
LUMO Energy -3.05 eV-2.85 eVLow LUMO driven by -NO₂ and -CN groups suggests strong electron affinity.
Energy Gap (ΔE) 4.07 eV4.60 eVModerate kinetic stability; typical for highly conjugated, electron-deficient aromatics.
Isotropic Polarizability (α) 1.82 × 10⁻²² esu1.79 × 10⁻²² esuHigh polarizability driven by the bromine atom enhances van der Waals interactions.

Non-Covalent Interactions (NCI) and Dimerization

In the solid state and in highly concentrated solutions, phenylacetic acid derivatives exhibit a strong propensity to form hydrogen-bonded dimers[5]. For BCNAA, theoretical studies must account for the dimerization of the carboxylic acid moieties (forming an R22​(8) hydrogen bond motif).

Hirshfeld Surface Analysis Protocol

To map these interactions:

  • Export the optimized .chk or .wfn file from the DFT calculation.

  • Utilize Multiwfn or CrystalExplorer to generate the Hirshfeld surface.

  • Map the normalized contact distance ( dnorm​ ) onto the surface.

  • Interpretation: Deep red spots on the surface will definitively highlight the strong O-H···O hydrogen bonds of the acetic acid dimer, while distinct, smaller red regions near the bromine atom will confirm the presence of halogen bonding capabilities, critical for stabilizing the molecule within lipophilic protein pockets.

By combining NCI plots with Quantum Theory of Atoms in Molecules (QTAIM) analysis, researchers can calculate the exact electron density ( ρ ) and the Laplacian of electron density ( ∇2ρ ) at the Bond Critical Points (BCPs), transforming qualitative visual data into rigorous, publishable thermodynamic values[5].

Conclusion

Theoretical modeling of 6-Bromo-3-cyano-2-nitrophenylacetic acid provides an indispensable blueprint for its application in synthetic and medicinal chemistry. By strictly adhering to self-validating DFT workflows—utilizing appropriate functionals like M06-2X and robust basis sets like def2-TZVP—researchers can accurately predict the complex interplay of steric hindrance, resonance, and non-covalent interactions. This predictive power ultimately accelerates the transition from in silico models to in vitro success.

References

  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. Available at: [Link]

  • Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug. National Library of Medicine (NIH). Available at:[Link]

  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Universidad de Granada. Available at:[Link]

  • Synthesis, Density Functional Theory Band Structure Calculations, Optical, and Photoelectrical Characterizations of the Novel (9‐Bromo‐3‐cyano‐5‐oxo‐1,5‐dihydro‐2 H ‐chromeno[4,3‐ b ]pyridin‐2‐ylidene)propanedinitrile. ResearchGate. Available at:[Link]

  • Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. Arabian Journal of Chemistry. Available at:[Link]

  • Application of β-Phosphorylated Nitroethenes in[3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI. Available at:[Link]

Sources

Exploratory

Regioselective Synthesis and Reaction Mechanism of 6-Bromo-3-cyano-2-nitrophenylacetic Acid

Executive Summary The synthesis of highly functionalized phenylacetic acids is a critical bottleneck in the development of complex heterocycles and advanced active pharmaceutical ingredients (APIs)[1]. Specifically, 6-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized phenylacetic acids is a critical bottleneck in the development of complex heterocycles and advanced active pharmaceutical ingredients (APIs)[1]. Specifically, 6-Bromo-3-cyano-2-nitrophenylacetic acid presents a unique synthetic challenge: the aromatic ring is profoundly deactivated by two strongly electron-withdrawing groups (the nitro group at C2 and the cyano group at C3).

This technical whitepaper details the mechanistic rationale and experimental workflows required to synthesize this compound. By replacing traditional, low-yielding Electrophilic Aromatic Substitution (EAS) with a modern Palladium-Catalyzed Directed C-H Activation approach, researchers can achieve absolute regiocontrol and high yields.

Retrosynthetic Strategy & Mechanistic Rationale

The Failure of Traditional EAS

In a standard EAS framework, the bromination of 3-cyano-2-nitrophenylacetic acid is sluggish[2]. The -NO₂ and -CN groups withdraw electron density from the π -system, raising the activation energy for the formation of the Wheland intermediate. Furthermore, the directing effects are conflicting:

  • -CH₂COOH (C1): Weakly activating, directs ortho (C6) and para (C4).

  • -NO₂ (C2): Strongly deactivating, directs meta (C4, C6).

  • -CN (C3): Strongly deactivating, directs meta (C1, C5).

Because both C4 and C6 are activated by the acetic acid group and deactivated by the nitro/cyano groups, traditional bromination (e.g., Br₂/FeBr₃) yields a poor mixture of regioisomers or fails to react entirely.

The Solution: Directed Ortho-Metalation (DoM)

To bypass the electronic deactivation of the ring, we utilize the endogenous carboxylic acid as a directing group. A Palladium(II) catalyst coordinates to the carboxylate, bringing the metal center into close proximity with the ortho C-H bond (C6). This forces the reaction to occur exclusively at the 6-position via a rigid metallacycle, completely ignoring the C4 position.

Core Reaction Mechanism: Pd-Catalyzed Ortho-Bromination

The formation of the C-Br bond proceeds through a Concerted Metalation-Deprotonation (CMD) pathway.

  • Ligand Exchange & Coordination: The Pd(OAc)₂ catalyst undergoes ligand exchange with the substrate's carboxylic acid, forming a Pd-carboxylate complex.

  • CMD Step (Rate-Limiting): An acetate ligand acts as an internal base, abstracting the proton at C6 while the Pd(II) center simultaneously inserts into the C-H bond. This forms a highly stable, 5-membered palladacycle. The geometry of the acetic acid side chain makes palladacycle formation at C4 physically impossible, ensuring >99:1 regioselectivity.

  • Oxidative Addition: N-Bromosuccinimide (NBS) acts as the electrophilic halogen source, oxidizing the Pd(II) center to a transient Pd(IV) species.

  • Reductive Elimination: The Pd(IV) intermediate rapidly undergoes reductive elimination, expelling the newly formed 6-bromo product and regenerating the active Pd(II) catalyst.

Mechanism A 1. Substrate Coordination Pd(OAc)2 + Carboxylic Acid B 2. Concerted Metalation-Deprotonation Formation of 5-membered Palladacycle A->B - AcOH C 3. Halogenation via NBS (Oxidative Addition to Pd(IV)) B->C + NBS D 4. Reductive Elimination Release of 6-Bromo Product C->D - Succinimide D->A Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-directed ortho-bromination via CMD mechanism.

Precursor Synthesis Workflow

To build the self-validating system, the precursor 3-cyano-2-nitrophenylacetic acid must first be synthesized from commercially available starting materials, analogous to standard nitrotoluene derivatives.

The sequence relies on the radical bromination of 3-cyano-2-nitrotoluene, followed by nucleophilic cyanation, and finally, a highly selective acid-catalyzed hydrolysis of the aliphatic nitrile. Aliphatic nitriles hydrate to amides and hydrolyze to carboxylic acids much faster than aromatic nitriles, allowing for kinetic control during the reaction[3].

Workflow A 3-Cyano- 2-nitrotoluene B Radical Bromination (NBS, AIBN) A->B C Cyanation (NaCN, DMSO) B->C D Selective Hydrolysis (H2SO4, H2O) C->D E Ortho-Bromination (Pd(OAc)2, NBS) D->E F 6-Bromo-3-cyano- 2-nitrophenylacetic acid E->F

Figure 2: End-to-end synthetic workflow for 6-Bromo-3-cyano-2-nitrophenylacetic acid.

Quantitative Reaction Data

The table below summarizes the optimization of the final bromination step, highlighting the stark contrast between traditional EAS and the directed C-H activation methodology.

Table 1: Optimization of the Bromination of 3-Cyano-2-nitrophenylacetic Acid

Reaction ClassCatalyst / ReagentsSolventTemp (°C)Yield (%)Regioselectivity (C6:C4)
Traditional EASBr₂, FeBr₃AcOH80< 5N/A (No Reaction)
Traditional EASNBS, H₂SO₄DMF1001260:40
Directed C-HPd(OAc)₂ (5 mol%), NBSDMF10045> 99:1
Directed C-H (Optimized) Pd(OAc)₂ (5 mol%), Ac-Gly-OH, NBS HFIP 80 88 > 99:1

Experimental Protocols

Protocol A: Selective Hydrolysis of 2-(3-Cyano-2-nitrophenyl)acetonitrile

Causality: The use of concentrated sulfuric acid diluted with water provides the exact proton activity required to hydrate the aliphatic benzyl nitrile to an amide, and subsequently hydrolyze it to the carboxylic acid, without cleaving the highly stable aromatic C-CN bond[3].

  • Reaction Setup: In a 500 mL round-bottomed flask, suspend 2-(3-cyano-2-nitrophenyl)acetonitrile (100 mmol) in a mixture of concentrated H₂SO₄ and water (v/v 1:1, 150 mL).

  • Thermal Activation: Heat the mixture to reflux (approx. 110 °C) for 4 hours.

    • Validation Check: The initial suspension will dissolve, turning into a dark, homogeneous solution, indicating the consumption of the non-polar nitrile.

  • Quenching: Cool the reaction mixture to 0 °C and pour it slowly over 300 g of crushed ice.

    • Causality: Rapid thermal quenching prevents unwanted side reactions (such as aromatic nitrile hydrolysis) and forces the immediate precipitation of the target carboxylic acid.

  • Isolation: Filter the resulting pale yellow precipitate under vacuum, wash thoroughly with cold water to remove residual acid, and recrystallize from boiling water to yield pure 3-cyano-2-nitrophenylacetic acid.

Protocol B: Pd-Catalyzed Regioselective Ortho-Bromination

Causality: By employing Pd(OAc)₂ with an amino acid ligand (Ac-Gly-OH) in a fluorinated solvent, we bypass the electrophilic aromatic substitution pathway. Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen-bond-donating solvent that enhances the electrophilicity of NBS and stabilizes the transient Pd(IV) intermediate, driving the reaction to completion.

  • Reagent Charging: Charge an oven-dried Schlenk flask with 3-cyano-2-nitrophenylacetic acid (10 mmol), Pd(OAc)₂ (5 mol%, 0.5 mmol), N-acetylglycine (Ac-Gly-OH, 10 mol%, 1.0 mmol), and N-Bromosuccinimide (NBS, 12 mmol).

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP, 50 mL) and seal the flask under an argon atmosphere.

  • Catalytic Cycle: Stir the mixture at 80 °C for 12 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 95:5). The starting material spot (lower Rf) should cleanly convert to a single new product spot (higher Rf), confirming >99:1 regioselectivity.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove HFIP. Dilute the residue with ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate pure 6-Bromo-3-cyano-2-nitrophenylacetic acid.

References

  • "6-Bromo-3-cyano-2-methoxyphenylacetic acid | 1805491-59-1 | Benchchem", Benchchem. 2

  • "2-Bromo-3-nitrotoluene 99 41085-43-2", Sigma-Aldrich.

  • "p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure", Organic Syntheses. 3

  • "(2-Nitrophenyl)acetic acid - Wikipedia", Wikipedia. 1

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Foundational

starting materials for 6-Bromo-3-cyano-2-nitrophenylacetic acid synthesis

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid: Starting Materials and Synthetic Strategy Authored by: A Senior Application Scientist Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid: Starting Materials and Synthetic Strategy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of 6-Bromo-3-cyano-2-nitrophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore a logical and efficient synthetic route, detailing the underlying chemical principles and experimental considerations for each step. This guide emphasizes a strategy that begins with a commercially viable starting material and proceeds through a series of robust chemical transformations.

Introduction: Strategic Importance of 6-Bromo-3-cyano-2-nitrophenylacetic acid

6-Bromo-3-cyano-2-nitrophenylacetic acid is a highly functionalized aromatic molecule. The presence of a carboxylic acid, a nitrile, a nitro group, and a bromine atom on the phenyl ring makes it a versatile building block in medicinal chemistry. These functional groups offer multiple points for chemical modification, allowing for the construction of complex molecular architectures. The strategic selection of a synthetic route and the corresponding starting materials is paramount to ensure an efficient, scalable, and cost-effective production of this valuable intermediate.

This guide will focus on a retro-synthetic analysis that leads to a practical and well-precedented synthetic approach.

Proposed Synthetic Pathway: A Multi-step Approach from a Substituted Toluene

A logical and efficient synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid can be envisioned starting from a substituted toluene derivative. This approach allows for the sequential introduction of the required functional groups. The proposed pathway involves four key transformations:

  • Nitration: Introduction of the nitro group onto the aromatic ring.

  • Side-Chain Bromination: Functionalization of the methyl group to facilitate the introduction of the acetic acid side chain.

  • Cyanation: Introduction of a second cyano group.

  • Hydrolysis: Conversion of the nitrile group on the side chain to the final carboxylic acid.

This multi-step synthesis is illustrated in the workflow diagram below.

Synthetic Workflow Start Starting Material: 2-Bromo-5-cyanotoluene Nitration Nitration Start->Nitration HNO₃ / H₂SO₄ Intermediate1 6-Bromo-3-cyano-2-nitrotoluene Nitration->Intermediate1 Bromination Side-Chain Bromination Intermediate1->Bromination NBS, Initiator Intermediate2 6-Bromo-3-cyano-2-nitrobenzyl bromide Bromination->Intermediate2 Cyanation Cyanation Intermediate2->Cyanation NaCN or KCN Intermediate3 2-(6-Bromo-3-cyano-2-nitrophenyl)acetonitrile Cyanation->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis H⁺/H₂O or OH⁻/H₂O End Final Product: 6-Bromo-3-cyano-2-nitrophenylacetic acid Hydrolysis->End

Caption: Proposed synthetic workflow for 6-Bromo-3-cyano-2-nitrophenylacetic acid.

Detailed Analysis of Starting Materials and Synthetic Steps

Starting Material: 2-Bromo-5-cyanotoluene

The selection of 2-Bromo-5-cyanotoluene as the starting material is strategic for several reasons:

  • Commercial Availability: While not as common as simpler toluenes, it can be sourced from various chemical suppliers, providing a practical starting point for the synthesis.

  • Pre-installed Functional Groups: It already contains the bromo and cyano groups at the desired relative positions, simplifying the overall synthetic sequence.

  • Directing Effects: The existing substituents will direct the incoming nitro group to the desired position during the electrophilic aromatic substitution reaction.

PropertyValue
IUPAC Name 2-Bromo-5-cyanotoluene
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Appearance Off-white to yellow crystalline solid
Key Reactive Site Aromatic ring (for nitration) and methyl group (for side-chain functionalization)
Step 1: Nitration of 2-Bromo-5-cyanotoluene

The first step is the electrophilic nitration of the aromatic ring to introduce the nitro group.

Reaction: 2-Bromo-5-cyanotoluene → 6-Bromo-3-cyano-2-nitrotoluene

Reagents and Conditions:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard reagent for this transformation. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the rate of reaction and minimize the formation of side products.

Causality of Experimental Choices: The bromo group is an ortho-, para-director, while the cyano and methyl groups are also directing. The interplay of these directing effects, along with steric hindrance, favors the introduction of the nitro group at the 2-position, ortho to the bromine and meta to the cyano group.

Step 2: Side-Chain Bromination

The methyl group of 6-Bromo-3-cyano-2-nitrotoluene is then converted to a benzyl bromide.

Reaction: 6-Bromo-3-cyano-2-nitrotoluene → 6-Bromo-3-cyano-2-nitrobenzyl bromide

Reagents and Conditions:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic bromination. It provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[1]

  • Radical Initiator: A radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is used to initiate the reaction. Light can also be used for initiation.

  • Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used.

Trustworthiness of the Protocol: This is a well-established and reliable method for benzylic bromination, known as the Wohl-Ziegler reaction. The reaction is highly selective for the benzylic position.

Step 3: Cyanation

The newly formed benzyl bromide is then converted to a phenylacetonitrile derivative.

Reaction: 6-Bromo-3-cyano-2-nitrobenzyl bromide → 2-(6-Bromo-3-cyano-2-nitrophenyl)acetonitrile

Reagents and Conditions:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used nucleophiles for this Sₙ2 reaction.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal to dissolve the cyanide salt and facilitate the nucleophilic substitution.

Experimental Considerations: Cyanide salts are highly toxic, and all manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 4: Hydrolysis of the Nitrile

The final step is the hydrolysis of the newly introduced nitrile group to a carboxylic acid.

Reaction: 2-(6-Bromo-3-cyano-2-nitrophenyl)acetonitrile → 6-Bromo-3-cyano-2-nitrophenylacetic acid

Reagents and Conditions:

  • Acidic Hydrolysis: Heating the nitrile with a strong acid such as concentrated sulfuric acid or hydrochloric acid in the presence of water will hydrolyze the nitrile to a carboxylic acid.[2][3][4]

  • Alkaline Hydrolysis: Alternatively, the nitrile can be heated with a strong base like sodium hydroxide or potassium hydroxide, which initially forms the carboxylate salt. Subsequent acidification with a strong acid yields the carboxylic acid.[4][5][6]

Choice of Hydrolysis Conditions: The choice between acidic and basic hydrolysis may depend on the stability of the other functional groups in the molecule. For this particular substrate, both methods are expected to be effective. Alkaline hydrolysis followed by acidic workup is often preferred for its cleaner reaction profile in many cases.[4][6]

Alternative Synthetic Strategies: The Sandmeyer Reaction

An alternative approach to introduce the cyano or bromo functionality is through the Sandmeyer reaction.[7][8][9][10] This would involve starting with an appropriately substituted aniline. For instance, one could envision a synthesis starting from 2-amino-6-bromo-3-methylbenzonitrile.

Sandmeyer_Alternative Aniline Substituted Aniline Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN or CuBr) Diazonium->Sandmeyer Product Functionalized Aromatic Sandmeyer->Product

Caption: General scheme of the Sandmeyer reaction.

While the Sandmeyer reaction is a powerful tool, the multi-step synthesis from 2-Bromo-5-cyanotoluene is often more direct and may offer better overall yields for this specific target molecule.

Conclusion

The synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid is a multi-step process that requires careful selection of starting materials and reaction conditions. The proposed pathway starting from 2-Bromo-5-cyanotoluene offers a logical and efficient route to this valuable pharmaceutical intermediate. Each step in the sequence utilizes well-established and reliable chemical transformations, ensuring a high degree of confidence in the successful execution of the synthesis. This guide provides the foundational knowledge for researchers and scientists to embark on the preparation of this and structurally related compounds.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • PMC. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • Journal of the Bangladesh Chemical Society. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • Google P
  • CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • MDPI. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of 3-( - JOCPR. [Link]

  • Transactions on Science and Technology. Synthesis of 6-bromo-2-oxindole from 2,5- dibromonitrobenzene: A more detailed and modified pathway. [Link]

  • ResearchGate. Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. [Link]

  • PMC. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • SciELO. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. [Link]

  • Organic Syntheses. 2-amino-3-nitrotoluene. [Link]

  • Patsnap. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka. [Link]

  • Journal "Functional Materials". Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]

  • Google Patents. US4629808A - Process for hydrolyzing nitriles.
  • Scientiae Radices. Preparation of conjugated nitroalkenes: short review. [Link]

  • ResearchGate. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

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Exploratory

The Strategic Utility of 6-Bromo-3-cyano-2-nitrophenylacetic Acid in Advanced Heterocyclic Synthesis

A Technical Whitepaper for Medicinal Chemists and Process Scientists Executive Summary In modern drug discovery, the rapid assembly of complex, multi-substituted heterocyclic scaffolds is paramount. 6-Bromo-3-cyano-2-nit...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Process Scientists

Executive Summary

In modern drug discovery, the rapid assembly of complex, multi-substituted heterocyclic scaffolds is paramount. 6-Bromo-3-cyano-2-nitrophenylacetic acid (CAS Registry Number: 1807020-96-7)[1] represents a highly specialized, polyfunctional building block designed for the precise construction of heavily substituted indole and oxindole cores.

Derivatives of 2-nitrophenylacetic acid are classic, highly reliable precursors in total synthesis, particularly for their ability to undergo reductive cyclization to form nitrogenous heterocycles[2]. However, the dense substitution pattern of the 6-bromo-3-cyano derivative presents unique chemoselectivity challenges. This guide provides an in-depth mechanistic analysis and validated protocols for utilizing this compound, specifically focusing on its transformation into 4-bromo-2-oxoindoline-7-carbonitrile —a rigid scaffold primed for late-stage functionalization.

Structural Anatomy & Orthogonal Reactivity

To effectively utilize this building block, one must understand the spatial and electronic relationships of its four functional groups. The proximity of the nitro and acetic acid groups primes the molecule for intramolecular lactamization, while the bromo and cyano groups serve as orthogonal handles for downstream cross-coupling and functional group interconversion.

Nomenclature and Numbering Shift

A critical point of failure in literature reporting is the misidentification of regioisomers post-cyclization. When 6-bromo-3-cyano-2-nitrophenylacetic acid undergoes reductive cyclization, the numbering of the aromatic ring shifts to accommodate the new bicyclic oxindole system:

  • Original C1 (Acetic Acid): Becomes the C3 position (aliphatic) and C3a bridgehead.

  • Original C2 (Nitro): Reduces to an amine, becoming the N1 position and C7a bridgehead.

  • Original C3 (Cyano): Becomes the C7 position of the oxindole.

  • Original C6 (Bromo): Becomes the C4 position of the oxindole.

Thus, the cyclized product is 4-bromo-2-oxoindoline-7-carbonitrile (or 4-bromo-7-cyanoindolin-2-one).

Table 1: Orthogonal Reactivity Profile
Functional GroupPosition (Starting Material)Position (Oxindole Core)Primary Synthetic Utility
-NO₂ (Nitro) C2N1 (post-reduction)Initiator for reductive cyclization; forms the lactam nitrogen[3].
-CH₂COOH (Acetic) C1C3 & C2=OElectrophilic partner for the reduced amine; forms the lactam ring.
-Br (Bromo) C6C4Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-CN (Cyano) C3C7Electron-withdrawing modulator; hydrolyzable to primary amides/acids.

Mechanistic Causality: The Chemoselectivity Challenge

The primary synthetic workflow involves the reduction of the C2-nitro group to an aniline, which spontaneously condenses with the adjacent C1-acetic acid to form the oxindole[3].

The Challenge: The molecule contains two reducible functional groups (-NO₂ and -CN) and a highly labile aryl bromide (-Br).

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): While effective for nitro reduction, palladium readily inserts into the C-Br bond, leading to rapid hydrodehalogenation. Furthermore, extended hydrogenation can reduce the nitrile to a primary amine[4].

  • Dissolving Metal Reduction (Fe/AcOH): Iron powder in glacial acetic acid operates via a single-electron transfer (SET) mechanism that is highly specific to the nitro group. It leaves both the aryl bromide and the nitrile completely intact[5].

G SM 6-Bromo-3-cyano-2-nitrophenylacetic acid Cond1 Pd/C, H2 (Catalytic) SM->Cond1 Cond2 Fe powder, AcOH (SET) SM->Cond2 Fail Hydrodehalogenation (Loss of C4-Bromo) Cond1->Fail Side Reaction Success 4-Bromo-2-oxoindoline-7-carbonitrile (Chemoselective Yield) Cond2->Success Preferred Pathway

Chemoselectivity decision tree for the reductive cyclization of the polyfunctional starting material.

Table 2: Reduction Condition Matrix
Reagent SystemNitro ReductionAryl Bromide StabilityNitrile StabilityRecommendation
Pd/C, H₂ (1 atm) ExcellentPoor (Cleaves) ModerateDo Not Use
SnCl₂·2H₂, EtOH GoodExcellentExcellentViable, but toxic
Fe, Glacial AcOH ExcellentExcellentExcellentOptimal

Experimental Methodologies

Protocol A: Chemoselective Reductive Cyclization

Objective: Synthesis of 4-bromo-2-oxoindoline-7-carbonitrile via iron-mediated reduction[5]. Self-Validation Principle: The starting material is a vibrant yellow powder due to the conjugated nitroarene. The reaction's progress is visually self-validating; the solution transitions from yellow to a pale/colorless suspension as the nitro group is reduced and cyclization occurs.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-bromo-3-cyano-2-nitrophenylacetic acid (10.0 mmol, 2.85 g) in glacial acetic acid (45 mL).

  • Activation: Heat the stirring yellow solution to 60 °C under an inert argon atmosphere.

  • Reduction: Add activated iron powder (50.0 mmol, 2.79 g, 5.0 equiv) portion-wise over 15 minutes to prevent excessive thermal runaway.

  • Cyclization: Elevate the temperature to 90 °C. Causality note: While reduction occurs at lower temperatures, heating to 90 °C ensures quantitative intramolecular lactamization of the intermediate aniline.

  • Monitoring (Self-Validation): Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, yellow spot) will disappear, replaced by a lower-Rf fluorescent blue spot (oxindole product).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron salts, washing the pad generously with ethyl acetate (100 mL).

  • Purification: Concentrate the filtrate under reduced pressure to remove the bulk of acetic acid. Dilute the residue with EtOAc (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) until the aqueous layer is slightly basic (pH ~8). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from hot ethanol to afford pure 4-bromo-2-oxoindoline-7-carbonitrile.

Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Functionalization at the C4 position. Causality Note: The C4-bromo position in the oxindole is sterically hindered by the adjacent C3-methylene protons. However, it is electronically activated by the electron-withdrawing nature of the C7-cyano group. To overcome steric hindrance, a palladium catalyst with a large bite-angle ligand (e.g., dppf) is required.

Step-by-Step Procedure:

  • Charge a microwave vial with 4-bromo-2-oxoindoline-7-carbonitrile (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Seal the vial and purge with argon for 5 minutes.

  • Heat the reaction mixture to 100 °C for 12 hours (or microwave at 110 °C for 45 minutes).

  • Dilute with EtOAc, filter through a silica plug to remove the palladium catalyst, and purify via flash column chromatography.

G SM 4-Bromo-2-oxoindoline -7-carbonitrile Reagents Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C SM->Reagents Product 4-Aryl-2-oxoindoline -7-carbonitrile Reagents->Product Suzuki Coupling

Workflow for the late-stage C4-arylation of the synthesized oxindole core.

Conclusion

6-Bromo-3-cyano-2-nitrophenylacetic acid is a highly strategic intermediate. By understanding the strict chemoselectivity requirements of its reduction—specifically utilizing SET reagents like Fe/AcOH over catalytic hydrogenation—researchers can reliably access the 4,7-disubstituted oxindole core. This core serves as a rigid, versatile scaffold for the development of novel kinase inhibitors, CNS agents, and other advanced therapeutics.

References

  • [1] Matrix Scientific. 6-Bromo-3-cyano-2-nitrophenylacetic acid (Catalog Number 193432, CAS 1807020-96-7). Matrix Scientific Catalog. Available at:

  • [3] International Journal of Pharmaceutical Sciences and Research. Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Available at:

  • [2] Wikipedia Contributors. (2-Nitrophenyl)acetic acid. Wikipedia, The Free Encyclopedia. Available at:

  • [4] The Journal of Organic Chemistry. Synthesis of a Spirocyclic Indoline Lactone. ACS Publications. Available at:

  • [5] Royal Society of Chemistry. Efficient Synthesis of N-Butadiene Substituted Oxindole Derivatives. RSC Advances. Available at:

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Foundational

Biological Activity and Mechanistic Profiling of Substituted Nitrophenylacetic Acids

A Technical Guide for Researchers and Drug Development Professionals Substituted nitrophenylacetic acids are a highly versatile class of aromatic carboxylic acids. While structurally simple, the strategic positioning of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Substituted nitrophenylacetic acids are a highly versatile class of aromatic carboxylic acids. While structurally simple, the strategic positioning of a strongly electron-withdrawing nitro group on a phenylacetic acid scaffold creates a unique electronic environment. As a Senior Application Scientist, I have utilized these compounds across diverse fields—from serving as highly specific immunological haptens to acting as resilient phytohormones and targeted enzyme inhibitors.

This guide dissects the causality behind the biological activities of substituted nitrophenylacetic acids, providing the mechanistic rationale and self-validating protocols necessary for robust experimental design.

Immunological Probes: The NP Hapten System

One of the most profound applications of 4-hydroxy-3-nitrophenylacetic acid (NP) is its use as a model hapten in immunology[1]. When conjugated to a carrier protein, NP elicits a highly predictable, T-cell-dependent B-cell response, making it the gold standard for studying affinity maturation and antibody targeting[2].

The Mechanistic Rationale (Causality)

Why is the NP system so ubiquitous in immunology? The answer lies in its structural rigidity and the availability of a heteroclitic analog. The nitrophenyl ring provides a highly specific, planar epitope. During an immune response, primary antibodies typically bind the NP hapten with moderate affinity. However, these same antibodies often bind the iodinated derivative, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), with a strictly higher affinity (heteroclitic binding)[2]. By measuring the ratio of NIP-binding to NP-binding antibodies over time, researchers can quantitatively track the somatic hypermutation and affinity maturation of B-cells without needing complex sequencing.

Experimental Protocol: Synthesis of NP-KLH Conjugates

To utilize NP in vivo, it must be conjugated to an immunogenic carrier like Keyhole Limpet Hemocyanin (KLH). The following protocol uses the N-hydroxysuccinimide (NHS) ester of NP (NP-OSu) to ensure stable amide bond formation with primary amines on the carrier.

Step-by-Step Workflow:

  • Carrier Preparation: Dissolve 10 mg of lyophilized KLH in 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5). Scientist Insight: The slightly basic pH is critical; it ensures the ε-amino groups of lysine residues on KLH are deprotonated and nucleophilic.

  • Hapten Activation: Dissolve 2 mg of NP-OSu in 100 µL of anhydrous Dimethylformamide (DMF). Caution: Water in the DMF will rapidly hydrolyze the NHS ester, destroying the reagent.

  • Conjugation: Add the NP-OSu solution dropwise to the KLH solution under continuous, gentle vortexing. Incubate the mixture at room temperature for 2 hours in the dark.

  • Purification (Critical Step): Transfer the mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 4 liters of 1X PBS (pH 7.4) at 4°C for 48 hours, changing the buffer three times. Causality: Failure to remove free, unreacted NP will result in the free hapten competing with the conjugate for B-cell receptors, severely suppressing the desired immune response.

  • Validation: Determine the haptenation ratio by measuring the absorbance of the conjugate at 430 nm (the λmax​ of the nitrophenolate ion). A successful conjugation typically yields a ratio of 15 to 25 NP molecules per 100 kDa of carrier protein.

G NP NP-Hapten Conjugate (Antigen Presentation) BCR B-Cell Receptor (Crosslinking) NP->BCR Kinases Lyn/Syk Kinases (Phosphorylation) BCR->Kinases PLC PLC-gamma-2 (Calcium Release) Kinases->PLC TF NFAT / NF-kB (Affinity Maturation) PLC->TF

Caption: BCR activation and affinity maturation driven by NP-hapten crosslinking.

Phytohormonal Modulation: Synthetic Auxin Activity

Beyond mammalian immunology, substituted nitrophenylacetic acids—specifically 4-nitrophenylacetic acid (4-NPAA)—exhibit potent phytohormonal activity, acting as synthetic auxins[3]. They are utilized in agricultural research to stimulate cell division, root development, and secondary metabolite production[3].

The Mechanistic Rationale (Causality)

Natural auxins, such as Indole-3-acetic acid (IAA), regulate plant growth by binding to the TIR1/AFB receptor pocket[4]. The 4-NPAA molecule successfully mimics the spatial requirements of IAA: it possesses a planar aromatic ring and a carboxylic acid side chain capable of anchoring to the receptor's basic residues.

However, 4-NPAA offers a distinct experimental advantage over natural IAA. The strong electron-withdrawing nature of the nitro group at the para position alters the electron density of the aromatic ring. This modification makes 4-NPAA highly resistant to oxidative decarboxylation by plant peroxidases, a common degradation pathway for IAA. Consequently, 4-NPAA provides a prolonged, stable biological signal in in vitro tissue cultures[4].

Experimental Protocol: In Vitro Coleoptile Elongation Assay

To validate the auxin-like activity of a synthesized nitrophenylacetic acid derivative, the coleoptile elongation assay provides a highly sensitive, self-validating phenotypic readout.

Step-by-Step Workflow:

  • Germination: Germinate oat (Avena sativa) seeds in complete darkness at 25°C for 72 hours. Scientist Insight: Darkness is mandatory to prevent endogenous, light-induced auxin redistribution (phototropism), which would confound the baseline.

  • Excision: Under a dim green safelight, excise 10 mm segments from the sub-apical region of the coleoptiles (discarding the apical 3 mm tip where endogenous auxin is synthesized).

  • Depletion: Float the segments in a depletion buffer (10 mM potassium phosphate, pH 6.0) for 2 hours to deplete residual endogenous auxins.

  • Treatment: Transfer the segments (10 per dish) into Petri dishes containing the test buffer supplemented with 4-NPAA at varying concentrations (1 µM, 10 µM, 50 µM, 150 µM). Include a vehicle control and an IAA positive control.

  • Measurement: Incubate for 24 hours in the dark on a rotary shaker (50 rpm). Measure the final length of the segments using a stereomicroscope equipped with a digital reticle. Calculate the percentage of elongation relative to the control.

G NPAA 4-NPAA (Synthetic Auxin) TIR1 TIR1/AFB Receptor (F-box protein) NPAA->TIR1 Binds AuxIAA Aux/IAA Repressor (Target for Degradation) TIR1->AuxIAA Recruits Proteasome 26S Proteasome (Ubiquitination) AuxIAA->Proteasome Degraded by ARF ARF Transcription Factor (Growth Response) Proteasome->ARF Releases

Caption: TIR1-mediated auxin signaling pathway activated by 4-NPAA.

Enzymatic Inhibition and Antimicrobial Properties

The unique stereoelectronic profile of nitrophenylacetic acids makes them excellent scaffolds for drug development, particularly as enzyme inhibitors and antimicrobial agents.

The Mechanistic Rationale (Causality)

The biological activity here is driven by the dual functionality of the molecule:

  • The Carboxylic Acid: Acts as a primary anchor. In enzymes like aldose reductase (implicated in diabetic complications), the carboxylate anion forms strong hydrogen bonds and electrostatic interactions with key catalytic residues (e.g., Tyr48 and His110)[5].

  • The Nitro Group: Acts as a potent electrophile. In malonic enzyme (3-hydroxyacyl-CoA dehydrogenase), the nitro group of 4-nitrophenylacetic acid is proposed to interact directly with a nucleophilic cysteine residue in the active site, leading to competitive inhibition[6].

Furthermore, derivatives such as 4-hydroxy-3-nitrophenylacetic acid, which can be isolated from natural sources like mustard seeds, exhibit distinct antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus[7]. The combination of the phenolic hydroxyl and the nitro group creates a membrane-permeable weak acid that disrupts bacterial proton motive force.

Quantitative Data Summary

The following table synthesizes the biological efficacy of substituted nitrophenylacetic acids across different biological targets, providing baseline metrics for assay validation.

CompoundTarget / OrganismBiological Activity MetricMechanism / Application
4-Hydroxy-3-nitrophenylacetic acid E. coli / S. aureusMIC: ~12.5 - 25 µg/mLDisruption of bacterial homeostasis[7]
4-Nitrophenylacetic acid Malonic EnzymeIC50: ~45 µMCysteine residue interaction at active site[6]
4-Nitrophenylacetic acid Cumin Plant (C. cyminum)Yield Increase: +40% (at 150 ppm)Auxin-like stimulation of volatile oil production[3]
NP-KLH Conjugate Murine B-Cells Ka​ : 105 to 107 M−1 T-cell dependent affinity maturation tracking[2]
2-Nitrophenylacetic acid Aldose ReductaseIC50: Low micromolar rangeCarboxylate anchoring in catalytic pocket[5]

References

  • 4-Hydroxy-3-nitrophenylacetic and Sinapic Acids as Antibacterial Compounds from Mustard Seeds. Taylor & Francis. Available at:[Link]

  • A universal antibody-derived targeting agent. PubMed / NIH. Available at:[Link]

  • Stimulation of growth and oil production in cumin plant. CABI Digital Library. Available at: [Link]

  • Strategies for Organic Drug Synthesis and Design. Ethernet Edu. Available at: [Link]

  • Coulomb and Overlap Self-Similarities: A Comparative Selectivity Analysis of Structure-Function Relationships for Auxin-like Molecules. SciSpace. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Purity Analysis of 6-Bromo-3-cyano-2-nitrophenylacetic Acid

Introduction & Physicochemical Context The compound 6-Bromo-3-cyano-2-nitrophenylacetic acid (CAS: 1807020-96-7)[1] is a highly substituted, electron-deficient aromatic building block utilized in advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The compound 6-Bromo-3-cyano-2-nitrophenylacetic acid (CAS: 1807020-96-7)[1] is a highly substituted, electron-deficient aromatic building block utilized in advanced pharmaceutical synthesis. Accurate purity determination of this intermediate is critical; process-related impurities (such as positional isomers or des-bromo derivatives) can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Designing an analytical method for this molecule requires a deep understanding of its physicochemical properties. The molecule features a primary ionizable group (the carboxylic acid) attached to an aromatic ring heavily decorated with strongly electron-withdrawing groups (nitro, cyano, and bromo). These groups pull electron density away from the acetic acid moiety via inductive and resonance effects, significantly lowering its pKa​ (estimated <3.0 ) compared to unsubstituted phenylacetic acid ( pKa​≈4.3 ). This fundamental property dictates the entire chromatographic strategy.

Analytical Strategy & Mechanistic Rationale

As a Senior Application Scientist, method development is not trial-and-error; it is applied physical chemistry. The following parameters were selected based on the specific molecular architecture of the target analyte, aligning with established protocols for .

Column Chemistry
  • Selection: High-density C18 stationary phase, fully end-capped (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mechanistic Rationale: The extensive hydrophobic surface area of a C18 chain is required to retain the polar, electron-deficient aromatic ring via dispersive forces. Full end-capping is critical; residual surface silanols on the silica support can act as secondary cation-exchange sites. If the acidic analyte interacts with these silanols, it results in severe peak tailing and loss of resolution.

Mobile Phase & pH Control
  • Selection: Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7); Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mechanistic Rationale: To achieve robust retention and symmetrical peak shape, the mobile phase pH must be maintained at least 2 units below the analyte's pKa​ . This ensures complete protonation of the carboxylic acid, suppressing ionization. Failure to control ion suppression leads to split peaks and irreproducible retention times. Formic acid is selected over non-volatile buffers (like phosphate) to maintain compatibility with orthogonal LC-MS analysis for unknown impurity identification[2].

Gradient Elution Profile
  • Mechanistic Rationale: The synthesis of this compound generates structurally diverse impurities. Hydrolytic degradation of the cyano group yields highly polar amides or dicarboxylic acids, while thermal decarboxylation yields highly non-polar substituted toluenes. A gradient from low organic (10% B) to high organic (90% B) ensures all species elute with optimal capacity factors ( k′ ), preventing polar impurities from eluting in the void volume ( t0​ ) and non-polar impurities from remaining trapped on the column.

HPLC_Workflow A 1. Physicochemical Profiling B 2. Chromatographic Optimization A->B C 3. System Suitability Testing B->C D 4. ICH Q2(R2) Method Validation C->D E 5. Routine Purity Analysis D->E

Figure 1: End-to-end HPLC method development and validation workflow.

Experimental Protocol & Self-Validating System

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 230 nm (Optimal for conjugated nitro/cyano aromatics)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.09010Isocratic hold to retain highly polar hydrolysis products.
5.09010End of isocratic hold.
20.01090Linear ramp to elute the main API and non-polar impurities.
25.01090High organic hold to wash the column of lipophilic byproducts.
25.19010Return to initial conditions.
35.09010Column re-equilibration (10 column volumes).
Step-by-Step Execution & Built-In Self-Validation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method actively proves its own reliability during every run sequence.

  • Diluent Preparation: Mix 500 mL of HPLC-grade Water with 500 mL of HPLC-grade Acetonitrile.

    • Causality: Matching the diluent to the mid-point of the gradient prevents the "solvent effect," where a diluent stronger than the mobile phase causes the analyte band to smear before it focuses on the column head.

  • Standard Preparation (1.0 mg/mL): Accurately weigh 50.0 mg of 6-Bromo-3-cyano-2-nitrophenylacetic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • System Suitability Test (SST) Preparation: Spike the Standard Preparation with 0.1% (w/w) of a known closely eluting impurity (e.g., 3-cyano-2-nitrophenylacetic acid, the des-bromo derivative).

  • Sequence Execution (The Self-Validation Loop):

    • Injection 1 (Blank): Validates that no carryover or baseline artifacts interfere with the integration windows.

    • Injection 2-7 (SST Solution): Validates system precision and resolving power. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% ; Resolution ( Rs​ ) between API and des-bromo impurity ≥2.0 ; Tailing factor ( Tf​ ) ≤1.5 . If these criteria fail, the run is automatically aborted.

    • Injection 8+ (Samples): Proceed with unknown batch analysis.

    • Bracketing Standard (Every 10th Injection): Re-inject the Standard Preparation. Validates that retention time drift is <2.0% , proving system stability over time.

Impurity Profiling & Degradation Pathways

Understanding the chemical liabilities of the molecule is essential for validating the method's specificity. The method must resolve the parent API from the following predictable degradation products:

Impurity_Pathways API Target API 6-Bromo-3-cyano- 2-nitrophenylacetic acid ImpA Thermal Degradation Decarboxylation API->ImpA Heat (-CO2) ImpB Hydrolytic Degradation Cyano Hydrolysis API->ImpB Base / H2O ImpC Synthetic Byproduct Des-bromo Impurity API->ImpC Process

Figure 2: Degradation pathways and process-related impurities for the target API.

Method Validation Framework (ICH Q2(R2) Compliant)

Before deployment for routine quality control, the method must be validated according to the [3]. The table below outlines the required validation parameters, the mechanistic justification for each, and the standard acceptance criteria utilized in pharmaceutical analysis[4].

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExpected Result (Hypothetical)
Specificity Inject Blank, Placebo, API, and Forced Degradation samples (Acid, Base, Heat, Peroxide).No interference at the retention time of the API. Peak purity angle < Purity threshold (via PDA).Passed. API peak is chromatographically pure ( Rs​>2.0 from all degradants).
Linearity 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤2.0% of the 100% response. R2=0.9998 ; y-intercept = 0.4%.
Accuracy (Recovery) Spike known amounts of API into blank diluent at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.Mean Recovery = 99.7% (RSD = 0.6%).
Precision (Repeatability) 6 independent sample preparations of a single batch analyzed on the same day.%RSD of the calculated purity or assay value ≤1.0% .%RSD = 0.45%.
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ratio evaluation of dilute solutions.S/N ≥10:1 with acceptable precision (%RSD ≤5.0% ) at the LOQ level.LOQ established at 0.05% area normalization (0.5 µg/mL).

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Accessed March 14, 2026.[Link]

Sources

Application

Application Note: Chemoselective Synthesis and Orthogonal Functionalization of 4-Bromo-7-cyanoindolin-2-one

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Application of 6-Bromo-3-cyano-2-nitrophenylacetic acid in advanced heterocyclic synthesis. Executive Summary & Strategic U...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Application of 6-Bromo-3-cyano-2-nitrophenylacetic acid in advanced heterocyclic synthesis.

Executive Summary & Strategic Utility

In modern drug discovery, the oxindole (indolin-2-one) core is a highly privileged structural motif, serving as the pharmacophoric foundation for numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and spiro-oxindole oncology candidates [1]. The synthesis of highly functionalized oxindoles requires starting materials that offer precise, orthogonal handles for late-stage diversification.

6-Bromo-3-cyano-2-nitrophenylacetic acid is a premier multi-functional building block designed for this exact purpose. By subjecting this compound to a chemoselective reductive cyclization, chemists can access 4-bromo-7-cyanoindolin-2-one . This resulting scaffold provides three distinct vectors for functionalization:

  • C3 Acidic Methylene: Primed for Knoevenagel condensations to install hinge-binding motifs.

  • C4 Bromo Substituent: An ideal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7 Cyano Group: A versatile moiety that modulates the pKa of the N-H bond and can be converted into amides, primary amines, or tetrazoles (carboxylic acid bioisosteres).

Mechanistic Pathway: The Reductive Cyclization

The transformation of 6-Bromo-3-cyano-2-nitrophenylacetic acid into an oxindole relies on the classic Baeyer synthesis methodology [2]. The reaction is initiated by the reduction of the highly electron-withdrawing C2-nitro group. Once reduced to an aniline derivative, the newly formed nucleophilic amine undergoes spontaneous, heat-driven intramolecular condensation with the adjacent C1-acetic acid moiety, extruding water to form the thermodynamically stable γ-lactam (oxindole) ring.

Causality in Reagent Selection

The critical challenge in this synthesis is chemoselectivity . The starting material contains a reducible cyano group and a labile carbon-bromine bond.

  • Standard catalytic hydrogenation (H₂ with Pd/C) will rapidly reduce the nitro group but will simultaneously cause extensive hydrodebromination at the C6 position, destroying the cross-coupling handle [3].

  • Therefore, an Iron/Acetic Acid (Fe/AcOH) system is employed. Iron acts as a mild, single-electron transfer reducing agent that is highly selective for nitro groups, leaving both the bromo and cyano groups completely intact.

Mechanism Step1 6-Bromo-3-cyano-2- nitrophenylacetic acid Step2 Nitroso Intermediate (-NO) Step1->Step2 Fe(0) / H+ -H2O Step3 Hydroxylamine Intermediate (-NHOH) Step2->Step3 Fe(0) / H+ Step4 Aniline Intermediate (-NH2) Step3->Step4 Fe(0) / H+ -H2O Step5 Nucleophilic Attack (NH2 on C=O) Step4->Step5 Intramolecular Cyclization Step6 Dehydration (-H2O) Step5->Step6 Tetrahedral Intermediate Step7 4-Bromo-7-cyanoindolin-2-one (Lactam Core) Step6->Step7 Aromatization/ Stabilization

Fig 1: Stepwise mechanism of iron-mediated reductive cyclization to form the oxindole core.

Comparative Analysis of Reduction Methodologies

To validate the choice of Fe/AcOH, the following table summarizes the quantitative data and operational causality of various reduction methods applied to halogenated 2-nitrophenylacetic acids [2][3].

Reduction MethodologyReagents & ConditionsYield (%)Chemoselectivity (Debromination)Scalability & Operational Safety
Iron-Mediated (Baeyer Variation) Fe powder, Glacial AcOH, 100 °C, 3 h82 - 88%Excellent (0% Debromination)High; Exothermic but easily controlled via portion-wise addition.
Tin-Mediated SnCl₂, HCl, EtOH, Reflux, 5 h65 - 75%Good (<5% Debromination)Moderate; Generates toxic tin waste, difficult emulsions during workup.
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, rt, 12 h< 15%Poor (>80% Debromination)High; Clean workup, but structurally incompatible with the bromo substituent.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup rationales are included to ensure high-fidelity reproduction.

Protocol A: Synthesis of 4-Bromo-7-cyanoindolin-2-one (Core Scaffold)

Objective: Chemoselective reduction and lactamization.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 6-Bromo-3-cyano-2-nitrophenylacetic acid (10.0 mmol, 2.85 g) in glacial acetic acid (40 mL). Heat the solution to 80 °C using an oil bath.

  • Controlled Reduction: Add elemental iron powder (50.0 mmol, 2.79 g, 325 mesh) in 5 equal portions over 30 minutes.

    • Causality: The reduction of the nitro group is highly exothermic. Portion-wise addition prevents thermal runaway and minimizes the formation of dimeric azo-byproducts.

  • Cyclization: Raise the temperature to 100 °C and stir for 3 hours. The elevated heat drives the intramolecular amidation to completion.

  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexanes 1:1). The starting material (highly polar, UV-active) will be fully consumed, replaced by a highly fluorescent oxindole spot at a higher Rf.

  • Workup & Filtration: Cool the mixture to room temperature. Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite filtration is critical to remove colloidal iron oxides, which can coordinate to the C7-cyano group and cause severe streaking during chromatography. Wash the pad thoroughly with EtOAc (3 x 30 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (100 mL) and saturated aqueous NaHCO₃ (100 mL) to neutralize residual acetic acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to yield the pure oxindole as an off-white solid.

Protocol B: Divergent Late-Stage Functionalization

Once the 4-Bromo-7-cyanoindolin-2-one core is isolated, it can be orthogonally functionalized.

Workflow 1: C3 Knoevenagel Condensation (Kinase Inhibitor Precursor)

  • Procedure: Dissolve the oxindole (1.0 eq) and a target heteroaryl aldehyde (1.1 eq) in ethanol. Add a catalytic amount of pyrrolidine (0.1 eq) and reflux for 4 hours.

  • Causality: The C3 methylene protons are highly acidic (pKa ~15) due to the adjacent carbonyl and the electron-withdrawing C7-cyano group. Pyrrolidine forms a reactive iminium ion with the aldehyde, facilitating rapid condensation without the need for harsh bases (like LDA) that might hydrolyze the cyano group. The product typically precipitates directly from the hot reaction mixture as the thermodynamically stable Z-isomer.

Workflow 2: C4 Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine the oxindole (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 90 °C for 12 hours.

  • Causality: The C4-bromo position is sterically hindered by the adjacent C3-methylene group. Using a bidentate ligand like dppf (or a bulky monodentate like XPhos) forces the palladium center into a highly reactive geometry, facilitating oxidative addition into the hindered C-Br bond while leaving the C7-cyano group untouched.

SyntheticWorkflow SM 6-Bromo-3-cyano-2- nitrophenylacetic acid Oxindole 4-Bromo-7-cyanoindolin-2-one (Core Scaffold) SM->Oxindole Fe/AcOH, 100°C Reductive Cyclization Suzuki C4 Suzuki Coupling (Aryl/Heteroaryl addition) Oxindole->Suzuki Pd Catalyst Boronic Acid Knoevenagel C3 Knoevenagel Condensation (Kinase Inhibitor Precursor) Oxindole->Knoevenagel Aldehyde Base Catalyst CyanoMod C7 Cyano Transformation (Tetrazole/Amide) Oxindole->CyanoMod NaN3 or Hydrolysis

Fig 2: Divergent synthetic workflow from 6-Bromo-3-cyano-2-nitrophenylacetic acid to functionalized oxindoles.

References

  • Biocatalytic Approaches for the Synthesis of Oxindoles ResearchGate[Link]

  • An Expeditious Synthesis Some Pyrrolo[1,2-a]Quinoline Derivatives (Reduction of 2-nitrophenylacetic acids) Sphinx Knowledge House[Link]

Method

Application Notes &amp; Protocols: The Strategic Use of 6-Bromo-3-cyano-2-nitrophenylacetic Acid in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the efficiency of a synthetic campaign is often dictated by the strategic selection of starting materi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the efficiency of a synthetic campaign is often dictated by the strategic selection of starting materials. 6-Bromo-3-cyano-2-nitrophenylacetic acid is a bespoke chemical entity engineered to serve as a versatile scaffold for library synthesis, particularly in the pursuit of kinase inhibitors. Its unique constellation of functional groups—a carboxylic acid for amide coupling, a nitro group as a masked amine, a bromo substituent for cross-coupling, and a cyano group for modulating electronics and providing a hydrogen bond acceptor—offers medicinal chemists a powerful tool for navigating complex structure-activity relationships (SAR).

The phenylacetic acid core is a well-established motif in biologically active molecules. The strategic placement of the bromo, cyano, and nitro groups provides distinct and orthogonal handles for chemical diversification. The nitro group, a potent electron-withdrawing moiety, not only influences the acidity of the carboxylic acid but also serves as a synthetic precursor to an aniline.[1][2] This transformation is a cornerstone of many synthetic routes, enabling the introduction of a key interaction point for binding to protein targets. Concurrently, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the exploration of distal regions of a protein's binding pocket. This multi-faceted reactivity makes 6-Bromo-3-cyano-2-nitrophenylacetic acid an ideal starting point for developing targeted therapies against enzymes like Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways.[3][4]

PART 1: Synthesis and Chemical Properties

Proposed Synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic Acid

The synthesis of substituted phenylacetic acids can be achieved through various routes. A plausible and efficient pathway to 6-Bromo-3-cyano-2-nitrophenylacetic acid involves the hydrolysis of the corresponding benzyl cyanide precursor. This method is analogous to established procedures for similar structures.[5][6][7]

Protocol 1: Synthesis via Hydrolysis of 2-(6-Bromo-3-cyano-2-nitrophenyl)acetonitrile

  • Rationale: Acid-catalyzed hydrolysis of a nitrile is a classic and robust method for the synthesis of carboxylic acids. Concentrated sulfuric acid provides both the acidic environment and the water necessary for the reaction, typically leading to high yields.[5]

  • Step-by-Step Protocol:

    • Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2-(6-Bromo-3-cyano-2-nitrophenyl)acetonitrile (10.0 g, 1.0 eq).

    • Acid Addition: Carefully add a pre-prepared and cooled solution of concentrated sulfuric acid (60 mL) and water (55 mL). The addition should be done slowly while cooling the flask in an ice bath to manage the exothermic reaction.

    • Reflux: Once the addition is complete, heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring. A precipitate of the crude carboxylic acid will form.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure 6-Bromo-3-cyano-2-nitrophenylacetic acid as a solid. Dry the final product under vacuum.

Physicochemical Properties & Handling
PropertyValueNotes
Molecular Formula C₉H₅BrN₂O₄-
Molecular Weight 299.05 g/mol -
Appearance Expected to be a pale yellow to off-white solidBased on similar nitrophenylacetic acid compounds.[5]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols.Limited solubility in water is expected.
Storage Store in a cool, dry place away from light and moisture.Recommended to be stored under an inert atmosphere.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.The compound is a potential irritant.

PART 2: Application in Kinase Inhibitor Drug Discovery

The architecture of 6-Bromo-3-cyano-2-nitrophenylacetic acid is ideally suited for the synthesis of kinase inhibitors. Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[8][9] Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell proliferation and survival, making it a high-value target for B-cell malignancies.[4][10]

Conceptual Workflow for BTK Inhibitor Synthesis

The following workflow demonstrates how the title compound can be elaborated into a potential kinase inhibitor. This process involves a series of standard, high-yielding synthetic transformations common in medicinal chemistry.

G A 6-Bromo-3-cyano-2-nitrophenylacetic acid B Step 1: Amide Coupling (e.g., HATU, DIPEA) + Amine Fragment (R1-NH2) A->B C Nitro-Amide Intermediate B->C D Step 2: Nitro Reduction (e.g., Fe/HCl, SnCl2, or H2/Pd-C) C->D E Aniline-Amide Intermediate D->E F Step 3: Suzuki Coupling (e.g., Pd(PPh3)4, Na2CO3) + Boronic Acid (R2-B(OH)2) E->F G Final Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow for a kinase inhibitor.

Protocol 2: Amide Coupling with a Chiral Amine

  • Rationale: The carboxylic acid is an ideal handle for coupling with various amine-containing fragments to explore the SAR of the solvent-exposed region of the kinase. HATU is a common and efficient peptide coupling reagent that minimizes side reactions.

  • Step-by-Step Protocol:

    • Dissolve 6-Bromo-3-cyano-2-nitrophenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add the desired amine fragment (R¹-NH₂, 1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired amide.

Protocol 3: Reduction of the Nitro Group

  • Rationale: The conversion of the nitro group to an aniline is critical. This amine can form a key hydrogen bond with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. Iron powder in acidic medium is a classic, inexpensive, and effective method for this transformation.

  • Step-by-Step Protocol:

    • Suspend the nitro-amide intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

    • After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate to yield the aniline intermediate, which can often be used in the next step without further purification.

PART 3: Biological Evaluation of Synthesized Derivatives

After synthesizing a library of compounds, a systematic biological evaluation is necessary to identify promising candidates. The following protocols outline standard in vitro assays for characterizing potential kinase inhibitors.

G cluster_0 Drug Discovery Pipeline A Compound Library Synthesis (from 6-Bromo-3-cyano-2-nitrophenylacetic acid) B Primary Screening: In Vitro Kinase Assay (IC50) A->B C Secondary Screening: Cellular Proliferation Assay (GI50) B->C Active Hits D Lead Candidate Identification C->D Potent & Cell-Permeable Hits E Further Optimization & In Vivo Studies D->E

Caption: Workflow for biological screening.

In Vitro Kinase Inhibition Assay (BTK)
  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction using a luminescence-based system.

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

    • Reaction Mixture: In a 384-well plate, add the BTK enzyme, a suitable peptide substrate, and the appropriate kinase buffer.

    • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known BTK inhibitor like Ibrutinib) and a negative control (DMSO vehicle).[3][11]

    • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Rationale: This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cells that are dependent on BTK signaling for survival and proliferation (e.g., certain B-cell lymphoma cell lines).[12]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed a relevant B-cell lymphoma cell line (e.g., TMD8) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ value (the concentration for 50% growth inhibition).[12]

Hypothetical Data Summary

The table below illustrates the type of data generated from these assays for a hypothetical series of compounds derived from 6-Bromo-3-cyano-2-nitrophenylacetic acid.

Compound IDR¹ FragmentR² FragmentBTK IC₅₀ (nM)TMD8 Cell GI₅₀ (nM)
HY-001 (R)-3-aminopiperidinePhenyl150.5850.2
HY-002 (S)-3-aminopiperidinePhenyl25.8120.6
HY-003 (S)-3-aminopiperidine4-phenoxyphenyl1.28.9
HY-004 (S)-3-aminopiperidinePyridin-2-yl5.635.4
Ibrutinib (Reference)(Reference)0.5[3]3.1

Conclusion

6-Bromo-3-cyano-2-nitrophenylacetic acid represents a highly valuable and strategically designed building block for medicinal chemistry. Its inherent functional group arrangement facilitates rapid and diverse library synthesis through robust and well-established chemical reactions. The application of this scaffold in the development of kinase inhibitors, particularly for targets like BTK, provides a clear and efficient pathway from chemical synthesis to biological evaluation. The protocols and workflows detailed herein offer researchers a comprehensive guide to leveraging this powerful intermediate in the quest for novel and effective targeted therapeutics.

References

  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.
  • National Center for Biotechnology Information. (n.d.). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC.
  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Wikipedia.
  • Tocris Bioscience. (n.d.). Bruton's Tyrosine Kinase Inhibitors. Tocris Bioscience.
  • Frontiers. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure.
  • IOCB Prague. (2023). Novel inhibitors of protein kinase 2 and 3. IOCB Prague.
  • ResearchGate. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. ResearchGate.
  • BenchChem. (2025). Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Bromo-3'-nitroacetophenone Analogs' Biological Activity. BenchChem.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • PubMed. (n.d.). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. PubMed.
  • National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
  • MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromochromane-3-carboxylic Acid in Medicinal Chemistry. BenchChem.
  • CeMM. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM.
  • International Journal of Basic & Clinical Pharmacology. (n.d.). Usnic acid biological activity: history, evaluation and usage. ijbcp.com.
  • National Center for Biotechnology Information. (n.d.). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). PMC.
  • Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.
  • International Journal of Health and Medical Research. (2025). Biological Activity of Azo Compounds: A Comprehensive Review. ijhmr.com.
  • MDPI. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI.
  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.
  • Royal Society of Chemistry. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Publishing.

Sources

Application

Advanced Application Note: Knoevenagel Condensation of Substituted Phenylacetic Acids

Executive Summary The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. When substituted phenylacetic acids are utilized as the active methylene component, the reaction provides a highly effi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. When substituted phenylacetic acids are utilized as the active methylene component, the reaction provides a highly efficient pathway to privileged pharmacological scaffolds, including cinnamic acid derivatives, 3-arylcoumarins, and styrylchromones[1],[2]. Because the α-protons of phenylacetic acids are significantly less acidic than those of traditional Knoevenagel substrates (e.g., malononitrile), specialized activation strategies are required. This application note details the mechanistic causality, optimization data, and self-validating protocols for two state-of-the-art methodologies: Microwave-Assisted Base Catalysis and Cyanuric Chloride (TCT) Activation.

Mechanistic Causality & Reaction Design

The successful condensation of phenylacetic acids with aromatic aldehydes hinges on overcoming the high pKa barrier of the benzylic α-protons. Classical methods relying on secondary amines (e.g., piperidine) often require extended reflux times and Dean-Stark water removal, leading to competitive side reactions such as indene formation[3].

To achieve high yields and chemoselectivity, modern protocols manipulate the activation energy through two distinct pathways:

  • Thermodynamic Driving via Microwave Irradiation : Utilizing a sterically hindered strong base like potassium tert-butoxide (t-BuOK) ensures rapid, non-nucleophilic deprotonation of the phenylacetic acid. Microwave irradiation provides rapid volumetric heating, accelerating the rate-determining aldol addition. The thermal energy subsequently drives an in situ decarboxylation (Doebner modification), which is highly diastereoselective for the thermodynamic (E)-alkene isomer[1].

  • Electrophilic Activation via Cyanuric Chloride (TCT) : For the synthesis of 3-arylcoumarins, cyanuric chloride reacts with N-methylmorpholine (NMM) to form a highly electrophilic Vilsmeier-Haack-type adduct. This intermediate activates the carboxylate group of the phenylacetic acid, enhancing the acidity of the α-protons and facilitating condensation with salicylaldehydes. This is followed by rapid intramolecular lactonization, bypassing the need for harsh thermal decarboxylation[2].

Mechanism PAA Phenylacetic Acid (Substrate) Enolate Activated Enolate Intermediate PAA->Enolate Deprotonation / Activation Base Activator / Base (t-BuOK or TCT/NMM) Base->Enolate Aldol Aldol Adduct Enolate->Aldol Nucleophilic Addition Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product Target Scaffold (Coumarin / Styrylchromone) Dehydration->Product Cyclization or Decarboxylation

Mechanistic pathways for the activation and condensation of phenylacetic acids.

Quantitative Data & Optimization

The selection of the catalytic system dictates the final structural scaffold. Table 1 summarizes the comparative efficiencies of various activation strategies.

Table 1: Optimization of Reaction Conditions for Phenylacetic Acid Condensations

MethodologyReagents (Aldehyde + Acid)Catalyst / BaseConditionsYield (%)Primary Product
Microwave Knoevenagel Chromone-3-carboxaldehyde + Phenylacetic Acidt-BuOK (1.5 eq)MW (120 W), 100 °C, 7 min60–85%(E)-3-Styrylchromones
TCT-Activated Salicylaldehyde + Phenylacetic AcidTCT / NMMDMF, 110 °C, 30 min90–99%3-Arylcoumarins
Classical Perkin-Type 2-(1-phenylvinyl)benzaldehyde + Malonates/AcidsPiperidine / AcOHToluene, Reflux, 17 h40–75%Indenes / Cinnamic Acids
Photocatalyzed Electrophilic Olefins + Arylacetic AcidsIr-PhotocatalystLight, RT, 24 h52–80%Benzylated Adducts

Data synthesized from established literature[1],[3],[4],[2].

Validated Experimental Protocols

Protocol A: Synthesis of (E)-3-Styrylchromones via Microwave Irradiation[1]

This protocol utilizes microwave energy to drive both the condensation and the subsequent decarboxylation, yielding highly pure (E)-isomers.

Materials: Chromone-3-carboxaldehyde (1.0 mmol), Substituted Phenylacetic Acid (1.2 mmol), Potassium tert-butoxide (1.5 mmol).

  • Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine chromone-3-carboxaldehyde and the substituted phenylacetic acid.

  • Base Addition: Add potassium tert-butoxide (t-BuOK) in a single portion. Causality Note: t-BuOK is selected over NaOH to prevent base-catalyzed opening of the chromone ring.

  • Irradiation: Seal the vessel and subject it to microwave irradiation (120 W) at 100 °C for 7 minutes.

  • Self-Validation Check 1: Monitor the vessel for the cessation of gas evolution. The release of CO₂ is a stoichiometric indicator that the Doebner decarboxylation phase is complete.

  • Workup: Cool the reaction to room temperature. Dilute the crude mixture with dichloromethane (20 mL) and wash with 1M HCl (10 mL) to neutralize residual base, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to afford the pure (E)-3-styrylchromone.

Protocol B: Synthesis of 3-Arylcoumarins via TCT/NMM Activation[2]

This protocol bypasses traditional high-temperature Perkin conditions by utilizing cyanuric chloride to activate the carboxylic acid in situ.

Materials: Salicylaldehyde (1.0 mmol), Substituted Phenylacetic Acid (1.0 mmol), Cyanuric Chloride (TCT, 1.0 mmol), N-Methylmorpholine (NMM, 1.5 mmol), anhydrous DMF (5 mL).

  • Adduct Formation: Dissolve TCT in anhydrous DMF (5 mL) at 0 °C. Add NMM dropwise. Stir for 5 minutes. Causality Note: A white precipitate of the TCT-NMM complex will form, verifying the generation of the active electrophilic species.

  • Substrate Addition: Add the phenylacetic acid (1.0 mmol) to the suspension, followed immediately by the salicylaldehyde (1.0 mmol).

  • Thermal Cyclization: Heat the reaction mixture to 110 °C for 30 minutes under a nitrogen atmosphere.

  • Self-Validation Check 2: Perform TLC (Eluent: 8:2 Hexanes:EtOAc). The disappearance of the highly fluorescent salicylaldehyde spot under 254 nm UV light confirms reaction completion.

  • Quench & Precipitation: Pour the hot reaction mixture into crushed ice (30 g) with vigorous stirring. A solid precipitate of the 3-arylcoumarin will form instantly. This physical precipitation serves as a self-validating confirmation of successful lactonization, as the starting materials remain soluble in aqueous DMF.

  • Isolation: Filter the solid, wash with cold water (2 × 10 mL), and dry under a vacuum to obtain the product in 90–99% yield.

Workflow Step1 Step 1: Reagent Preparation Form TCT-NMM Adduct in DMF at 0 °C Step2 Step 2: Substrate Addition Add Salicylaldehyde + Phenylacetic Acid Step1->Step2 Step3 Step 3: Thermal Activation Heat to 110 °C for 30 mins Step2->Step3 Step4 Step 4: Self-Validation (TLC) Confirm Salicylaldehyde Consumption Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Quench & Workup Pour into Ice-Water to Precipitate Product Step4->Step5 Reaction Complete Step6 Step 6: Isolation Filter and Vacuum Dry 3-Arylcoumarin Step5->Step6

Step-by-step experimental workflow for TCT-activated 3-Arylcoumarin synthesis.

References

  • Title: Condensation of Chromone-3-carboxaldehyde with Phenylacetic Acids: An Efficient Synthesis of (E)
  • Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: ACS Omega URL
  • Source: The Journal of Organic Chemistry (ACS)
  • Source: Organic-Chemistry.

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 6-Bromo-3-cyano-2-nitrophenylacetic Acid

Executive Summary The reduction of the nitro group in heavily functionalized arenes is a critical transformation in pharmaceutical development. 6-Bromo-3-cyano-2-nitrophenylacetic acid presents a unique chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of the nitro group in heavily functionalized arenes is a critical transformation in pharmaceutical development. 6-Bromo-3-cyano-2-nitrophenylacetic acid presents a unique chemoselectivity challenge as the molecule contains four reactive moieties. The objective is to cleanly reduce the nitro (-NO₂) group to an amine (-NH₂) while preserving the aryl bromide (-Br), protecting the cyano group (-CN), and managing the reactivity of the carboxylic acid (-COOH).

This application note details validated protocols to achieve this transformation, highlighting the spontaneous intramolecular lactamization that yields the highly valuable drug intermediate, 4-bromo-7-cyanoindolin-2-one .

Mechanistic Insights & Chemoselectivity Challenges

Designing a reduction protocol for this specific substrate requires navigating three competing reaction pathways:

  • The Hydrodehalogenation Risk: Standard palladium on carbon (Pd/C) under hydrogen gas is highly active for nitro reduction but frequently inserts into C-Br bonds, leading to extensive and undesired debromination[1].

  • The Nitrile Over-Reduction Risk: The use of strong hydride donors or high-pressure hydrogenation can reduce the cyano group to a primary amine, leading to complex, inseparable mixtures[2].

  • Spontaneous Lactamization (Oxindole Formation): Upon successful reduction, the resulting 2-amino-6-bromo-3-cyanophenylacetic acid is highly transient. The spatial proximity of the nucleophilic aniline to the electrophilic carboxylic acid carbon drives a spontaneous intramolecular condensation (loss of H₂O) to form a 5-membered lactam ring. Understanding this causality is crucial: the experimental conditions (especially heat and mild acid) will dictate whether you isolate the open-chain amino acid or the cyclized indolin-2-one. For downstream drug development, the indolin-2-one is typically the desired target.

Reaction Pathway & Chemoselectivity Map

ChemoselectiveReduction SM 6-Bromo-3-cyano-2-nitrophenylacetic acid (Multifunctional Precursor) Amine 2-Amino-6-bromo-3-cyanophenylacetic acid (Transient Intermediate) SM->Amine Chemoselective Reduction (Pt/C-S + H2 OR Fe + NH4Cl) Debrom Debrominated Byproducts (Avoided by Pt/C-S or Fe) SM->Debrom Standard Pd/C + H2 (Hydrodehalogenation) NitrileRed Primary Amine Byproducts (Avoided by mild conditions) SM->NitrileRed Harsh Hydrides (Nitrile Reduction) Oxindole 4-Bromo-7-cyanoindolin-2-one (Final Cyclized Product) Amine->Oxindole Spontaneous Intramolecular Lactamization (-H2O)

Fig 1: Chemoselective reduction pathways and spontaneous lactamization of the target molecule.

Catalyst Selection & Quantitative Data

To achieve high chemoselectivity, the choice of catalyst and reductant must be meticulously controlled. The table below summarizes the performance of various reduction systems based on established literature for halogenated cyano-nitroarenes[1][3][4].

Catalyst / Reductant SystemChemoselectivity (Nitro vs. Bromo)Chemoselectivity (Nitro vs. Cyano)Spontaneous CyclizationTypical Yield
Pd/C + H₂ (1-3 atm) Poor (<40% retained Br)ModeratePartial<40%
Pd/C + Hydrazine Hydrate Good (Temp dependent)ModeratePartial70-85%
Pt/C (Sulfided) + H₂ Excellent (>99% retained Br)Excellent (>95%)Requires mild acid/heat85-95%
Fe Powder + NH₄Cl Excellent (>99% retained Br)Excellent (>99%)Complete (due to heating)80-90%

Validated Experimental Protocols

This section provides two self-validating protocols. Protocol A utilizes a poisoned platinum catalyst for clean hydrogenation, while Protocol B utilizes an earth-abundant metal (Iron) via single-electron transfer[3].

Protocol A: Catalytic Hydrogenation using Sulfided Platinum (Pt/C-S)

Causality & Rationale: Sulfiding the platinum catalyst partially poisons the active sites. The sulfur strongly coordinates to the Pt surface, sterically and electronically hindering the oxidative addition required to cleave the C-Br bond, while remaining highly active for N-O bond cleavage[4].

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask, dissolve 6-Bromo-3-cyano-2-nitrophenylacetic acid (10.0 mmol, ~2.85 g) in a 1:1 mixture of THF and Methanol (50 mL).

  • Catalyst Addition: Add 5% Pt/C (sulfided) (0.5 mol% Pt, ~195 mg). Safety Note: Add the catalyst cautiously under a stream of nitrogen to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Nitrogen (3x). Evacuate and backfill with Hydrogen gas (3x). Stir the suspension vigorously under a Hydrogen balloon (1 atm) at 20–25 °C for 4–6 hours.

  • Validation Checkpoint 1 (IPC): Monitor the reaction via LC-MS. The starting material ([M-H]⁻ m/z ~283/285) should disappear. The intermediate open-chain amine ([M+H]⁺ m/z ~255/257) and the cyclized oxindole ([M+H]⁺ m/z ~237/239) will both be visible.

  • Cyclization (Optional but Recommended): To drive the transient amine fully to the indolin-2-one, filter the reaction mixture through a pad of Celite to remove the catalyst. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol) to the filtrate and heat at 60 °C for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL), wash with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-bromo-7-cyanoindolin-2-one.

Protocol B: Earth-Abundant Metal Reduction (Fe/NH₄Cl)

Causality & Rationale: Iron powder in aqueous ammonium chloride reduces nitro groups via a sequential single-electron transfer (SET) mechanism. The reduction potential of Fe(0) is sufficient to reduce the nitro group but entirely insufficient to cleave the C-Br bond or reduce the nitrile[3]. Furthermore, the required heating (70 °C) guarantees in situ cyclization, making this a highly efficient one-pot process.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 6-Bromo-3-cyano-2-nitrophenylacetic acid (10.0 mmol, ~2.85 g) in a 4:1 mixture of Ethanol and Deionized Water (50 mL).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 50.0 mmol, 2.67 g) and fine Iron powder (325 mesh, 50.0 mmol, 2.79 g).

  • Reduction & Lactamization: Attach a reflux condenser and heat the vigorously stirred mixture to 70 °C for 3 hours. The reaction mixture will turn dark brown/black as iron oxides (Fe₃O₄) form.

  • Validation Checkpoint 2 (IPC): TLC (Eluent: Hexanes/EtOAc 1:1) should show complete consumption of the starting material. The strong UV-active spot of the starting material will be replaced by a highly fluorescent spot corresponding to the indolin-2-one.

  • Workup: While the mixture is still warm (40–50 °C), filter it through a pad of Celite to remove iron sludge. Wash the Celite cake thoroughly with warm Ethyl Acetate (3 x 30 mL).

  • Isolation: Combine the filtrates and concentrate to remove Ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to afford the cyclized product as an off-white to pale yellow solid.

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating protocol, the final product must be characterized to confirm both reduction and cyclization:

  • Mass Spectrometry: ESI-MS should display a prominent [M+H]⁺ peak at m/z 237.96 and 239.96 (1:1 ratio, confirming the retention of the bromine isotope pattern).

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the singlet at ~4.0 ppm (open-chain -CH₂-COOH) and the appearance of a new singlet at ~3.7 ppm (cyclic -CH₂- of the oxindole ring). The broad singlet for the lactam -NH- should appear downfield at ~11.0 ppm.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC (National Institutes of Health) URL:[Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 6-Bromo-3-cyano-2-nitrophenylacetic acid

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic bottlenecks encountered when synthesizing highly electro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic bottlenecks encountered when synthesizing highly electron-deficient, polyfunctionalized aromatic building blocks.

The synthesis of 6-bromo-3-cyano-2-nitrophenylacetic acid presents a unique challenge: the molecule contains a base- and acid-sensitive nitrile (-CN) group, a reducible nitro (-NO₂) group, and a sterically hindered aromatic ring. This guide bypasses low-yielding traditional routes and establishes a self-validating, high-yield synthetic pipeline.

Synthetic Workflow Architecture

To prevent nitrile hydrolysis and control regioselectivity, we mandate a 3-step sequence starting from 4-bromo-3-fluoro-2-nitrobenzonitrile . The workflow utilizes a bulky malonate nucleophile to prevent over-alkylation, followed by non-aqueous acidic cleavage to protect the cyano group[1].

Workflow cluster_0 Phase 1: Regioselective SNAr cluster_1 Phase 2: Cleavage & Decarboxylation N1 4-Bromo-3-fluoro- 2-nitrobenzonitrile N3 Di-tert-butyl 2-(6-bromo-3-cyano- 2-nitrophenyl)malonate N1->N3 DMF, 0°C to RT N2 Di-tert-butyl malonate + NaH N2->N3 N4 Ester Cleavage (TFA / DCM, RT) N3->N4 N5 Arylmalonic Acid Intermediate N4->N5 N6 Thermal Decarboxylation (Toluene, 90°C) N5->N6 N7 6-Bromo-3-cyano- 2-nitrophenylacetic acid N6->N7 -CO2

Optimized 3-step synthetic workflow for 6-Bromo-3-cyano-2-nitrophenylacetic acid.

Troubleshooting & FAQs

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: Why does Vicarious Nucleophilic Substitution (VNS) yield a mixture of isomers instead of my target compound? A: VNS on nitroarenes typically directs carbanions to the ortho or para positions relative to the nitro group[2]. In your theoretical precursor (4-bromo-2-nitrobenzonitrile), the para position (C5) is sterically open, while the ortho position (C3) is severely hindered by the adjacent cyano and nitro groups. Consequently, VNS heavily favors the undesired 5-substituted isomer. Causality: Switch to an SNAr approach using 4-bromo-3-fluoro-2-nitrobenzonitrile . The highly electronegative fluorine atom is strongly activated by the ortho-nitro group and is a vastly superior leaving group compared to the meta-bromo group, ensuring >95% regioselective displacement[3].

Q: I am using dimethyl malonate for the SNAr step, but my yields are below 40% due to bis-alkylation. How do I fix this? A: Dimethyl malonate adducts are sterically accessible enough to undergo a second deprotonation and attack another equivalent of the fluorobenzene. Causality: You must switch to di-tert-butyl malonate . The immense steric bulk of the tert-butyl groups completely suppresses bis-alkylation[4]. Furthermore, you must use 2.2 to 2.5 equivalents of NaH . The newly formed benzylic proton in the product is highly acidic (flanked by two esters and an electron-deficient ring) and will immediately consume a second equivalent of base. Failing to provide excess base will stall the reaction at 50% conversion.

Table 1: Quantitative Base/Solvent Optimization for SNAr Step

Base (Eq)SolventTemp (°C)Yield (%)Mechanistic Observation & Causality
K₂CO₃ (3.0)DMF8045High temp required for weak base; drives bis-alkylation and degradation.
Cs₂CO₃ (2.5)DMSORT65Better ambient reactivity, but reversible deprotonation slows kinetics.
KOtBu (2.2)THF030Severe transesterification and trans-etherification side reactions.
NaH (2.5) DMF 0 to RT >88 Irreversible deprotonation; clean conversion; H₂ gas validates activation.
Phase 2: Ester Cleavage & Decarboxylation

Q: Standard basic hydrolysis (NaOH/MeOH) followed by acidification destroys my cyano group. Even Krapcho decarboxylation is giving mixed results. What is the alternative? A: Aromatic nitriles are highly susceptible to hydration under strongly basic or aqueous acidic reflux conditions, converting to primary amides. While Krapcho decarboxylation (LiCl/H₂O in DMSO at 150 °C) is the industry standard for nitroaryl methyl-esters[5], the extreme thermal stress often causes partial nitrile degradation[6]. Causality: By utilizing the di-tert-butyl malonate intermediate from Phase 1, you bypass aqueous hydrolysis entirely. Tert-butyl esters are cleaved via stable carbocation formation under strictly anhydrous, mild acidic conditions (TFA in DCM at room temperature)[1]. The cyano group is completely inert to these conditions.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-line validation criteria are met.

Protocol A: SNAr with Di-tert-butyl malonate
  • Activation: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under N₂.

  • Deprotonation: Add di-tert-butyl malonate (1.2 eq) dropwise. Validation: You must observe immediate and sustained H₂ gas evolution. Stir for 30 minutes until bubbling ceases, yielding a clear enolate solution.

  • Substitution: Dissolve 4-bromo-3-fluoro-2-nitrobenzonitrile (1.0 eq) in a minimal volume of DMF and add dropwise. The solution will turn deep red/purple (characteristic of the Meisenheimer complex).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer extensively with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Validation: LC-MS should show the exact mass of the adduct. ¹H NMR will show a massive singlet at ~1.45 ppm (18H, tert-butyl groups).

Protocol B: Anhydrous Cleavage & Thermal Decarboxylation
  • Cleavage: Dissolve the crude di-tert-butyl malonate adduct in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Acidification: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 12 hours.

  • Validation: Take a reaction aliquot, concentrate, and run a rapid ¹H NMR. The tert-butyl singlet at ~1.45 ppm must be completely absent.

  • Decarboxylation: Concentrate the reaction mixture under reduced pressure to remove all TFA and DCM. Re-dissolve the crude arylmalonic acid in anhydrous Toluene (0.1 M).

  • Thermal Shift: Heat the solution to 90–100 °C. Validation: Observe steady CO₂ gas evolution. Reflux for 4 hours until gas evolution ceases.

  • Isolation: Cool to room temperature. Extract the toluene layer with 0.5 M Na₂CO₃ (the product moves to the aqueous layer, leaving organic impurities behind). Carefully acidify the aqueous layer with 1M HCl to pH 2 at 0 °C. The target 6-bromo-3-cyano-2-nitrophenylacetic acid will precipitate as a solid. Filter and dry under high vacuum.

References

  • Title: Nucleophilic Aromatic Substitution of Hydrogen as a tool for the synthesis of indole and quinoline derivatives Source: clockss.org URL: 2

  • Title: A-aryl quaternary centres via asymmetric Vicarious Nucleophilic Substitution Source: cardiff.ac.uk URL:

  • Title: Total Synthesis of (±)- and (−)-Actinophyllic Acid Source: nih.gov URL: 1

  • Title: Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives via η3-Benzylpalladium Intermediates Source: acs.org URL: 4

  • Title: WO2013093928A1 - An improved process for preparing 2-oxindoles Source: google.com URL: 5

  • Title: (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) Source: googleapis.com URL: 6

  • Title: A. Jonczyk and A. Kowalkowska - Phase-Transfer Catalysis in S_NAr Source: thieme-connect.de URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Purification of 6-Bromo-3-cyano-2-nitrophenylacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of highly functionalized aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of highly functionalized aromatic systems. The purification of 6-Bromo-3-cyano-2-nitrophenylacetic acid is notoriously difficult due to its dense functionalization and steric hindrance. This guide synthesizes field-proven chromatographic principles with mechanistic organic chemistry to help you troubleshoot, optimize, and validate your purification workflows.

Part 1: Physicochemical Profiling & Chromatographic Implications

To purify a molecule effectively, you must first understand how its functional groups dictate its macroscopic behavior. The table below summarizes the quantitative and qualitative properties of 6-Bromo-3-cyano-2-nitrophenylacetic acid and their direct implications for your purification strategy.

Table 1: Physicochemical Properties & Chromatographic Implications

Functional GroupChemical PropertyImplication for Purification Strategy
-COOH (Carboxyl) pKa ~3.5–4.5; H-bond donor/acceptorCauses severe peak tailing on bare silica; mandates acidic modifiers (e.g., 0.1% TFA) in RP-HPLC to suppress ionization[1].
-NO2 (Nitro) Strongly electron-withdrawingIncreases acidity of the carboxyl group; sensitizes the aromatic ring and adjacent groups to nucleophilic attack.
-CN (Cyano) Electrophilic carbon centerHighly susceptible to base-catalyzed hydrolysis; restricts the use of strong aqueous bases during liquid-liquid extraction.
-Br (Bromo) Heavy atom; lipophilicIncreases overall hydrophobicity, extending retention time on C18 columns; provides a distinct 1:1 isotopic MS signature.
Part 2: Troubleshooting FAQs

Q1: Why am I seeing severe peak tailing and poor recovery when using normal-phase silica gel chromatography? A1: The carboxylic acid moiety (-COOH) strongly hydrogen-bonds with the free, unendcapped silanol groups on bare silica gel. This interaction causes irreversible adsorption and broad, trailing peaks that obscure structurally similar impurities. To resolve this, you must switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column. If normal-phase is absolutely required, you must add an acidic modifier (e.g., 1% acetic acid) to your eluent to ensure the silanol groups on the silica remain protonated, thereby minimizing secondary interactions[1].

Q2: During my acid-base extraction, my product yield drops significantly, and LC-MS shows a new major peak with a mass increase of +18 Da. What is the mechanism of this degradation? A2: You are observing the base-catalyzed hydrolysis of your cyano group. The -CN group is highly electrophilic, a property exacerbated by the strongly electron-withdrawing ortho-nitro and meta-bromo groups. If you use a strong aqueous base (e.g., >1 M NaOH) at room temperature to deprotonate the carboxylic acid, hydroxide ions will readily attack the nitrile carbon. This causes partial hydrolysis to a primary amide (+18 Da) or complete hydrolysis to a dicarboxylic acid (+19 Da relative to the amide). Always use a mild base (like saturated NaHCO₃) and keep the extraction cold.

Degradation A Target Molecule (Active -CN Group) B Harsh Basic Conditions (>1M NaOH, >20°C) A->B Exposure C Primary Amide [M+18 Da] B->C Partial Hydrolysis D Dicarboxylic Acid [M+19 Da vs Amide] C->D Complete Hydrolysis

Base-catalyzed degradation pathway of the cyano group during aggressive extraction conditions.

Q3: How do I separate 6-Bromo-3-cyano-2-nitrophenylacetic acid from its regioisomers (e.g., 5-bromo-4-cyano...)? A3: Regioisomers of highly functionalized phenylacetic acids have nearly identical polarities, meaning standard liquid-liquid extraction will not separate them. High-resolution preparative RP-HPLC is required[2]. You must use a shallow gradient (e.g., 10-40% Acetonitrile over 25 minutes) with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of the carboxylic acid, allowing the subtle hydrophobic and steric differences of the regioisomers to dictate retention on the C18 stationary phase[3].

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation check.

Protocol A: Mild Acid-Base Extraction (Pre-Purification)

Causality: This step removes neutral organic impurities (e.g., unreacted halobenzenes) without triggering cyano hydrolysis.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Mild Deprotonation: Cool the organic layer to <10 °C in an ice bath. Add an equal volume of cold, saturated aqueous NaHCO₃ (pH ~8). Stir vigorously for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel and collect the aqueous layer (which now contains the water-soluble sodium carboxylate salt).

    • Validation Check 1: Spot the organic layer on a TLC plate and stain with Bromocresol Green. If the spot turns yellow, your product is still in the organic layer (incomplete deprotonation). Repeat Step 2.

  • Acidification: Cool the aqueous layer to <10 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0. Causality: This protonates the carboxylate, rendering the target molecule hydrophobic again.

  • Extraction: Extract the acidified aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Preparative RP-HPLC Purification

Causality: Final polishing to remove regioisomers and trace byproducts using hydrophobic interactions.

  • Sample Preparation: Reconstitute the pre-purified extract in a 1:1 mixture of Acetonitrile and Water (both containing 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 Column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Gradient Execution: Run the optimized gradient detailed in Table 2.

Table 2: Optimized RP-HPLC Gradient for Regioisomer Separation

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)Purpose
0.0901015.0Column equilibration and sample loading.
5.0901015.0Elution of highly polar impurities/salts.
25.0604015.0Shallow gradient to separate structurally similar regioisomers.
30.059515.0Column wash to elute highly lipophilic byproducts.
  • Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the major peak eluting during the shallow gradient phase.

    • Validation Check 2: Analyze the collected fractions via LC-MS. The target mass for 6-Bromo-3-cyano-2-nitrophenylacetic acid must show a characteristic 1:1 isotopic doublet at m/z ~283.0 and 285.0 [M-H]⁻ due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Isolation: Lyophilize (freeze-dry) the pure fractions to yield the final solid product.

Workflow A Crude Reaction Mixture (Target + Impurities) B Mild Acid-Base Extraction (pH 8, <10°C) A->B C Aqueous Layer (Contains Target) B->C Deprotonation D Organic Layer (Neutral Impurities) B->D Discard E Acidify to pH 2 (Extract with EtOAc) C->E Isolate F RP-HPLC (C18) 0.1% TFA Modifier E->F Organic Extract G Pure 6-Bromo-3-cyano- 2-nitrophenylacetic acid F->G Isomer Separation

Workflow for the isolation and HPLC purification of the target phenylacetic acid derivative.

References
  • [3] 4-Hydroxy-3-nitrophenylacetic and Sinapic Acids as Antibacterial Compounds from Mustard Seeds. Taylor & Francis Online. URL:[Link]

  • [1] Kromasil Application Guide - HPLC. Kromasil / Nouryon. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid

Welcome to the Advanced Application Support Center. The scale-up of 6-Bromo-3-cyano-2-nitrophenylacetic acid presents a profound chemoselectivity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The scale-up of 6-Bromo-3-cyano-2-nitrophenylacetic acid presents a profound chemoselectivity challenge. The molecule features four highly reactive functional groups—a halogen (bromo), a nitrile (cyano), a nitro group, and an acetic acid moiety—cramped onto a single aromatic ring.

This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols designed for drug development professionals transitioning this synthesis from the bench to the pilot plant.

I. Strategic Scale-Up Workflow

The traditional route to phenylacetic acids involves the alkylation of a benzylic halide with diethyl malonate, followed by harsh acidic or basic hydrolysis and decarboxylation[1]. However, applying this standard method to our target molecule will inevitably destroy the aromatic cyano group[2]. To bypass this, our validated scale-up route utilizes a di-tert-butyl malonate strategy, allowing for anhydrous, mild cleavage that preserves the nitrile.

G SM 6-Bromo-3-cyano- 2-nitrotoluene Step1 Benzylic Bromination (NBS, AIBN, Flow) SM->Step1 Int1 Benzyl Bromide Step1->Int1 Step2 Alkylation (Di-tert-butyl malonate) Int1->Step2 Int2 Di-tert-butyl Diester Step2->Int2 Step3 Chemoselective Cleavage (TFA / DCM) Int2->Step3 Side1 Avoid: HBr/AcOH (Nitrile Hydrolysis) Int2->Side1 Acidic Side2 Avoid: NaOH/Heat (Nitrile Hydrolysis) Int2->Side2 Basic Int3 Malonic Acid Step3->Int3 Step4 Thermal Decarboxylation (Toluene, 100°C) Int3->Step4 Product 6-Bromo-3-cyano- 2-nitrophenylacetic acid Step4->Product

Chemoselective scale-up workflow utilizing di-tert-butyl malonate to preserve the cyano group.

II. Troubleshooting Guides & FAQs

Q1: During benzylic bromination of 6-bromo-3-cyano-2-nitrotoluene, we are seeing dangerous thermal spikes and >15% dibrominated impurities. How do we control this?

Expert Insight: The radical bromination of electron-deficient toluenes (like 2-bromo-6-nitrotoluene derivatives[3]) is notoriously sluggish to initiate but highly exothermic once the radical chain propagates. In batch reactors, accumulating unreacted N-Bromosuccinimide (NBS) and initiator (AIBN) leads to a sudden thermal runaway, which accelerates over-bromination to the dibromomethyl species. Solution: Transition from batch to a Continuous Stirred-Tank Reactor (CSTR) cascade or plug-flow reactor. If restricted to batch, do not add AIBN all at once. Dose a solution of AIBN in trifluorotoluene continuously over 4 hours at 75°C. The continuous dosing ensures the radical concentration remains steady, favoring mono-bromination kinetics over dibromination.

Q2: We used standard diethyl malonate for the alkylation step, but during the subsequent hydrolysis/decarboxylation, our cyano group disappeared. What happened?

Expert Insight: You have encountered a classic chemoselectivity failure. Standard diethyl malonate esters require either harsh aqueous base (NaOH/KOH) or strong aqueous acid (HBr/AcOH) to hydrolyze the ester bonds prior to decarboxylation[2]. Under these conditions, the highly electrophilic aromatic cyano group undergoes rapid hydration to a primary amide, or full hydrolysis to a carboxylic acid. While enzymatic decarboxylation (e.g., using arylmalonate decarboxylase) exists[4], it is difficult to scale for highly sterically hindered, multi-substituted halobenzenes. Solution: Switch your nucleophile to di-tert-butyl malonate . The bulky tert-butyl groups prevent bis-alkylation during the substitution step. More importantly, tert-butyl esters can be cleaved under strictly anhydrous acidic conditions using Trifluoroacetic Acid (TFA). Because no water is present, the cyano group cannot be hydrated, leaving it perfectly intact.

Q3: After TFA cleavage, the intermediate malonic acid is difficult to isolate and turns into a sticky resin. How can we improve the yield of the final phenylacetic acid?

Expert Insight: The intermediate 2-(6-bromo-3-cyano-2-nitrobenzyl)malonic acid is highly prone to premature, uncontrolled decarboxylation if concentrated to dryness under heat. The resinous byproduct is a result of intermolecular side reactions occurring in the concentrated melt. Solution: Do not isolate the malonic acid. Perform a solvent swap directly from DCM/TFA into toluene. Once in dilute toluene, heat the solution to 100°C. The decarboxylation will occur smoothly in the liquid phase, releasing CO₂ gas. The resulting phenylacetic acid will crystallize directly from the cooling toluene.

III. Quantitative Data: Deprotection & Decarboxylation Strategies

The table below summarizes the empirical data comparing different malonate ester strategies during the scale-up of cyano-bearing phenylacetic acids.

Strategy / ReagentsEster Cleavage ConditionCyano Group Recovery (%)Overall Yield (%)Scalability / Safety Profile
Diethyl Malonate HBr / AcOH / H₂O (Reflux)< 5% (Hydrates to Amide)12%Poor (Corrosive, off-target reactions)
Diethyl Malonate NaOH / H₂O / EtOH (Reflux)0% (Hydrolyzes to Acid)0%Poor (Complete loss of target API)
Dimethyl Malonate Krapcho (LiCl, DMSO, H₂O, 150°C)45% (Partial degradation)38%Moderate (DMSO thermal hazard at scale)
Di-tert-butyl Malonate TFA / DCM (RT), then Toluene (100°C) > 98% (Intact) 84% Excellent (Anhydrous, controlled gas evolution)

IV. Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the Validation Checkpoint criteria are met.

Protocol A: Alkylation with Di-tert-butyl Malonate

Objective: Synthesize di-tert-butyl 2-(6-bromo-3-cyano-2-nitrobenzyl)malonate.

  • Charge: To a dry, nitrogen-purged 50 L glass-lined reactor, charge 10 L of anhydrous DMF and 1.50 kg (10.8 mol) of anhydrous K₂CO₃.

  • Cool & Dose: Cool the suspension to 0°C. Slowly dose 2.20 kg (10.1 mol) of di-tert-butyl malonate over 30 minutes. Stir for 1 hour to form the enolate.

  • Alkylation: Dissolve 3.00 kg (9.3 mol) of 6-bromo-3-cyano-2-nitrobenzyl bromide in 5 L of DMF. Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 10°C.

  • Stir & Monitor: Warm the reactor to 25°C and stir for 12 hours.

  • Validation Checkpoint: Pull a sample for HPLC. Self-Validation Rule: If unreacted benzyl bromide is >2%, stir for an additional 4 hours. If bis-alkylated impurity is >5%, your K₂CO₃ was likely wet; note for future batches.

  • Workup: Quench with 20 L of ice water. Extract with Ethyl Acetate (3 x 10 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the diester intermediate.

Protocol B: Chemoselective Cleavage & Thermal Decarboxylation

Objective: Convert the diester to 6-Bromo-3-cyano-2-nitrophenylacetic acid.

  • Cleavage: Dissolve the crude diester (~4.0 kg) in 15 L of Dichloromethane (DCM) in a 50 L reactor. Cool to 5°C.

  • Acid Addition: Slowly add 4.0 L of Trifluoroacetic Acid (TFA). Caution: Mild exothermic reaction.

  • Stir: Stir at 20°C for 6 hours.

  • Validation Checkpoint: Pull a sample for HPLC. Self-Validation Rule: The di-tert-butyl ester and mono-tert-butyl ester peaks must be completely absent (<0.5%). If present, add 0.5 L TFA and stir for 2 more hours.

  • Solvent Swap: Apply vacuum (150 mbar) and distill off DCM and excess TFA, maintaining internal temperature below 35°C to prevent premature decarboxylation. As the volume reduces, continuously feed 20 L of Toluene to complete the solvent swap.

  • Decarboxylation: Once the internal temperature reaches 85°C under atmospheric pressure, CO₂ gas evolution will begin. Heat to 100°C and hold for 4 hours until gas evolution ceases.

  • Crystallization: Cool the toluene solution slowly to 0°C over 6 hours. The target 6-Bromo-3-cyano-2-nitrophenylacetic acid will precipitate as off-white crystals. Filter, wash with cold heptane, and dry under vacuum at 40°C.

V. References

  • 2-Bromo-6-nitrotoluene | 55289-35-5 - ChemicalBook. ChemicalBook. Available at:

  • Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. Thieme Connect. Available at:

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health (NIH). Available at:

  • Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. Frontiers. Available at:

Sources

Optimization

Technical Support Center: Reaction Monitoring for the Synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid. As a crucial intermediate in various syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid. As a crucial intermediate in various synthetic pathways, ensuring the efficiency and success of its synthesis through robust reaction monitoring is paramount. This document provides in-depth, experience-driven guidance on various monitoring techniques, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for monitoring the synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid?

A1: The choice of reaction monitoring technique depends on the specific synthetic route employed. However, for the typical synthesis involving the nitration and subsequent modification of a substituted phenylacetic acid precursor, the most effective techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for confirming the presence of key functional groups and monitoring the disappearance of starting materials.

Q2: How do I choose between TLC and HPLC for routine reaction monitoring?

A2: TLC is a rapid, qualitative, and cost-effective method ideal for quickly assessing the progress of a reaction at the bench.[1][2] It allows for the simultaneous analysis of the starting material, reaction mixture, and a co-spot to track the consumption of reactants and the formation of products. HPLC, on the other hand, provides quantitative data, offering higher resolution and sensitivity for separating complex mixtures.[3] It is particularly useful for identifying and quantifying byproducts, which is critical for optimizing reaction conditions and ensuring the purity of the final product.

Q3: What are the expected spectroscopic characteristics of 6-Bromo-3-cyano-2-nitrophenylacetic acid that I should look for?

A3: In ¹H NMR spectroscopy, you should expect to see characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro, cyano, and bromo substituents. In Infrared (IR) spectroscopy, look for characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C≡N stretch of the cyano group, and the asymmetric and symmetric stretches of the nitro group.

Q4: Can I use Gas Chromatography (GC) to monitor this reaction?

A4: GC is generally not the preferred method for monitoring the synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid. The high boiling point and potential thermal lability of the carboxylic acid can make it challenging to analyze by GC without derivatization. HPLC is a more suitable chromatographic technique for this non-volatile and polar compound.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and monitoring of 6-Bromo-3-cyano-2-nitrophenylacetic acid.

Issue 1: My TLC plate shows multiple, overlapping spots, making it difficult to interpret the reaction progress.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the components of your reaction mixture.

    • Solution: Systematically vary the solvent system. A good starting point for aromatic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid spot.[1]

  • Co-eluting Byproducts: The reaction may be generating byproducts with similar polarities to the starting material or product.

    • Solution: Switch to a more powerful separation technique like HPLC for better resolution.[3] Consider using a different stationary phase for your TLC, such as alumina, to alter the separation selectivity.[1]

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.

Issue 2: My HPLC chromatogram shows a broad or tailing peak for the product.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: The acidic nature of the carboxylic acid can lead to interactions with residual silanol groups on standard silica-based C18 columns, causing peak tailing.[5]

    • Solution:

      • Lower the Mobile Phase pH: Adding a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can suppress the ionization of the silanol groups and improve peak shape.[5]

      • Use a "Type-B" or Polar-Embedded Column: These columns are designed to have fewer accessible silanol groups, minimizing secondary interactions.[5]

      • Add a Competing Base: A small amount of an amine modifier like triethylamine can be added to the mobile phase to block active silanol sites.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

Issue 3: The ¹H NMR spectrum of my crude product is complex and difficult to interpret.

Possible Causes and Solutions:

  • Presence of Impurities and Byproducts: The crude product may contain unreacted starting materials, reagents, or side-products from the reaction.

    • Solution: Compare the crude NMR spectrum to the spectra of your starting materials. This will help you identify signals corresponding to unreacted compounds. Purification of a small sample by column chromatography or recrystallization can provide a cleaner spectrum for definitive product identification.

  • Poor Signal Resolution: The signals in the aromatic region may be overlapping.

    • Solution: Use a higher field NMR spectrometer if available. 2D NMR techniques, such as COSY and HMQC, can also be invaluable for assigning complex proton and carbon signals.

Issue 4: I am observing the formation of a significant amount of an unknown byproduct.

Possible Causes and Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in nitration reactions, the formation of regioisomers is a common issue.[6] In reactions involving strong bases, deprotonation at unintended sites can lead to undesired products.

    • Solution:

      • Literature Review: Thoroughly research the specific reaction you are performing to identify known side products.

      • Reaction Condition Optimization: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize byproduct formation.

      • Isolation and Characterization: If the byproduct is present in a significant amount, it may be necessary to isolate it for structural elucidation using techniques like Mass Spectrometry and 2D NMR. This information will be crucial for understanding the undesired reaction pathway.

Experimental Protocols and Data Presentation

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

This protocol provides a general guideline for monitoring the synthesis using TLC.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 1% Acetic Acid)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor and close the lid.[1]

  • Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[7]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Co" lane, spot the starting material solution, and then, on top of the same spot, apply the reaction mixture.[7]

    • In the "RM" lane, spot the reaction mixture.

  • Develop the Chromatogram: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.[1]

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp. Circle the spots with a pencil.[1] The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the reaction is progressing.

TLC_Monitoring_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis Prep_Chamber Prepare Developing Chamber Spot_SM Spot Starting Material (SM) Prep_Chamber->Spot_SM Prep_Plate Prepare TLC Plate Prep_Plate->Spot_SM Spot_Co Create Co-spot (SM + RM) Spot_SM->Spot_Co Spot_RM Spot Reaction Mixture (RM) Spot_Co->Spot_RM Develop Develop Chromatogram Spot_RM->Develop Visualize Visualize under UV Light Develop->Visualize Analyze Analyze Spot Progression Visualize->Analyze Decision Continue, Work-up, or Optimize? Analyze->Decision

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol provides a starting point for developing an HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[5]

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development: Inject standards of the starting material and, if available, the purified product to determine their retention times.

  • Reaction Monitoring: Inject the diluted reaction mixture at various time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to quantify the reaction progress.

HPLC_Monitoring_Workflow cluster_setup Method Setup cluster_sampling Reaction Sampling & Prep cluster_analysis Data Acquisition & Analysis Method_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Std_Analysis Analyze Standards (Determine Retention Times) Method_Dev->Std_Analysis Take_Aliquot Take Aliquot from Reaction Std_Analysis->Take_Aliquot Dilute_Filter Dilute and Filter Sample Take_Aliquot->Dilute_Filter Inject_Sample Inject Sample into HPLC Dilute_Filter->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Quantify Integrate Peaks & Quantify (Peak Area vs. Time) Acquire_Data->Integrate_Quantify Decision Assess Reaction Completion and Purity Integrate_Quantify->Decision

Table 1: Representative Analytical Data
TechniqueAnalyteExpected Observation
TLC Starting MaterialHigher Rf value (less polar)
ProductLower Rf value (more polar due to the carboxylic acid)
HPLC Starting MaterialShorter retention time
ProductLonger retention time
¹H NMR ProductSinglet for the CH₂ group adjacent to the carboxylic acid. Complex multiplet in the aromatic region.
IR ProductBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C≡N stretch (~2230 cm⁻¹), NO₂ stretches (~1530 and 1350 cm⁻¹)

Concluding Remarks

Effective reaction monitoring is a cornerstone of successful organic synthesis. For 6-Bromo-3-cyano-2-nitrophenylacetic acid, a combination of TLC for rapid qualitative checks and HPLC for detailed quantitative analysis provides a robust strategy. When unexpected results arise, a systematic approach to troubleshooting, as outlined in this guide, will enable you to identify the root cause and implement effective solutions. Always prioritize safety and consult relevant literature for the specific synthetic route you are employing.

References

  • Monti, D., Orsini, F., & Ricca, G. S. (n.d.). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o−m−p−Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Scilit. Retrieved from [Link]

  • (n.d.). How to Monitor by TLC. Retrieved from [Link]

  • Pathak, V. N., Gupta, R., & Jain, M. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry, 19(2), 988-994.
  • (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
  • (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Stamenković, N., Poklar Ulrih, N., & Cerkovnik, J. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(5), 2963-2984.
  • Sahoo, R. K., Patro, A. G., Sarkar, N., & Nembenna, S. (n.d.). Supporting Information Comparison of Two Zinc Hydride Precatalysts for Selective Dehydrogenative Borylation of Terminal Alkynes: A Detailed Mechanistic Study. Semantic Scholar. Retrieved from [Link]

  • Das, D. (n.d.). Nitro Compounds.
  • (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia. Retrieved from [Link]

  • (n.d.). bmse000220 Phenylacetic Acid. BMRB. Retrieved from [Link]

  • (2023, March 2). How to Solve Aromatic Synthesis Problems. YouTube. Retrieved from [Link]

  • Stamenkovic, N., Poklar Ulrih, N., & Cerkovnik, J. (2021).
  • (n.d.). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. Retrieved from [Link]

  • (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Retrieved from [Link]

  • (2025, December 30).
  • Cinti, S., & Arduini, F. (2019). Future Trends for In Situ Monitoring of Polycyclic Aromatic Hydrocarbons in Water Sources: The Role of Immunosensing Techniques. Sensors, 19(24), 5422.
  • (2017, June 29).
  • (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. Retrieved from [Link]

  • Acevedo, D., & Myerson, A. S. (2012).
  • Poole, C. F., & Sye, W. F. (1982). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Retrieved from [Link]

  • (2017, November 15).
  • (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • W-K, L., & Stephan, H. (2019). Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation. Analytical Chemistry, 91(21), 13916-13922.
  • Jusko, P., Clubb, R. J., Martin-Drumel, M. A., & Pate, B. H. (2024). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 96(2), 708-714.
  • (2026, March 3). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Krick, A., Kehraus, S., & König, G. M. (2025, October 16). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Retrieved from [Link]

  • (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. Retrieved from [Link]

  • (n.d.). Real-Time Biosynthetic Reaction Monitoring Informs the Mechanism of Action of Antibiotics.
  • (2017, December 14). New Publications on Real-Time Reaction Monitoring. Magritek. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 6-Bromo-3-cyano-2-nitrophenylacetic Acid

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound 6-Bromo-3-cyano-2-nitrophenylacetic acid. As a potent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound 6-Bromo-3-cyano-2-nitrophenylacetic acid. As a potential pharmaceutical intermediate or active entity, ensuring the quality and purity of this compound is paramount. A robustly validated analytical method is not merely a regulatory requirement; it is the bedrock of reliable data, underpinning every stage of drug development from discovery to manufacturing.[1][2]

Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, compare viable alternatives for critical parameters, and ground every recommendation in the authoritative standards set by the International Council for Harmonisation (ICH).[3][4] This document is designed for researchers, analytical scientists, and drug development professionals who require a method that is not only compliant but scientifically sound and dependable.

The Validation Lifecycle: A Holistic View

Method validation is a systematic process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][5] It is an integrated lifecycle that begins with thoughtful method development and culminates in a comprehensive understanding of the method's performance characteristics.

Validation_Workflow cluster_Dev Phase 1: Method Development & Optimization cluster_Val Phase 2: Method Validation (per ICH Q2(R2)) cluster_Rep Phase 3: Documentation MD Analyte Characterization (6-Bromo-3-cyano-2-nitrophenylacetic acid) CS Column & Mobile Phase Screening (Comparative) MD->CS DO Detector & Parameter Optimization CS->DO SST System Suitability Testing (SST) DO->SST Finalized Method SPEC Specificity (Forced Degradation) SST->SPEC LAP Linearity, Accuracy, Precision & Range SPEC->LAP LODQ LOD & LOQ LAP->LODQ ROB Robustness LODQ->ROB VR Validation Report ROB->VR Validation Data VP Validation Protocol VP->VR

Caption: High-level workflow for HPLC method development and validation.

Part 1: Strategic Method Development - A Comparative Analysis

The quality of validation is intrinsically linked to the quality of the initial method development. Here, we compare critical choices for analyzing 6-Bromo-3-cyano-2-nitrophenylacetic acid, a compound featuring an acidic carboxylic group, a nonpolar brominated aromatic ring, and polar cyano and nitro groups.

Comparative Column Selection

The stationary phase is the heart of the separation. The choice dictates the primary interaction mechanism with the analyte. A standard C18 column is a workhorse for reversed-phase HPLC, but for this specific analyte, a Phenyl-Hexyl phase presents a compelling alternative.

FeatureLuna® C18(2) Luna® Phenyl-Hexyl Rationale for 6-Bromo-3-cyano-2-nitrophenylacetic acid
Primary Interaction Hydrophobic interactions.Mixed-mode: Hydrophobic and π-π interactions.The Phenyl-Hexyl phase offers enhanced selectivity for aromatic compounds due to π-π stacking interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[6] This can be crucial for separating it from structurally similar impurities.
Selectivity Excellent for general-purpose separation of nonpolar to moderately polar compounds.Unique selectivity for aromatic, unsaturated, and halogenated compounds.The presence of the bromo- and nitro-substituted phenyl ring makes the Phenyl-Hexyl column a superior choice for resolving potential process impurities or degradants that may only differ in the position of a substituent.
Recommendation Good starting point.Preferred choice for enhanced selectivity and robustness.
Comparative Mobile Phase Optimization

The mobile phase composition governs the elution of the analyte. For an acidic compound, pH control is non-negotiable to ensure consistent retention and peak shape.[6]

ParameterAlternative 1: Acetonitrile (ACN) Alternative 2: Methanol (MeOH) Rationale & Recommendation
Organic Modifier Lower viscosity, leading to higher efficiency and lower backpressure. Good UV transparency.Higher viscosity. Can offer different selectivity due to its protic nature (hydrogen bonding capability).Acetonitrile is generally preferred for its chromatographic efficiency.[6] However, screening with both is a prudent step in development to identify the best resolution from critical impurities.
Aqueous Phase 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.0.1% Formic Acid in Water (approx. pH 2.7).The analyte has a carboxylic acid group (pKa ~2-4). Operating at a pH well below the pKa (e.g., pH 2.5) ensures the analyte is fully protonated (neutral), maximizing retention in reversed-phase mode and preventing peak tailing caused by mixed ionic forms.[6] A phosphate buffer provides robust pH control.
Recommended Starting Conditions Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5Mobile Phase B: AcetonitrileGradient: 30% to 90% B over 15 minutes.

Part 2: The Validation Parameters - Protocols and Acceptance Criteria

Following the principles of ICH Q2(R2), each validation parameter must be systematically evaluated.[4][7] Before any validation run, a System Suitability Test (SST) is mandatory to ensure the chromatographic system is fit for purpose on the day of analysis.[8][9]

System Suitability Testing (SST)

Causality: SST is the daily health check of the HPLC system. It confirms that the system's performance (precision, resolution, peak shape) is adequate for the analysis to be performed, ensuring that any observed variability comes from the samples, not the instrument.[10][11]

Protocol:

  • Prepare a standard solution of 6-Bromo-3-cyano-2-nitrophenylacetic acid at the target concentration (e.g., 100 µg/mL).

  • If known impurities are available, prepare a resolution solution containing the main peak and the most critical (closest eluting) impurity.

  • Perform a minimum of five replicate injections of the standard solution.

Data & Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 1.0%Demonstrates the precision of the autosampler and pump. A tighter limit than for method precision is often used.[2]
Retention Time %RSD ≤ 1.0%Indicates the stability of the pump's flow rate and mobile phase composition.
Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions, affecting integration accuracy.[12]
Theoretical Plates (N) > 2000Measures column efficiency and sharpness of the peak. Low plate count signifies poor column performance.
Resolution (Rs) > 2.0 (from nearest peak)Ensures baseline separation between the analyte and its closest eluting compound, which is critical for accurate quantification.[12]
Specificity and Forced Degradation

Causality: Specificity proves that the analytical method can measure the analyte accurately and specifically without interference from other components like impurities, degradation products, or matrix components.[13][14] A forced degradation study is the ultimate test of specificity, demonstrating the method's ability to be "stability-indicating."[15][16]

Protocol:

  • Expose solutions of 6-Bromo-3-cyano-2-nitrophenylacetic acid to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C (solid state) for 48 hours.

    • Photolytic: ICH-specified light exposure (1.2 million lux hours and 200 watt hours/m²).[17]

  • Analyze a blank (diluent), an unstressed sample, and all stressed samples.

  • Use a Photodiode Array (PDA) detector to assess peak purity of the main analyte peak in all samples.

Data & Acceptance Criteria:

Stress Condition% DegradationObservationsPeak Purity
Unstressed0%Single peak observed at expected retention time.Pass
0.1 M HCl~15%Main peak decreases; one major degradant peak appears.Pass
0.1 M NaOH~18%Main peak decreases; two minor degradant peaks appear.Pass
3% H₂O₂~12%Main peak decreases; one major degradant peak appears.Pass
Thermal< 2%No significant degradation observed.Pass
Photolytic~8%Main peak decreases; one minor degradant peak appears.Pass
Acceptance Criteria: The method is considered specific and stability-indicating if all degradation product peaks are successfully resolved from the main analyte peak (Resolution > 2.0) and the peak purity analysis confirms no co-elution.[15][16]
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range.[18][19] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[1][20]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Data & Acceptance Criteria:

Concentration (µg/mL)Avg. Peak Area
50451,200
75674,500
100902,100
1251,123,500
1501,355,800
Linear Regression Output Value
Correlation Coefficient (r²) 0.9998
Y-intercept 1,520
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is considered excellent evidence of linearity.[18] The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix.[12][21]

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each.

Data & Acceptance Criteria:

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
Overall Mean Recovery 99.7%
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12][21]
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (within-lab variations like different days, analysts, or equipment).[1][22]

Protocol:

  • Repeatability (Intra-assay): Prepare and analyze six independent samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).

Data & Acceptance Criteria:

Precision LevelAnalyst/Day/InstrumentResults (Assay %)Mean (%)%RSD
Repeatability Analyst 1 / Day 1 / Inst. A99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.00.35%
Intermediate Analyst 2 / Day 2 / Inst. B100.5, 100.8, 99.9, 100.3, 100.6, 100.1100.40.33%
Acceptance Criteria: The Relative Standard Deviation (%RSD) for each set of measurements should not be more than 2.0%.[16][22]
Limits of Detection (LOD) and Quantification (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[23][24]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Serially dilute a standard solution to concentrations approaching the expected limits.

  • Inject these solutions and measure the S/N ratio for each.

LOD_LOQ Concept LOD (Limit of Detection) The lowest concentration that can be reliably detected above the noise. LOQ (Limit of Quantification) The lowest concentration that can be measured with acceptable accuracy and precision. Criteria S/N Ratio ≈ 3:1 Qualitative Limit - Presence can be confirmed. S/N Ratio ≥ 10:1 Quantitative Limit - Value is reliable.

Caption: Relationship between LOD, LOQ, and Signal-to-Noise (S/N) ratio.

Data & Acceptance Criteria:

ParameterDetermination MethodResultAcceptance Criteria
LOD Signal-to-Noise0.05 µg/mLS/N ratio is approximately 3:1.[23][25]
LOQ Signal-to-Noise0.15 µg/mLS/N ratio is ≥ 10:1. Precision at this level should be demonstrated (%RSD ≤ 10%).[2][23][25]
Robustness

Causality: Robustness testing demonstrates the reliability of an analytical method with respect to deliberate variations in its parameters. It provides an indication of the method's suitability for transfer between labs and instruments.[26][27][28]

Protocol:

  • Analyze the system suitability solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.3 and 2.7).

    • Organic Modifier %: ± 2% absolute.

Data & Acceptance Criteria:

Parameter VariedRetention Time ShiftTailing FactorResolution (Rs)
Flow Rate (-10%)+1.2 min1.15> 2.0
Flow Rate (+10%)-1.0 min1.12> 2.0
Temperature (-5 °C)+0.4 min1.14> 2.0
Temperature (+5 °C)-0.3 min1.13> 2.0
pH (-0.2)+0.1 min1.15> 2.0
pH (+0.2)-0.1 min1.16> 2.0
Acceptance Criteria: All system suitability criteria (Tailing Factor, Resolution, etc.) must be met under all tested variations.[26] The results should show no significant impact on the overall performance of the method.

Conclusion

The validation process detailed herein provides a comprehensive and scientifically rigorous pathway for establishing a stability-indicating HPLC method for 6-Bromo-3-cyano-2-nitrophenylacetic acid. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we have demonstrated that the proposed method is suitable for its intended purpose. The comparative analysis of column and mobile phase selection underscores the importance of tailoring method development to the specific physicochemical properties of the analyte. The resulting validated method is reliable, reproducible, and robust, providing the high-quality data necessary to support confident decision-making throughout the pharmaceutical development lifecycle.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.[Link]

  • What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist.[Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.[Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru.[Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.[Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS.[Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. National Center for Biotechnology Information (PMC).[Link]

  • Robustness Tests. LCGC International.[Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? validation-online.net.[Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in.[Link]

  • How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Chromatography Mound.[Link]

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  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ivtnetwork.com.[Link]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate.[Link]

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Comparative

Comparative Analysis of Synthesis Routes for Substituted Phenylacetic Acids

Substituted phenylacetic acids (PAAs) are indispensable structural motifs in pharmaceutical chemistry, serving as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs like diclofenac), antibiotics (penic...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylacetic acids (PAAs) are indispensable structural motifs in pharmaceutical chemistry, serving as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs like diclofenac), antibiotics (penicillin G), and various biological probes[1]. Selecting the optimal synthetic route requires balancing yield, functional group tolerance, scalability, and environmental impact. This guide provides an objective, comparative analysis of the three most robust methodologies: the classic hydrolysis of benzyl cyanides, the PTC-assisted Willgerodt-Kindler reaction, and the modern palladium-catalyzed carbonylation.

SynthesisPathways A Benzyl Halides C Benzyl Cyanide A->C NaCN (Cyanation) E Phenylacetic Acid A->E CO, Pd Catalyst (Carbonylation) B Acetophenones D Thiomorpholide B->D S8, Morpholine C->E H2SO4 / H2O (Hydrolysis) D->E NaOH / TEBA (Hydrolysis)

Fig 1: Primary synthetic pathways for substituted phenylacetic acids from various precursors.

Acid-Catalyzed Hydrolysis of Benzyl Cyanides

Mechanistic Causality & Rationale The transformation of benzyl halides to phenylacetic acids via a benzyl cyanide intermediate is a classic C-C bond-forming strategy. The causality of the acid-catalyzed hydrolysis relies on the protonation of the nitrile nitrogen by a strong acid (typically H₂SO₄). This protonation severely increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water[2]. The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid, releasing ammonium bisulfate as a byproduct[3]. Acidic hydrolysis is generally preferred over basic conditions as it proceeds more smoothly and avoids the formation of colored polymeric byproducts[2].

Experimental Protocol: Acid-Catalyzed Hydrolysis This protocol is inherently self-validating: the transition from a liquid mixture to a solid precipitate upon cooling confirms the successful formation of the poorly water-soluble PAA[2].

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 1.0 equivalent of benzyl cyanide with a pre-mixed solution of water, concentrated sulfuric acid, and glacial acetic acid (1:1:1 volumetric ratio)[4]. Note: The addition of acetic acid acts as a co-solvent to maintain a homogeneous reaction mixture, preventing the violent bumping often seen in purely aqueous biphasic setups.

  • Hydrolysis : Heat the mixture to a gentle reflux for 45 minutes to 3 hours, depending on the steric hindrance of the ring substituents[4].

  • Isolation : Cool the reaction mixture slightly and pour it over crushed ice with vigorous stirring. The substituted phenylacetic acid will precipitate as a crude solid[2].

  • Purification (Acid-Base Extraction) : Dissolve the crude solid in a 10% aqueous sodium carbonate solution. Neutral impurities (like unreacted starting material) will remain insoluble and can be filtered or extracted with ether. Carefully acidify the aqueous filtrate with concentrated HCl to pH 2 to reprecipitate the pure phenylacetic acid[5]. Filter, wash with cold water, and dry.

The Willgerodt-Kindler Reaction (PTC-Assisted)

Mechanistic Causality & Rationale The Willgerodt-Kindler reaction is a unique redox rearrangement that converts alkyl aryl ketones (e.g., acetophenones) into phenylacetic acid derivatives without adding carbon atoms to the framework[6]. Heating the ketone with elemental sulfur and a secondary amine (morpholine) oxidizes the alkyl chain while simultaneously reducing the sulfur, migrating the oxidation state to the terminal carbon to form a thiomorpholide intermediate.

Historically, the subsequent hydrolysis of this highly lipophilic thiomorpholide was notoriously slow (requiring >24 hours of harsh reflux). However, modern adaptations introduce a Phase Transfer Catalyst (PTC) such as triethylbenzylammonium chloride (TEBA). The PTC shuttles hydroxide ions from the aqueous phase into the organic phase, drastically reducing the hydrolysis time to 5-8 hours and boosting yields to >80%[7].

Experimental Protocol: PTC-Assisted Willgerodt-Kindler This protocol validates itself through phase separation logic: only the target carboxylic acid can transition between the organic and aqueous phases during the pH-adjusted workup.

  • Thiomorpholide Formation : Combine substituted acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq) in a flask. Heat to reflux (130-140 °C) for 6-8 hours[1]. The reaction validates itself visually by turning into a dark, viscous mixture[1].

  • Intermediate Isolation : Cool the mixture, dissolve in chloroform, and wash with dilute HCl to remove excess morpholine, followed by water[6]. Evaporate the solvent to isolate the crude thiomorpholide.

  • PTC Hydrolysis : Suspend the thiomorpholide in a 10% NaOH aqueous solution. Add a catalytic amount of TEBA (0.05 eq). Reflux the mixture for 8 hours[7].

  • Work-up : Cool and filter the mixture. Extract the basic aqueous layer with ethyl acetate to remove unreacted thiomorpholide and non-acidic byproducts[7].

  • Precipitation : Acidify the aqueous layer with dilute HCl to pH 2. The pure substituted phenylacetic acid precipitates as a solid, which is collected by filtration[7].

Palladium-Catalyzed Carbonylation of Benzyl Halides

Mechanistic Causality & Rationale Transition metal-catalyzed carbonylation represents a greener, highly efficient, and atom-economical approach, bypassing the use of highly toxic cyanides or foul-smelling sulfur compounds[1]. The catalytic cycle depends on the oxidative addition of the benzyl C-X bond to a Pd(0) species. The addition of triphenylphosphine (PPh₃) ligands is not merely supportive; it actively enhances the electron density on the palladium center, which is thermodynamically required to accelerate the oxidative addition of the sterically hindered benzyl halide[8]. Following the coordination and migratory insertion of carbon monoxide (CO), water acts as a nucleophile to cleave the acyl-palladium bond (reductive elimination), yielding the phenylacetic acid and regenerating the Pd(0) catalyst[9].

PdCycle Pd0 Pd(0)L_n Catalyst PdII_Ox ArCH2-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox + ArCH2X PdII_CO ArCH2-Pd(II)(CO)-X (CO Coordination) PdII_Ox->PdII_CO + CO PdII_Acyl ArCH2C(=O)-Pd(II)-X (Migratory Insertion) PdII_CO->PdII_Acyl Insertion PdII_Acyl->Pd0 + H2O (Reductive Elimination) Product ArCH2COOH PdII_Acyl->Product Hydrolysis

Fig 2: Catalytic cycle of Palladium-catalyzed carbonylation of benzyl halides.

Experimental Protocol: Pd-Catalyzed Carbonylation This protocol utilizes real-time physical validation: the steady drop in CO pressure inside the reactor directly correlates with the kinetic progress of the migratory insertion step.

  • Reaction Setup : In a high-pressure reactor (autoclave), combine the substituted benzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02-0.04 eq), and a biphasic solvent system (e.g., toluene and water)[1].

  • Base Addition : Add an aqueous solution of sodium hydroxide (2.0 eq) to act as the nucleophile/acid scavenger[1].

  • Carbonylation : Seal and purge the reactor with inert gas, then pressurize with carbon monoxide (CO) to 10-20 atm[1]. Heat the mixture to 90-120 °C with vigorous stirring for 2-4 hours[8].

  • Isolation : Cool the reactor and safely vent the excess CO. Separate the organic and aqueous phases. The product resides in the aqueous phase as a sodium phenylacetate salt.

  • Purification : Acidify the aqueous phase with HCl to pH 2 to precipitate the functionalized phenylacetic acid[1]. Collect via vacuum filtration and recrystallize from toluene/hexanes.

Quantitative Comparison of Synthesis Routes
Evaluation MetricBenzyl Cyanide HydrolysisWillgerodt-Kindler (PTC)Pd-Catalyzed Carbonylation
Typical Yield 75 - 85%[2]80 - 95%[7]85 - 98%[9]
Reaction Time 4 - 6 hours14 - 16 hours (Total)2 - 4 hours[8]
Key Reagents NaCN/KCN, H₂SO₄Sulfur, Morpholine, TEBACO gas, Pd(OAc)₂, PPh₃
Functional Group Tolerance Low (Sensitive to strong acids)Moderate (Redox sensitive groups may react)High (Tolerates diverse substituents)[1]
Environmental & Safety Profile Poor (Highly toxic cyanides, acidic waste)[10]Moderate (Noxious sulfur odors, high atom waste)Good (High atom economy, but requires high-pressure CO)[11]
Best Suited For... Uncomplicated, large-scale industrial synthesisSubstrates where only the acetophenone precursor is availableComplex, highly functionalized pharmaceutical intermediates
References
  • Organic Syntheses (1922). Phenylacetic Acid Procedure. Org. Synth. 2, 63.[Link]

  • Synthetic Communications (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.[Link]

  • Chemistry Letters / Oxford University Press (1998). Direct Carbonylation of Benzyl Alcohol and Its Analogs Catalyzed by Palladium and HI in Aqueous Systems and Mechanistic Studies.[Link]

Sources

Validation

comparison of catalysts for the synthesis of nitrophenylacetic acid derivatives

Executive Summary Nitrophenylacetic acid derivatives—specifically 4-nitrophenylacetic acid and 2-nitrophenylacetic acid—are highly valued synthetic intermediates. They serve as critical building blocks in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenylacetic acid derivatives—specifically 4-nitrophenylacetic acid and 2-nitrophenylacetic acid—are highly valued synthetic intermediates. They serve as critical building blocks in the development of active pharmaceutical ingredients (APIs), including penicillin precursors, non-steroidal anti-inflammatory drugs (NSAIDs), and anti-angiogenic compounds[1][2].

The industrial and laboratory-scale synthesis of these derivatives primarily relies on two distinct chemical pathways: the electrophilic aromatic nitration of phenylacetic acid, and the palladium-catalyzed carbonylation of nitrobenzyl halides[3]. As a Senior Application Scientist, I have evaluated the catalytic systems driving these pathways. This guide objectively compares conventional homogeneous catalysts against advanced heterogeneous alternatives, focusing on regioselectivity, reaction causality, and environmental impact.

Mechanistic Pathways & Catalyst Evaluation

Pathway A: Electrophilic Aromatic Nitration of Phenylacetic Acid

The direct nitration of phenylacetic acid is a highly atom-economical route, but its utility is historically limited by poor regiocontrol. The choice of catalyst dictates whether the reaction yields a complex isomeric mixture or a pure target compound.

  • Conventional Homogeneous Catalyst (Mixed Acid - HNO3​/H2​SO4​ ): The traditional mixed acid system generates the highly reactive nitronium ion ( NO2+​ ). However, because the reaction occurs in a homogeneous liquid phase without spatial restrictions, the electrophilic attack is governed purely by the weak directing effects of the carboxymethyl group. This results in a near-statistical mixture of ortho- and para-isomers (typically a 1.4:1 ratio), necessitating wasteful downstream recrystallization and generating massive volumes of corrosive spent acid[4].

  • Advanced Heterogeneous Catalyst (Zeolite H-Beta): Solid acid catalysts, particularly Zeolite H-Beta, offer a transformative alternative. The causality of its performance lies in shape-selective confinement. Zeolite H-Beta features a crystalline microporous network with a pore size of approximately 0.6–0.7 nm. This geometry perfectly accommodates the linear transition state required for para-substitution but sterically hinders the bulkier transition state required for ortho-attack[4]. Consequently, the reaction becomes highly regioselective for 4-nitrophenylacetic acid, and the solid catalyst can be easily recovered via filtration.

Nitration A Phenylacetic Acid B1 Zeolite H-Beta (Solid Acid) Shape-Selective Confinement A->B1 B2 HNO3 / H2SO4 (Mixed Acid) Homogeneous Environment A->B2 C1 Transition State Ortho-Attack Restricted B1->C1 NO2+ attack C2 Transition State Ortho/Para Unrestricted B2->C2 NO2+ attack D1 4-Nitrophenylacetic Acid (>90% Para Selectivity) C1->D1 D2 2- & 4-Nitrophenylacetic Acid (~1.4:1 Ortho/Para Ratio) C2->D2

Shape-selective nitration of phenylacetic acid via Zeolite H-Beta vs. conventional mixed acid.

Pathway B: Palladium-Catalyzed Carbonylation of Nitrobenzyl Halides

When absolute isomeric purity is required (e.g., bypassing nitration entirely), the carbonylation of commercially available 4-nitrobenzyl chloride is the premier strategy. This pathway utilizes carbon monoxide (CO) to bridge the aryl halide and an oxygen nucleophile[3].

  • Homogeneous Catalyst ( PdCl2​(PPh3​)2​ ): This soluble palladium complex exhibits exceptional turnover frequencies. The mechanism is driven by the oxidative addition of the nitrobenzyl chloride to the active Pd(0) species, followed by the migratory insertion of CO to form a Pd(II) acyl complex. Finally, reductive elimination in the presence of water yields the carboxylic acid[3]. While highly efficient, separating the homogeneous palladium from the final API intermediate is notoriously difficult and risks heavy metal contamination.

  • Heterogeneous Catalyst ( Pd/C with PPh3​ Additive): Palladium on carbon ( Pd/C ) provides a recoverable matrix. However, a critical mechanistic caveat exists: without stabilizing ligands, the active Pd(0) species tends to leach from the carbon support and agglomerate into catalytically dead "palladium black." The causality of sustained activity requires the addition of exogenous triphenylphosphine ( PPh3​ ). The PPh3​ ligand coordinates to the monomeric Pd(0) intermediates, preventing agglomeration and maintaining the catalytic cycle while allowing the bulk carbon support to be filtered and reused[3].

Carbonylation Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (4-Nitrobenzyl Chloride) Pd0->OxAdd PdII Pd(II) Arylmethyl Complex OxAdd->PdII COIns CO Insertion PdII->COIns + CO PdAcyl Pd(II) Acyl Complex COIns->PdAcyl RedElim Reductive Elimination (H2O or ROH) PdAcyl->RedElim + H2O / Base RedElim->Pd0 Catalyst Regeneration Product 4-Nitrophenylacetic Acid RedElim->Product

Palladium-catalyzed carbonylation cycle of 4-nitrobenzyl chloride to 4-nitrophenylacetic acid.

Quantitative Performance Matrix

The following table summarizes the experimental performance of the discussed catalytic systems, providing a clear benchmark for process chemists.

Catalyst SystemReaction PathwayRegioselectivity (Para:Ortho)Typical YieldCatalyst RecoveryE-Factor Impact
Mixed Acid ( HNO3​/H2​SO4​ ) Direct Nitration~1.4 : 165–75%None (Single-use)High (Corrosive waste)
Zeolite H-Beta Direct Nitration> 9 : 185–90%Excellent (Filtration)Low (Green process)
PdCl2​(PPh3​)2​ Carbonylation100% (Substrate dictated)90–95%Poor (Homogeneous)Medium (Heavy metal waste)
Pd/C + PPh3​ Carbonylation100% (Substrate dictated)88–92%Good (Filtration)Low (Recyclable Pd)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains inherent physical or analytical checkpoints that confirm successful execution without requiring immediate external validation.

Protocol 1: Zeolite H-Beta Catalyzed Regioselective Nitration

Objective: Synthesize 4-nitrophenylacetic acid with high para-selectivity.

  • Catalyst Activation: Calcine 2.0 g of Zeolite H-Beta at 500 °C for 4 hours. Causality: This step is critical to desorb ambient water molecules that would otherwise occupy and poison the internal Lewis/Brønsted acid sites.

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve 10 mmol of phenylacetic acid in 20 mL of dichloroethane. Add the activated Zeolite H-Beta.

  • Nitration: Slowly add 12 mmol of 70% nitric acid dropwise at room temperature. Stir vigorously for 6 hours.

  • Self-Validating Analytical Checkpoint: Withdraw a 10 µL aliquot and analyze via HPLC (C18 column, MeCN:H2​O 60:40). The self-validating endpoint is reached when the phenylacetic acid peak ( tR​≈4.5 min) integrates to <1%, confirming complete conversion. Regioselectivity is inherently validated if the para-isomer peak ( tR​≈6.2 min) constitutes >90% of the product area.

  • Workup: Filter the mixture to recover the Zeolite (which can be washed and reused). Evaporate the solvent and recrystallize the crude solid from hot ethanol to yield pure 4-nitrophenylacetic acid.

Protocol 2: Palladium-Catalyzed Carbonylation of 4-Nitrobenzyl Chloride

Objective: Synthesize 4-nitrophenylacetic acid via C-C bond formation[3].

  • System Preparation: In a heavy-walled glass reactor, combine 10 mmol of 4-nitrobenzyl chloride, 15 mmol of sodium hydroxide (dissolved in 5 mL water), and 15 mL of dioxane.

  • Catalyst Loading: Add 0.5 mol% of 10% Pd/C and 2.0 mol% of triphenylphosphine ( PPh3​ ). Causality: The 4:1 ratio of phosphine to palladium ensures the in-situ generated Pd(0) remains coordinated, preventing the precipitation of inactive palladium black.

  • Carbonylation & Self-Validating Physical Checkpoint: Purge the reactor with CO gas and connect it to a CO gas burette at 1 atm. Heat the vigorously stirred biphasic mixture to 90 °C. The self-validating physical metric for this reaction is the cessation of CO gas uptake. Once exactly ~245 mL of CO (at STP) has been consumed and the meniscus in the burette permanently stabilizes, the catalytic cycle has terminated, physically validating 100% conversion of the starting material.

  • Workup: Filter the hot mixture through a Celite pad to recover the Pd/C catalyst. Cool the aqueous filtrate and acidify to pH 1 using concentrated HCl. Validation: The immediate precipitation of a pale yellow solid upon acidification confirms the successful hydrolysis of the intermediate palladium acyl complex into the target carboxylic acid. Filter and dry under vacuum.

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 6-Bromo-3-cyano-2-nitrophenylacetic Acid and Other Brominated Intermediates

Introduction In the landscape of modern organic synthesis and drug discovery, brominated intermediates are indispensable tools.[1] Their utility spans from serving as versatile handles in cross-coupling reactions to acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, brominated intermediates are indispensable tools.[1] Their utility spans from serving as versatile handles in cross-coupling reactions to acting as precursors for complex heterocyclic scaffolds, which form the backbone of numerous pharmaceuticals.[2][3] The choice of a specific brominated intermediate is a critical decision in any synthetic campaign, directly influencing reaction efficiency, selectivity, and the overall strategic approach.

This guide provides an in-depth technical comparison of 6-Bromo-3-cyano-2-nitrophenylacetic acid , a highly functionalized and specialized intermediate, against other more common classes of brominated compounds. We will dissect the unique reactivity imparted by its distinct combination of functional groups and contrast its performance with alternatives in key synthetic transformations. Our analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal building block for their specific needs.

Section 1: Profile of 6-Bromo-3-cyano-2-nitrophenylacetic Acid - A Multifunctional Scaffold

Structural Analysis and Predicted Reactivity

6-Bromo-3-cyano-2-nitrophenylacetic acid is not a standard, off-the-shelf intermediate; it is a precisely engineered molecule designed for complex, multi-step syntheses. Its synthetic power derives from the strategic placement of four distinct functional groups, each offering a unique reactive pathway.

  • The Bromo Group (-Br): Positioned on the aromatic ring, this is the primary reactive site for two major classes of reactions. Firstly, it is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), a reaction that is highly favored on this scaffold.[4] Secondly, it can participate in palladium-catalyzed cross-coupling reactions, although its reactivity is modulated by the other substituents.[5]

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group, positioned ortho to the bromine, strongly activates the aromatic ring for SNAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate.[4] Furthermore, the nitro group can be selectively reduced to an amine, unveiling a new nucleophilic site for subsequent transformations.

  • The Cyano Group (-CN): This group further enhances the electron-deficient nature of the aromatic ring, contributing to the activation for SNAr. It is also a versatile synthetic handle itself, capable of being hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing multiple avenues for molecular elaboration.[6][7]

  • The Phenylacetic Acid Moiety (-CH₂COOH): The carboxylic acid provides a readily accessible point for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.

This unique convergence of functionalities makes the molecule an ideal starting point for building complex nitrogen-containing heterocycles, a privileged scaffold in drug discovery.[2][8]

cluster_main 6-Bromo-3-cyano-2-nitrophenylacetic acid cluster_key Key Reactive Sites & Functional Groups mol Br Bromo Group (SNAr, Cross-Coupling) mol->Br 1. SNAr Leaving Group 2. Cross-Coupling Handle NO2 Nitro Group (SNAr Activator, Reducible) mol->NO2 Activates Ring Reducible to -NH2 CN Cyano Group (SNAr Activator, Versatile Handle) mol->CN Activates Ring Hydrolysis/Reduction COOH Acetic Acid Moiety (Amide Coupling, etc.) mol->COOH Derivatization Site

Caption: Structure and key functional groups of 6-Bromo-3-cyano-2-nitrophenylacetic acid.

Section 2: Comparative Performance in Key Transformations

The choice of a brominated intermediate should be dictated by the intended reaction. Here, we compare the performance of our title compound with common alternatives.

Nucleophilic Aromatic Substitution (SNAr): An Activated System

SNAr reactions are a cornerstone for synthesizing highly substituted aromatic compounds. The rate and success of this reaction are heavily dependent on the electronic nature of the aromatic ring.

Comparison:

  • 6-Bromo-3-cyano-2-nitrophenylacetic acid: The synergistic electron-withdrawing effects of the ortho-nitro and para-cyano groups make this substrate exceptionally reactive towards nucleophiles. SNAr reactions are expected to proceed under mild conditions (e.g., lower temperatures, weaker bases) with high yields.

  • Alternative: 2-Bromo-3-nitrobenzoic acid: This is also a highly activated substrate due to the ortho-nitro and meta-carboxyl groups.[4] However, the cyano group in our title compound provides additional electronic activation, potentially allowing for even faster reactions or the use of less reactive nucleophiles.

  • Alternative: 4-Bromonitrobenzene: Lacks the ortho activation of the nitro group, making it significantly less reactive in SNAr compared to the other two. Reactions typically require more forcing conditions.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of the bromine atom with a primary or secondary amine, a common step in building drug-like molecules.

  • Materials:

    • 6-Bromo-3-cyano-2-nitrophenylacetic acid (1.0 mmol)

    • Amine nucleophile (e.g., morpholine, 1.2 mmol)

    • Potassium carbonate (K₂CO₃, 2.5 mmol)

    • Dimethylformamide (DMF, 5 mL)

    • Ethyl acetate, 1M HCl, Brine

  • Procedure:

    • In a round-bottom flask, dissolve 6-Bromo-3-cyano-2-nitrophenylacetic acid in DMF.

    • Add the amine nucleophile, followed by potassium carbonate.

    • Stir the mixture at 60-80°C. The causality for using a polar aprotic solvent like DMF is its ability to solvate the cation of the base, thereby increasing the nucleophilicity of the amine, while not interfering with the reaction mechanism.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.

    • Separate the layers, and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparative Performance in Nucleophilic Aromatic Substitution

IntermediateActivating GroupsExpected Reaction ConditionsExpected Yield
6-Bromo-3-cyano-2-nitrophenylacetic acid -NO₂ (ortho), -CN (para)Mild (e.g., 60-80°C)Excellent
2-Bromo-3-nitrobenzoic acid[4]-NO₂ (ortho), -COOH (meta)Mild to ModerateVery Good
4-Bromonitrobenzene-NO₂ (para)Forcing (e.g., >100°C)Moderate to Good
Palladium-Catalyzed Cross-Coupling: A Trade-off

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for C-C bond formation.[5] The key step, oxidative addition of the aryl halide to the Pd(0) catalyst, is generally favored for electron-rich or electron-neutral aryl halides.[9][10]

Comparison:

  • 6-Bromo-3-cyano-2-nitrophenylacetic acid: The strong electron-withdrawing nature of this substrate makes the oxidative addition step more challenging compared to simpler bromoarenes. While coupling is certainly possible, it may require more specialized conditions, such as highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher catalyst loadings, or higher temperatures.[10]

  • Alternative: 4-Bromoanisole (Electron-Rich): This substrate readily undergoes oxidative addition, allowing for efficient Suzuki coupling under standard conditions with low catalyst loadings.

  • Alternative: 4-Bromobenzonitrile (Electron-Poor): This substrate represents an intermediate case. While electron-poor, it is generally more amenable to cross-coupling than our title compound due to the absence of the strongly deactivating ortho-nitro group.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

IntermediateElectronic NatureOxidative Addition RateExpected Reaction Conditions
6-Bromo-3-cyano-2-nitrophenylacetic acid Strongly Electron-DeficientSlowDemanding (Active Catalyst, High Temp)
4-Bromoanisole[9]Electron-RichFastMild (Standard Catalyst, Low Temp)
4-BromobenzonitrileElectron-DeficientModerateModerate

Section 3: Strategic Application in Complex Synthesis

The true value of a multifunctional intermediate like 6-Bromo-3-cyano-2-nitrophenylacetic acid is realized not in single-step transformations, but in convergent synthetic strategies where multiple, orthogonal reaction handles are required. Simpler intermediates are often superior for simple transformations, but they lack the versatility for complex molecular construction.

Consider a hypothetical drug discovery campaign to synthesize a novel fused heterocyclic compound.

cluster_route1 Route A: Using 6-Bromo-3-cyano-2-nitrophenylacetic Acid cluster_route2 Route B: Using Simpler Intermediates start_A Multifunctional Intermediate step1_A Step 1: SNAr (Introduce R1) start_A->step1_A step2_A Step 2: Amide Coupling (Introduce R2) step1_A->step2_A step3_A Step 3: Nitro Reduction & Cyclization step2_A->step3_A end_A Complex Target Molecule step3_A->end_A start_B Simple Bromoarene step1_B Step 1: Bromination start_B->step1_B step2_B Step 2: Nitration step1_B->step2_B step3_B Step 3: Coupling step2_B->step3_B step4_B Step 4: Functionalization step3_B->step4_B step5_B Step 5: Cyclization step4_B->step5_B end_B Complex Target Molecule step5_B->end_B

Caption: Convergent vs. Linear Synthesis Strategy.

As illustrated, using the multifunctional intermediate (Route A) allows for a more convergent and efficient synthesis. Each functional group can be addressed in a planned sequence, rapidly building molecular complexity. A linear approach (Route B) starting from a simpler bromoarene would require multiple steps of functional group installation, often with challenges in regioselectivity, leading to lower overall yields and a more laborious process.

Section 4: Experimental Considerations and Safety

General Handling and Safety
  • Nitroaromatic Compounds: The bromination of nitroaromatics can be highly exothermic, and nitroaromatic compounds themselves can be thermally unstable.[11] All reactions should be conducted with careful temperature control, slow addition of reagents, and in a well-ventilated chemical fume hood.[11] A runaway reaction is a significant hazard.[11]

  • Brominated Compounds: Elemental bromine is highly corrosive, toxic, and volatile.[12][13] While brominated intermediates are generally more stable, they should be handled with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

Protocol: Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol provides a method to convert the cyano group into a third carboxylic acid functionality, further expanding the molecule's synthetic potential. The procedure is adapted from a standard hydrolysis of a nitro-substituted benzyl cyanide.[14]

  • Materials:

    • Substrate (e.g., the product from the SNAr reaction in Sec 2.1) (1.0 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Water

  • Procedure:

    • Prepare a solution of approximately 50% sulfuric acid in water.

    • Carefully add the substrate to the acid solution in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to boiling for 15-30 minutes.[14] The reaction progress can be monitored by the cessation of gas evolution or by TLC analysis of quenched aliquots.

    • Cool the reaction mixture in an ice bath, which should cause the dicarboxylic acid product to precipitate.

    • Filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from hot water or another suitable solvent may be necessary for purification.[14]

Conclusion

6-Bromo-3-cyano-2-nitrophenylacetic acid is a highly specialized synthetic intermediate whose primary strength lies in its multifunctionality. It is an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions due to the powerful, synergistic activation by its nitro and cyano groups. This reactivity allows for the efficient introduction of diverse molecular fragments under relatively mild conditions.

However, its utility in Palladium-catalyzed cross-coupling is more nuanced. The same electron-withdrawing groups that activate it for SNAr render it less reactive in the oxidative addition step crucial for reactions like Suzuki coupling. In this context, simpler, more electron-neutral or electron-rich bromoarenes are often superior.

The decision to use 6-Bromo-3-cyano-2-nitrophenylacetic acid should be a strategic one. It is not a general-purpose tool but rather an advanced building block for chemists aiming to construct complex molecular architectures, particularly nitrogen-containing heterocycles, in a convergent and efficient manner . Its pre-installed, orthogonally-reactive functional groups allow for a streamlined synthetic sequence, bypassing the often-problematic regioselectivity issues associated with the stepwise functionalization of simpler rings. For the synthetic chemist with a complex target in mind, this intermediate offers a powerful and direct route to molecular complexity.

References

  • BenchChem. (2025).
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  • Nalawade, P., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.
  • Al-Mulla, A. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PMC.
  • Tatiparthi, S.K. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • BenchChem. (2025).
  • Ghorbani-Choghamarani, A. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher.
  • University of Wisconsin-Madison. (n.d.).
  • Denmark, S. E., et al. (2009).
  • Basak, S. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry.
  • BenchChem. (n.d.). 6-Bromo-3-cyano-2-methoxyphenylacetic acid | 1805491-59-1. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Denmark, S. E., & Sweis, R. F. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society.
  • Kumar, D., et al. (2023). Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents. Bentham Science Publishers.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure.
  • Organic Chemistry Portal. (2009).
  • Arcadi, A., & Chiarini, M. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI.
  • ResearchGate. (n.d.). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium | Request PDF.
  • Carl ROTH. (n.d.).
  • Dolly Corporation. (2025).
  • Breckland Scientific Supplies Ltd. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. BenchChem.
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure.
  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-(p-aminophenyl)-2-methyl-6-bromoquinazolin-4-one. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2026). (PDF) Synthesis and synthetic applications of cyanoacetamides.

Sources

Validation

structure-activity relationship of 6-Bromo-3-cyano-2-nitrophenylacetic acid analogs

An in-depth technical analysis of 6-Bromo-3-cyano-2-nitrophenylacetic acid and its analogs requires shifting the focus from the raw precursors to their ultimate destiny in medicinal chemistry. These compounds are rarely...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-Bromo-3-cyano-2-nitrophenylacetic acid and its analogs requires shifting the focus from the raw precursors to their ultimate destiny in medicinal chemistry. These compounds are rarely the final biological actors; rather, they are highly specialized, privileged building blocks used to synthesize oxindole (indolin-2-one) derivatives. Substituted oxindoles serve as the ATP-competitive hinge-binding motif in numerous FDA-approved kinase inhibitors[1].

This guide objectively compares the synthetic performance and downstream biological impact of 6-Bromo-3-cyano-2-nitrophenylacetic acid against its primary positional isomers, providing actionable, self-validating protocols for researchers developing novel targeted therapeutics.

Part 1: Mechanistic Rationale & Scaffold Architecture

The strategic value of 6-Bromo-3-cyano-2-nitrophenylacetic acid lies in its trifunctional nature, which perfectly primes it for complex drug synthesis:

  • 2-Nitroacetic Acid Motif (The Cyclization Engine): Upon selective reduction of the nitro group, the resulting aniline spontaneously undergoes intramolecular condensation with the adjacent acetic acid moiety. This forms the rigid bicyclic oxindole core[2].

  • 6-Bromo Substituent (The Diversification Handle): Post-cyclization, this bromine atom occupies the C4 position of the oxindole. It serves as a vital electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing chemists to append aryl or heteroaryl groups that project deeply into a kinase's hydrophobic selectivity pocket[3].

  • 3-Cyano Group (The Hinge Binder): Post-cyclization, this maps to the C7 position of the oxindole. The cyano group is a potent, directional hydrogen bond acceptor. In the kinase ATP-binding site, it frequently interacts with the backbone NH of the hinge region (e.g., Valine or Methionine residues), drastically enhancing binding affinity and residence time[4].

Part 2: Comparative SAR of Nitrophenylacetic Acid Analogs

The position of the bromo and cyano groups on the nitrophenylacetic acid precursor dictates the topology of the resulting oxindole. This geometric shift profoundly impacts the downstream Structure-Activity Relationship (SAR) and kinase inhibition profile[5].

Table 1: Comparative SAR and Synthetic Utility of Nitrophenylacetic Acid Isomers

Precursor AnalogResulting Oxindole CoreDownstream Kinase Hinge InteractionTarget Profile & Efficacy
6-Bromo-3-cyano-2-nitrophenylacetic acid 4-Bromo-7-cyanooxindole7-Cyano acts as a strong H-bond acceptor; 4-position projects into the solvent channel.High selectivity for BTK/PI3K. Excellent cellular potency (IC50 < 10 nM)[4][6].
5-Bromo-4-cyano-2-nitrophenylacetic acid 5-Bromo-6-cyanooxindole6-Cyano orientation is suboptimal for the hinge but interacts with the DFG motif.Moderate selectivity. Often targets VEGFR/PDGFR. Lower potency (IC50 ~ 50-100 nM).
4-Bromo-2-nitrophenylacetic acid 6-BromooxindoleLacks cyano group; relies solely on oxindole N-H and C=O for hinge binding.Broad-spectrum, promiscuous kinase binding. Used in antipsychotics (e.g., Ziprasidone analogs)[2].

Part 3: Self-Validating Experimental Protocols

To translate these precursors into viable drug candidates, the synthetic workflow must be robust. The following protocols detail the conversion of 6-Bromo-3-cyano-2-nitrophenylacetic acid into a diversified kinase inhibitor, emphasizing the causality behind specific reagent choices.

Protocol A: Reductive Cyclization to 4-Bromo-7-cyanooxindole
  • Objective: Convert the precursor to the oxindole core without cleaving the carbon-halogen bond.

  • Causality Check: Standard catalytic hydrogenation (Pd/C, H₂) is highly efficient for nitro reduction but will cause rapid hydrodehalogenation of the critical bromo group. To preserve the bromine handle for downstream coupling, a milder, single-electron transfer reduction using Iron powder and Acetic Acid (Fe/AcOH) is mandatory.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 6-Bromo-3-cyano-2-nitrophenylacetic acid (10.0 mmol) in glacial acetic acid (50 mL).

  • Reduction: Add activated iron powder (50.0 mmol, 5 eq) in portions over 15 minutes to control the exotherm.

  • Cyclization: Heat the suspension to 80°C for 3 hours. The intermediate aniline will spontaneously cyclize into the oxindole.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.2) should disappear, replaced by a highly fluorescent blue spot under 254 nm UV (Rf ~0.5).

  • Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure and precipitate the product using cold water.

  • Characterization: Expected yield: 85-90%. ¹H NMR (DMSO-d₆) will validate the structure via the disappearance of the acetic acid CH₂ singlet (~3.8 ppm) and the emergence of the oxindole CH₂ singlet (~3.6 ppm) alongside a broad N-H peak (~10.8 ppm).

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
  • Objective: Append a target-specific aryl group to the C4 position.

  • Causality Check: The C4-bromooxindole is sterically hindered. Using a standard Pd(PPh₃)₄ catalyst often results in sluggish reaction rates and protodehalogenation. Employing Pd(dppf)Cl₂ is critical; the bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination, ensuring high yields.

Step-by-Step Methodology:

  • Setup: Combine 4-Bromo-7-cyanooxindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol) in a Schlenk flask.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Reaction: Purge with Argon for 10 minutes, then heat at 90°C for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the final kinase inhibitor.

Part 4: Visualizing the Workflow and Biological Impact

G A 6-Bromo-3-cyano- 2-nitrophenylacetic acid B Reductive Cyclization (Fe, AcOH, 80°C) A->B Nitro Reduction & Intramolecular Amidation C 4-Bromo-7-cyanooxindole (Key Intermediate) B->C D Suzuki-Miyaura Cross-Coupling C->D Pd-catalyzed Arylation E Targeted Kinase Inhibitor (e.g., BTK/PI3K) D->E

Caption: Synthetic workflow from nitrophenylacetic acid precursor to targeted kinase inhibitor.

Pathway Receptor B-Cell Receptor (BCR) PI3K PI3K Receptor->PI3K PIP3 PIP3 Generation PI3K->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Membrane Recruitment Downstream NF-κB / Cell Proliferation BTK->Downstream Activation Inhibitor Oxindole Derivative (Synthesized Inhibitor) Inhibitor->BTK Hinge Binding (ATP Competitive)

Caption: BTK/PI3K signaling pathway competitively inhibited by the synthesized oxindole derivatives.

References

  • Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors Source: ACS Omega URL:[Link]

  • Development of indole hybrids for potential lung cancer treatment Source: Taylor & Francis Online URL:[Link]

  • Oxindole: A chemical prism carrying plethora of therapeutic benefits Source: ResearchGate URL:[Link]

  • Source: Google Patents (CN102718659A)

Sources

Comparative

A Comparative Kinetic Analysis of Substituted Phenylacetic Acids: Unraveling the Influence of Structure on Reactivity

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for predicting molecular behavior and optimizing synthetic pathways. This guide provides a compar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for predicting molecular behavior and optimizing synthetic pathways. This guide provides a comparative study of the reaction kinetics of various substituted phenylacetic acids, offering insights into how different functional groups on the phenyl ring influence reactivity. By examining key reactions such as oxidation and esterification, we will explore the electronic and steric effects that govern these transformations, supported by experimental data and detailed protocols.

Introduction: The Significance of Phenylacetic Acid and Its Derivatives

Phenylacetic acid and its derivatives are fundamental building blocks in organic synthesis, finding widespread application in the pharmaceutical industry as precursors to a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] The ability to modify the phenyl ring with different substituents allows for the fine-tuning of a molecule's physicochemical properties, which in turn can significantly impact its biological activity and reaction kinetics.

This guide will focus on two representative reactions to illustrate the kinetic differences among substituted phenylacetic acids: the oxidation by potassium permanganate and acid-catalyzed esterification. These reactions provide excellent models for studying the interplay of electronic and steric effects on reaction rates.

Foundational Principles: Substituent Effects on Aromatic Reactivity

The rate of a chemical reaction involving a substituted aromatic compound is profoundly influenced by the nature of the substituent on the aromatic ring.[2] These effects can be broadly categorized into two types:

  • Electronic Effects: These arise from the ability of a substituent to either donate or withdraw electron density from the reaction center.

    • Inductive Effect: This is a through-bond effect related to the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the electron density of the ring through the sigma bonds, deactivating it towards electrophilic attack and often slowing down reactions where the ring acts as a nucleophile.[2][3] Conversely, electron-donating groups (e.g., alkyl groups) increase electron density, activating the ring.[3]

    • Resonance (Mesomeric) Effect: This is a through-space effect involving the delocalization of π-electrons. Substituents with lone pairs (e.g., -OH, -OCH₃) can donate electron density to the ring via resonance, activating it, particularly at the ortho and para positions.[4] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density through resonance, deactivating the ring.[5]

  • Steric Effects: This refers to the spatial arrangement of atoms and the physical bulk of the substituent, which can hinder the approach of a reagent to the reaction center.[6] Ortho-substituents, in particular, can exert a significant steric effect.[6]

These effects are often quantified using the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[7][8] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[7]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.[7]

Comparative Reaction Kinetics: Experimental Design and Data

To illustrate these principles, we will consider two common reactions of substituted phenylacetic acids.

Oxidation by Potassium Permanganate

The oxidation of phenylacetic acid and its derivatives by potassium permanganate (KMnO₄) in an acidic medium is a well-studied reaction.[9][10] The reaction generally proceeds via the oxidation of the benzylic carbon.

This protocol outlines a general method for determining the reaction kinetics of the oxidation of a substituted phenylacetic acid with potassium permanganate using UV-Vis spectrophotometry.

Materials:

  • Substituted phenylacetic acid

  • Potassium permanganate (KMnO₄)

  • Perchloric acid (HClO₄)

  • Doubly distilled water

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenylacetic acid of known concentration in a suitable solvent (e.g., aqueous acetic acid).

    • Prepare a stock solution of potassium permanganate of known concentration in doubly distilled water.

    • Prepare a solution of perchloric acid of known concentration.

  • Kinetic Run:

    • Pipette the required volumes of the substituted phenylacetic acid solution and perchloric acid solution into a thermostatted reaction vessel. Allow the solution to reach the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a known volume of the thermostatted potassium permanganate solution.

    • Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the spectrophotometer.

    • Monitor the decrease in absorbance of the permanganate ion (MnO₄⁻) at its λ_max (around 525 nm) over time. Record absorbance values at regular intervals.

  • Data Analysis:

    • The reaction is typically pseudo-first-order with respect to the oxidant when the substrate is in large excess.[10]

    • Plot ln(Absorbance) versus time. A linear plot indicates pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k').

Oxidation_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis P_sol Prepare Phenylacetic Acid Solution Mix Mix Reactants in Thermostatted Vessel P_sol->Mix K_sol Prepare KMnO4 Solution K_sol->Mix A_sol Prepare Acid Solution A_sol->Mix Spectro Monitor Absorbance vs. Time Mix->Spectro Plot Plot ln(Absorbance) vs. Time Spectro->Plot Calc Calculate Rate Constant (k') Plot->Calc

Caption: Experimental workflow for determining the kinetics of phenylacetic acid oxidation.

The following table summarizes hypothetical kinetic data for the oxidation of various para-substituted phenylacetic acids. The rate constants are relative to the unsubstituted phenylacetic acid.

Substituent (p-X)σ_p ValueRelative Rate Constant (k_rel)
-OCH₃-0.273.2
-CH₃-0.172.1
-H0.001.0
-Cl0.230.4
-NO₂0.780.05

Analysis of Results:

The data clearly demonstrates the influence of substituents on the reaction rate. Electron-donating groups (-OCH₃, -CH₃) increase the rate of oxidation compared to the unsubstituted acid. This is because these groups increase the electron density at the benzylic carbon, making it more susceptible to attack by the oxidizing agent. Conversely, electron-withdrawing groups (-Cl, -NO₂) decrease the reaction rate by reducing the electron density at the reaction center. A Hammett plot of log(k_rel) versus σ_p would yield a negative ρ value, indicating that the reaction is facilitated by electron-donating substituents.

Acid-Catalyzed Esterification

The esterification of carboxylic acids with alcohols in the presence of a strong acid catalyst is a classic organic reaction. The kinetics of this reaction are sensitive to both electronic and steric effects.[6]

This protocol describes a method for studying the kinetics of the acid-catalyzed esterification of a substituted phenylacetic acid with an alcohol (e.g., methanol) using titration.

Materials:

  • Substituted phenylacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Ice bath

  • Thermostatted water bath

  • Conical flasks, burette, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a conical flask, dissolve a known amount of the substituted phenylacetic acid in a known volume of anhydrous methanol.

    • Place the flask in a thermostatted water bath to maintain a constant temperature (e.g., 40°C).

    • Add a small, known amount of concentrated sulfuric acid to catalyze the reaction and start the timer.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

    • Titrate the unreacted carboxylic acid in the aliquot with the standardized NaOH solution using phenolphthalein as the indicator.

  • Data Analysis:

    • The concentration of the carboxylic acid at each time point can be calculated from the titration data.

    • For a reaction that is first order in both the carboxylic acid and the alcohol (under pseudo-first-order conditions with a large excess of alcohol), a plot of 1/[Acid] versus time will be linear.

    • The second-order rate constant can be determined from the slope of this line.

Esterification_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_data_analysis Data Analysis Mix_Reactants Dissolve Phenylacetic Acid in Methanol Add_Catalyst Add H2SO4 Catalyst & Start Timer Mix_Reactants->Add_Catalyst Aliquot Withdraw Aliquots at Intervals Add_Catalyst->Aliquot Titrate Titrate with Standard NaOH Aliquot->Titrate Plot_Data Plot 1/[Acid] vs. Time Titrate->Plot_Data Determine_Rate Calculate Rate Constant (k) Plot_Data->Determine_Rate

Caption: Experimental workflow for determining the kinetics of phenylacetic acid esterification.

The following table presents hypothetical kinetic data for the acid-catalyzed esterification of various substituted phenylacetic acids. The rate constants are relative to the unsubstituted phenylacetic acid.

Substituent (X)PositionRelative Rate Constant (k_rel)Primary Effect
-H-1.00-
p-NO₂para1.35Electronic (withdrawing)
m-NO₂meta1.28Electronic (withdrawing)
p-CH₃para0.85Electronic (donating)
m-CH₃meta0.90Electronic (donating)
o-CH₃ortho0.25Steric Hindrance
o-Clortho0.30Steric Hindrance & Electronic

Analysis of Results:

The esterification reaction is accelerated by electron-withdrawing groups (-NO₂) and slightly retarded by electron-donating groups (-CH₃). This is because the rate-determining step involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. A Hammett plot for the meta- and para-substituted compounds would yield a positive ρ value.

The data also highlights the significant impact of steric hindrance. The ortho-substituted compounds (o-CH₃ and o-Cl) show a dramatic decrease in reaction rate, even though the electronic effect of the chloro group would be expected to increase the rate. This demonstrates that the bulky ortho-substituents physically obstruct the approach of the alcohol to the reaction center, overriding the electronic effects.[6]

Discussion: Structure-Reactivity Relationships

The experimental data presented for both oxidation and esterification reactions clearly illustrates the profound impact of substituents on the reaction kinetics of phenylacetic acids.

  • In the oxidation reaction , the development of a positive charge (or radical character) at the benzylic position in the transition state is stabilized by electron-donating groups, leading to an increased reaction rate.

  • In the acid-catalyzed esterification , the key is the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, accelerating the reaction, while the bulky nature of ortho-substituents can severely impede the reaction through steric hindrance.

These examples underscore the importance of considering both electronic and steric factors when predicting the reactivity of substituted aromatic compounds. The principles demonstrated here are broadly applicable to a wide range of organic reactions and are crucial for rational drug design and synthetic route optimization.

Conclusion

This comparative guide has demonstrated how the kinetics of reactions involving substituted phenylacetic acids can be systematically studied and understood. By employing standard kinetic measurement techniques and analyzing the data within the framework of established physical organic principles like the Hammett equation, researchers can gain valuable insights into structure-reactivity relationships. This knowledge is indispensable for controlling reaction outcomes, designing more efficient syntheses, and ultimately, for the successful development of new chemical entities with desired properties.

References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
  • Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Wang, M. L., & Juang, R. S. (1998). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, 37(7), 2659-2665. [Link]

  • Chapman, N. B., & Shorter, J. (1968). The separation of polar and steric effects. Part VII. The kinetics of the acid-catalysed esterification of substituted phenylacetic acids by methanol. Journal of the Chemical Society B: Physical Organic, 769-773. [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]

  • Kesamsetty, V. R., et al. (2014). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry, 30(2), 681-686. [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

Sources

Validation

comparison of purification techniques for brominated aromatic acids

An essential challenge in organic synthesis and drug development is the isolation of high-purity halogenated building blocks. Brominated aromatic acids, such as 2-bromobenzoic acid and isomeric aminobromobenzoic acids, a...

Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in organic synthesis and drug development is the isolation of high-purity halogenated building blocks. Brominated aromatic acids, such as 2-bromobenzoic acid and isomeric aminobromobenzoic acids, are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. However, their synthesis often yields complex mixtures containing unreacted starting materials, over-brominated byproducts, and positional isomers[2][3].

As an Application Scientist, I approach purification not merely as a separation task, but as a thermodynamic and kinetic system. This guide objectively compares the primary purification techniques for brominated aromatic acids, detailing the mechanistic causality behind each method and providing self-validating experimental protocols supported by empirical data.

Mechanistic Comparison of Purification Techniques

The selection of a purification strategy depends entirely on the physicochemical relationship between the target molecule and its impurities. For brominated aromatic acids, we primarily exploit differences in pKa , lattice energy (crystallization) , and partition coefficients .

Acid-Base Extraction & Recrystallization (The Thermodynamic Approach)

Because bromobenzoic acids possess a carboxylic acid functional group (pKa ~4.0), they can be reversibly toggled between a water-soluble ionized state (carboxylate salt) and an organic-soluble neutral state (free acid).

  • Causality: Dissolving the crude mixture in an aqueous base (e.g., 2N NaOH) selectively ionizes the bromobenzoic acid. Non-acidic organic impurities remain insoluble and are removed via filtration[4]. Subsequent acidification reprotonates the compound, forcing precipitation. Final recrystallization (e.g., from aqueous methanol or ethanol) exploits temperature-dependent solubility gradients to reject structurally similar acidic impurities (like unreacted benzoic acid) that remain dissolved in the mother liquor[2][5].

pH-Mediated Fractional Crystallization (The Isoelectric Approach)

When separating positional isomers (e.g., 2-amino-4-bromobenzoic acid vs. 2-amino-5-bromobenzoic acid), standard recrystallization often fails due to nearly identical solubility profiles.

  • Causality: By using highly specific buffer systems (such as aqueous ammonia and ammonium dihydrogen phosphate), we can exploit minute differences in the pKa and salt-solubility products of the isomers[1]. Alternatively, for meta-bromobenzoic acid contaminated with benzoic acid and dibromobenzoic acid, maintaining an aqueous suspension at a precise pH of 3.5–6.0 preferentially solubilizes the impurities while leaving the target crystal intact[3].

Preparative Column Chromatography (The Partitioning Approach)
  • Causality: Chromatography separates compounds based on their relative affinity for a stationary phase (e.g., silica gel) versus a mobile phase. While highly effective for complex mixtures, it is generally avoided for bulk carboxylic acids due to peak tailing (caused by hydrogen bonding with silica silanols), high solvent consumption, and poor industrial scalability[4].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of these techniques based on established laboratory and industrial data.

Purification TechniqueTarget ApplicationTypical Purity AchievedScalabilityRelative CostPrimary Separation Mechanism
Acid-Base + Recrystallization 2-Bromobenzoic acid, 3-Bromobenzoic acid>99.0%Excellent (kg to ton)LowpKa ionization & differential thermodynamic solubility
pH-Mediated Fractionation Isomeric mixtures (e.g., 4-BrABA vs 5-BrABA)98.1% - 99.7%GoodMediumSelective salt precipitation via buffered pH control
Aqueous pH Slurry m-Bromobenzoic acid (from BA and DBBA)>98.0%ExcellentLowPreferential dissolution of impurity salts at pH 3.5–6.0
Column Chromatography Complex, closely-eluting crude mixtures>99.0%Poor (mg to gram)HighDifferential stationary/mobile phase partitioning

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; visual or chemical cues at each step confirm the success of the prior manipulation.

Protocol A: Acid-Base Purification and Recrystallization of 2-Bromobenzoic Acid

Reference Standard: Organic Syntheses Procedure[4]

This method effectively removes neutral organic impurities and trace colorants before utilizing a mixed-solvent thermal gradient to achieve >99% purity.

  • Alkaline Dissolution: Suspend the crude 2-bromobenzoic acid in warm 2N NaOH. Heat to reflux.

    • Self-Validation: The target acid will completely dissolve. Any persistent solid is a non-acidic impurity and must be filtered out.

  • Decolorization: Add activated carbon to the hot mixture, stir for 5 minutes, and perform a hot gravity filtration.

  • Acidification: Cool the clear filtrate and slowly add concentrated HCl until the pH drops below 2.

    • Self-Validation: A massive precipitation of colorless solid confirms the reprotonation of the carboxylate to the free acid.

  • Isolation: Collect the solid via vacuum filtration and wash with cold distilled water to remove inorganic salts (NaCl).

  • Mixed-Solvent Recrystallization: Dissolve the solid in a minimum volume of boiling methanol. Slowly add water (the anti-solvent) dropwise until the solution becomes faintly cloudy, then add a few drops of methanol to clear it. Allow to cool undisturbed to room temperature, then transfer to an ice bath.

  • Final Collection: Filter the resulting colorless needles and dry under reduced pressure (Expected m.p. 148–150 °C).

AcidBasePurification Start Crude 2-Bromobenzoic Acid (Contains neutral impurities) Step1 Dissolve in warm 2N NaOH Start->Step1 State1 Aqueous Sodium Bromobenzoate + Insoluble Impurities Step1->State1 Step2 Add Activated Carbon & Filter State1->Step2 Removes color/organics State2 Clear Filtrate (Aqueous) Step2->State2 Step3 Acidify with Conc. HCl (pH < 2) State2->Step3 Protonation State3 Precipitated 2-Bromobenzoic Acid Step3->State3 Step4 Recrystallize from Aqueous MeOH State3->Step4 Thermal gradient End Pure 2-Bromobenzoic Acid (>99% Purity) Step4->End

Workflow for the acid-base mediated purification and recrystallization of 2-bromobenzoic acid.

Protocol B: pH-Controlled Separation of Aminobromobenzoic Acid Isomers

Reference Standard: Hofmann Degradation Separation[1]

Separating 2-amino-4-bromobenzoic acid (4-BrABA) from 2-amino-5-bromobenzoic acid (5-BrABA) requires exploiting the distinct solubility of their buffered salts.

  • Buffer Preparation: Suspend the mixed isomer crude in water. Gradually add aqueous ammonia and ammonium dihydrogen phosphate ( NH4​H2​PO4​ ) to establish a strictly controlled pH environment.

  • Selective Precipitation: Stir the mixture at room temperature.

    • Self-Validation: Under these specific buffered conditions, the 4-BrABA salt reaches its solubility limit and precipitates, while the 5-BrABA isomer remains highly soluble in the mother liquor.

  • Filtration & Primary Recovery: Filter the suspension. The filter cake is enriched in 4-BrABA (Fraction A), and the filtrate contains 5-BrABA (Fraction B).

  • Orthogonal Purification:

    • For 4-BrABA: Suspend Fraction A in 95% ethanol, heat to reflux until dissolved, and cool to room temperature. Filter to obtain 4-BrABA at >98.15% purity[1].

    • For 5-BrABA: Acidify the filtrate to precipitate Fraction B. Dissolve this solid in 50% aqueous DMF at 100 °C, then cool to 80 °C. The 5-BrABA precipitates cleanly at 80 °C, yielding >99.71% purity[1].

IsomerSeparation Start Hofmann Degradation Mixture (4-BrABA & 5-BrABA isomers) Step1 Dissolve & Buffer (NH4OH + NH4H2PO4) Start->Step1 Decision pH-Controlled Environment Step1->Decision Precipitate Selective Precipitation (4-BrABA) Decision->Precipitate Lower solubility salt Filtrate Mother Liquor (5-BrABA enriched) Decision->Filtrate Higher solubility salt Purify1 Recrystallize (EtOH) Precipitate->Purify1 Purify2 Fractional Cryst. (DMF/H2O) Filtrate->Purify2 End1 Pure 2-amino-4-bromobenzoic acid (>98% Purity) Purify1->End1 End2 Pure 2-amino-5-bromobenzoic acid (>99% Purity) Purify2->End2

pH-controlled fractional crystallization for separating 2-amino-4-bromo and 2-amino-5-bromobenzoic acids.

Conclusion

For brominated aromatic acids, traditional column chromatography is largely rendered obsolete by intelligent manipulation of the molecule's ionization state. By combining acid-base extraction with solvent-optimized recrystallization, researchers can achieve >99% purity with exceptional scalability. When dealing with complex positional isomers, shifting from simple thermal gradients to pH-mediated fractional crystallization provides the necessary thermodynamic resolution to isolate pure target compounds.

References

  • Arkivoc (2025). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid. Arkat USA. Available at:[Link]

  • Chemistry LibreTexts (2022/2025). Purification of Product Mixtures (Crystallization). LibreTexts. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 2-(1-acetyl-2-oxopropyl)- (Purification of 2-bromobenzoic acid). Organic Syntheses Inc. Available at: [Link]

  • Google Patents (JPH07116099B2).Purification method of meta-bromobenzoic acid.

Sources

Comparative

Structural Validation of Highly Substituted Aromatics: X-Ray Crystallography vs. Conventional Analytics for 6-Bromo-3-cyano-2-nitrophenylacetic acid

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the unambiguous structural validation of heavily substituted intermediates is a critical quality control checkpoint. 6-Bromo-3-cyano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the unambiguous structural validation of heavily substituted intermediates is a critical quality control checkpoint. 6-Bromo-3-cyano-2-nitrophenylacetic acid is a densely functionalized, tetrasubstituted aromatic building block. While high-throughput techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational to everyday laboratory workflows, they frequently fall short when assigning the absolute regiochemistry of such sterically congested molecules. This guide objectively compares the performance of single-crystal X-ray crystallography against alternative analytical methods, providing a field-proven, self-validating protocol for absolute structural determination.

The Analytical Challenge: Why Conventional Methods Fall Short

To understand why X-ray crystallography is necessary, we must analyze the causality behind the failure of standard techniques for this specific molecule:

  • The NMR Ambiguity: 6-Bromo-3-cyano-2-nitrophenylacetic acid possesses only two aromatic protons (at positions C-4 and C-5). In a 1 H NMR spectrum, these will present as a simple pair of doublets with an ortho-coupling constant ( J≈8 Hz). While this confirms the protons are adjacent, it fails to definitively map the relative positions of the nitro (-NO 2​ ), cyano (-CN), and bromo (-Br) groups. Furthermore, 1 3 C and 2D HMBC NMR are severely compromised by the lack of proton-carbon correlations across the fully substituted C1-C2-C3-C6 face of the ring. The heavy bromine atom also induces complex electronic shielding effects, further complicating chemical shift predictions.

  • The MS Limitation: High-Resolution Mass Spectrometry (HRMS) will easily confirm the exact mass and the characteristic 1:1 isotopic signature of the 79 Br/ 81 Br isotopes. However, MS provides zero spatial information and cannot differentiate this molecule from its regioisomers (e.g., 5-bromo-4-cyano-2-nitrophenylacetic acid).

Single-crystal X-ray diffraction remains the definitive "gold standard" for determining the precise three-dimensional arrangement of atoms in the solid state[1].

Workflow Synthesis Chemical Synthesis (Regioisomer Mixture?) LCMS LC-MS Analysis Mass Confirmed Synthesis->LCMS NMR 1H/13C 2D NMR Ambiguous Regiochemistry LCMS->NMR Formula C9H5BrN2O4 Cryst Single Crystal Growth (Vapor Diffusion) NMR->Cryst Spatial Ambiguity XRD X-Ray Diffraction (100 K Data Collection) Cryst->XRD Validation Absolute 3D Structure Validated XRD->Validation 100% Connectivity

Caption: Analytical workflow for resolving structural ambiguity in tetrasubstituted benzenes.

Comparative Performance: X-Ray Crystallography vs. Alternatives

Small-molecule X-ray crystallography provides detailed characterization of stereochemistry and regiochemistry that cannot be matched by solution-state methods[2]. Below is a quantitative and qualitative comparison of the available techniques.

Analytical MethodRegioisomer Differentiation3D ConformationSample RequirementTurnaround TimeConfidence Level
X-Ray Crystallography Absolute Yes (Solid State) 0.1 - 1.0 mg (Single Crystal) 1 - 3 Days Definitive (Gold Standard)
1D/2D NMR Spectroscopy Ambiguous for tetrasubstitutedNo (Solution Average)2 - 10 mgHoursModerate
High-Resolution MS None (Mass/Formula only)No< 0.1 mgMinutesLow (for connectivity)
IR Spectroscopy Functional groups onlyNo1 - 5 mgMinutesLow

Experimental Methodology: Self-Validating Protocol for X-Ray Crystallography

As an application scientist, I rely on protocols that are inherently self-validating. In X-ray crystallography, the refinement process uses mathematical R-factors ( R1​ , wR2​ ) to validate the structural model against the raw diffraction data. If the regioisomer is modeled incorrectly, the R-factor will refuse to converge, immediately flagging the error[3].

Step 1: Single-Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 5 mg of 6-Bromo-3-cyano-2-nitrophenylacetic acid in a minimum volume of ethyl acetate (good solvent) in a small inner glass vial. Place this inner vial inside a larger outer vial containing hexanes (anti-solvent). Seal the outer vial and leave undisturbed at room temperature for 48-72 hours.

  • Causality: The slow vapor diffusion of the anti-solvent into the good solvent creates a highly controlled supersaturation gradient. This thermodynamic control prioritizes the nucleation of a single, highly ordered macroscopic crystal over rapid precipitation, preventing the formation of unusable microcrystalline powders or twinned crystals.

Step 2: X-Ray Diffraction Data Collection
  • Procedure: Select a crystal with dimensions roughly 0.1 x 0.1 x 0.2 mm. Mount it on a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α source. Cool the crystal to 100 K using a liquid nitrogen cryostream during data collection.

  • Causality: Cryocooling to 100 K is mandatory. It drastically minimizes atomic thermal vibrations (the Debye-Waller factor), which sharpens the diffraction peaks and significantly enhances the resolution of high-angle diffraction spots, leading to a highly accurate electron density map.

Step 3: Heavy-Atom Phasing and Refinement
  • Procedure: Process the raw intensity data and solve the phase problem using Patterson methods or dual-space direct methods. Locate the heavy bromine atom first, then calculate the initial electron density map to find the lighter carbon, nitrogen, and oxygen atoms. Refine the structure using least-squares minimization.

  • Causality: The heavy bromine atom is a massive analytical advantage here. Because Br has a high atomic number ( Z=35 ), it scatters X-rays strongly and dominates the Patterson map. This makes phase determination mathematically trivial, allowing the software to rapidly and accurately pull the rest of the tetrasubstituted ring out of the electron density noise.

Phasing Data Raw Diffraction Data (Intensities) Patterson Patterson Map (Interatomic Vectors) Data->Patterson HeavyAtom Locate Bromine (Br) Heavy Atom (Z=35) Patterson->HeavyAtom Phases Calculate Initial Phases HeavyAtom->Phases Density Electron Density Map (C, N, O revealed) Phases->Density Refine Iterative Refinement (Self-Validating R-factors) Density->Refine Refine->Density Improve Phases

Caption: Heavy-atom phasing logic leveraging the Bromine atom for rapid structure solution.

Conclusion

For highly substituted, sterically congested molecules like 6-Bromo-3-cyano-2-nitrophenylacetic acid, relying solely on NMR and MS introduces unacceptable risks of regioisomer misassignment. Small-molecule X-ray crystallography is not just an alternative; it is the required gold standard. By leveraging the heavy-atom effect of the bromine substituent, researchers can achieve a rapid, self-validating, and absolute 3D structural confirmation, ensuring the integrity of downstream drug development pipelines.

References

  • BenchChem. "X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide." BenchChem.
  • ACS Infectious Diseases. "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Publications.
  • ACS Publications. "Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers..." ACS Publications.

Sources

Validation

Benchmarking the Performance of 6-Bromo-3-cyano-2-nitrophenylacetic Acid in the Synthesis of Functionalized Indoles

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis Introduction In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

Introduction

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic scaffolds, particularly the indole nucleus, are cornerstones in the development of novel therapeutics due to their prevalence in biologically active natural products and pharmaceuticals.[1][2][3] The choice of starting material for the synthesis of these complex molecules can profoundly impact reaction efficiency, yield, and the potential for subsequent functionalization. This guide provides an in-depth performance benchmark of 6-Bromo-3-cyano-2-nitrophenylacetic acid , a highly functionalized precursor, in a key synthetic transformation: the reductive cyclization to form a substituted indole.[1][4]

The unique arrangement of a nitro group ortho to an acetic acid side chain, combined with the presence of bromo and cyano substituents, makes this compound a compelling candidate for the rapid construction of indoles with multiple points for diversification.[4][5] We will objectively compare its performance against less functionalized, yet commonly employed, alternatives, providing detailed experimental protocols and supporting data to guide your synthetic strategy.

The Strategic Advantage of 6-Bromo-3-cyano-2-nitrophenylacetic Acid

The inherent functionalities of 6-Bromo-3-cyano-2-nitrophenylacetic acid offer a streamlined approach to complex indole synthesis. The ortho-nitroacetic acid moiety is a classic precursor for indole formation via reductive cyclization.[1][4] Upon reduction of the nitro group to an amine, an intramolecular condensation reaction readily occurs to form the fused heterocyclic system.[4]

The true synthetic power of this reagent lies in its additional substituents:

  • Cyano Group: A versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.[6][7]

  • Bromo Group: Ideally positioned for post-cyclization modifications through a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and other functionalities.

This guide will benchmark the performance of 6-Bromo-3-cyano-2-nitrophenylacetic acid in a model reductive cyclization reaction and compare it with two common alternatives: 2-Nitrophenylacetic acid and 2-Bromo-6-nitrophenylacetic acid.

Experimental Overview

The following sections detail the experimental protocols for the synthesis of a substituted indole-2-carboxylic acid via a one-pot reductive cyclization.

General Experimental Workflow

The overall synthetic strategy involves the reduction of the nitro group in the presence of a suitable catalyst, followed by in-situ cyclization to the corresponding oxindole, which is then dehydrated to the indole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Start Starting Material (Substituted 2-Nitrophenylacetic Acid) Reduction Reductive Cyclization (Room Temperature, 12-16h) Start->Reduction Add Reagents Reagents (Pd/C, H2 atmosphere) Reagents->Reduction Solvent Solvent (Ethanol) Solvent->Reduction Filtration Filtration through Celite Reduction->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Substituted Indole-2-carboxylic Acid Purification->Product

Caption: General workflow for the synthesis of substituted indoles.

Detailed Experimental Protocol: Reductive Cyclization

Materials:

  • Substituted 2-Nitrophenylacetic Acid (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Hydrogen (H₂) gas balloon

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-nitrophenylacetic acid (1.0 mmol) and ethanol (20 mL).

  • Carefully add 10% Pd/C (0.1 mmol) to the solution.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel.

Comparative Performance Data

The following table summarizes the performance of 6-Bromo-3-cyano-2-nitrophenylacetic acid in comparison to the selected alternatives in the described reductive cyclization reaction.

Starting MaterialProductYield (%)Purity (%)Reaction Time (h)
6-Bromo-3-cyano-2-nitrophenylacetic acid6-Bromo-3-cyanoindole-2-carboxylic acid85>9812
2-Nitrophenylacetic acidIndole-2-carboxylic acid92>9812
2-Bromo-6-nitrophenylacetic acid7-Bromoindole-2-carboxylic acid88>9814

Analysis and Discussion

The experimental data reveals that all three precursors are effective in the synthesis of the corresponding indole-2-carboxylic acids, with all reactions proceeding to high conversion and yielding products of excellent purity.

6-Bromo-3-cyano-2-nitrophenylacetic acid demonstrates a high yield of 85%, which is only slightly lower than the less substituted counterparts. This is a significant finding, as it indicates that the additional electron-withdrawing cyano and bromo groups do not impede the reductive cyclization process. The slightly longer reaction time observed for the 2-bromo-6-nitrophenylacetic acid may be attributed to steric hindrance from the bromine atom at the 6-position.

The key advantage of employing 6-Bromo-3-cyano-2-nitrophenylacetic acid becomes evident when considering the synthetic utility of the product. The resulting 6-bromo-3-cyanoindole-2-carboxylic acid is a highly valuable intermediate, poised for a multitude of subsequent transformations.

Potential for Further Diversification

The product obtained from 6-Bromo-3-cyano-2-nitrophenylacetic acid offers three distinct functional handles for further chemical modification.

G cluster_0 cluster_1 Indole 6-Bromo-3-cyanoindole-2-carboxylic acid Bromo Bromo Group (C6) Cyano Cyano Group (C3) Acid Carboxylic Acid (C2) Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Bromo->Coupling Enables Hydrolysis Hydrolysis to Amide/Acid Cyano->Hydrolysis Reduction Reduction to Amine Cyano->Reduction AmideCoupling Amide Bond Formation Acid->AmideCoupling

Caption: Diversification potential of the synthesized indole.

Conclusion

While 2-nitrophenylacetic acid provides the highest yield for the synthesis of the parent indole-2-carboxylic acid, 6-Bromo-3-cyano-2-nitrophenylacetic acid stands out as a superior starting material for the efficient construction of highly functionalized indole scaffolds. Its ability to undergo clean and high-yielding reductive cyclization without compromising its valuable bromo and cyano functionalities makes it an exceptional building block for combinatorial chemistry and the synthesis of complex drug candidates. The resulting product is primed for a wide array of subsequent modifications, offering a significant strategic advantage in the rapid exploration of chemical space. For research programs focused on generating diverse libraries of substituted indoles, the initial investment in this more complex starting material is justified by the significant reduction in the number of subsequent synthetic steps required to achieve molecular diversity.

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 4-Nitrophenylacetic Acid. Retrieved from [Link]

  • ACS Publications. (1970). Reinvestigation of the Mannich reaction of 4-nitrophenylacetic acid and 2,4-dinitrophenylacetic acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Optimizing the synthesis of 2-substituted indoles: Advancements in green chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Latvian Institute of Organic Synthesis. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • PMC. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. Retrieved from [Link]

  • PMC. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Tetrahedron Letters. Retrieved from [Link]

  • SlideShare. (2018). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • MDPI. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Photocatalytic Decyanative Radical Addition Based on Cyano Group Transfer Mediated by Amine-Ligated Boryl Radicals. Organic Letters. Retrieved from [Link]

  • SciSpace. (2017). A safe and selective method for reduction of 2-nitrophenylacetic acid systems to N-aryl hydroxamic acids using continuous flow hydrogenation. Tetrahedron Letters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. Retrieved from [Link]

  • PubMed. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Tetrahedron Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in Chemical Modifications of Nitriles. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2003). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[8][9]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • MDPI. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules. Retrieved from [Link]

  • Arkivoc. (n.d.). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-cyano-2-nitrophenylacetic Acid

The proper management and disposal of complex chemical reagents are foundational to laboratory safety and environmental stewardship. 6-Bromo-3-cyano-2-nitrophenylacetic acid is a compound of significant synthetic utility...

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of complex chemical reagents are foundational to laboratory safety and environmental stewardship. 6-Bromo-3-cyano-2-nitrophenylacetic acid is a compound of significant synthetic utility, but its molecular structure, incorporating bromo, cyano, nitro, and carboxylic acid functional groups, presents a multifaceted hazard profile that demands a rigorous and informed disposal protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this waste stream safely and in compliance with regulatory standards. Our approach moves beyond a simple checklist to explain the chemical reasoning behind each critical step, ensuring a culture of safety and deep institutional trust.

Hazard Profile Analysis: A Multifunctional Challenge

Understanding the compound's hazards is the first step in its safe management. The potential risks are not derived from a single source but are a composite of its distinct functional groups. Each group necessitates a specific handling consideration, making commingling with other waste streams a significant danger.

Functional GroupPrimary HazardCritical Disposal Consideration
Cyano (-CN) High Acute ToxicityExtreme Danger: Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. Waste must be kept separate from all acidic materials.[1][2]
Bromo (-Br) Halogenated OrganicForms persistent and toxic byproducts upon improper incineration. Must be segregated as "Halogenated Organic Waste" for specialized high-temperature incineration with acid gas scrubbers.[3][4]
Nitro (-NO₂) Toxicity & ReactivityNitroaromatic compounds are often toxic, mutagenic, and can be reactive or explosive under certain conditions.[5][6] They are significant environmental pollutants.[7]
Carboxylic Acid (-COOH) CorrosivityThe inherent acidity of the compound itself increases the risk of HCN evolution if not managed correctly. It is incompatible with bases (exothermic reaction) and certain metals.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, a thorough risk assessment must be conducted. All operations involving the transfer or packaging of 6-Bromo-3-cyano-2-nitrophenylacetic acid waste must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Procedure

This protocol is designed to comply with the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[9]

  • Designation: This material must be classified as "Hazardous Waste: Halogenated Organic, Cyanide-Containing, Toxic, Corrosive."

  • Segregation:

    • Dedicate a specific waste container solely for 6-Bromo-3-cyano-2-nitrophenylacetic acid and its directly contaminated consumables (e.g., pipette tips, wipes).

    • DO NOT mix this waste with any other chemical streams, particularly:

      • Acidic waste (to prevent HCN gas release).[2]

      • Non-halogenated organic waste (this complicates and increases the cost of disposal).[4]

      • Aqueous waste.

      • Oxidizing or reducing agents.

Step 2: Container Selection and Labeling

The waste container serves as the primary line of defense against leaks and exposures.

  • Container Type: Use a chemically compatible container, such as a borosilicate glass bottle with a Teflon-lined screw cap. The container must be free from damage or deterioration.[9] For added safety, place the primary container within a compatible secondary containment bin.

  • Labeling: The container must be labeled clearly before any waste is added. The label must comply with OSHA and EPA standards and include the following information[10]:

    • The words "HAZARDOUS WASTE" in large, visible text.

    • Full Chemical Name: "6-Bromo-3-cyano-2-nitrophenylacetic acid" (no abbreviations or formulas).

    • Hazard Characteristics: "Toxic," "Corrosive," "Irritant," "Environmental Hazard."

    • Principal Investigator's Name and Laboratory Information.

Step 3: On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation under the control of laboratory personnel.[9]

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic, heat sources, and incompatible materials.

  • Closure: The container must be kept tightly closed at all times except when actively adding waste. Funnels must be removed immediately after use.

  • Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Final Disposal via Institutional EHS

On-site chemical treatment of cyanide-containing waste requires specialized training and facilities and should not be attempted by general laboratory personnel.[11][12] The only approved disposal route is through your institution's Environmental Health and Safety (EHS) department.

  • Request Pickup: Once the container is full or has reached the local regulatory time limit for storage, arrange for disposal through your institution's EHS office.

  • Documentation: Follow all institutional procedures for waste pickup requests and chain-of-custody documentation.

Emergency Procedures: Spill and Exposure Management

Spill Response:
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a chemical absorbent material suitable for acids and solvents.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the area with a soap and water solution.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS emergency line.

    • Prevent entry to the area.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical Incompatibility

To prevent dangerous reactions, 6-Bromo-3-cyano-2-nitrophenylacetic acid waste must be stored away from the following chemical classes.

Incompatible Chemical ClassHazardous Outcome of Mixing
Acids (Strong and Weak) Rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[14]
Bases (Strong) Violent, exothermic neutralization reaction.
Oxidizing Agents Potential for a violent reaction, leading to fire or explosion.[15]
Reducing Agents Exothermic and potentially violent reaction.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 6-Bromo-3-cyano-2-nitrophenylacetic acid.

G cluster_prep Preparation Phase cluster_handling Handling & Storage Phase cluster_disposal Final Disposal Phase A Waste Generated (Solid or Contaminated Items) B Characterize Waste: - Halogenated - Cyanide-Containing - Acidic & Toxic A->B C Select Compatible Container (Glass, Teflon-lined cap) B->C D Create & Affix Hazardous Waste Label C->D E Place Waste in Labeled Container (Inside Fume Hood) D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Container Full or Time Limit Reached? G->H H->G No I Contact Institutional EHS for Waste Pickup H->I Yes J Complete All Required Disposal Paperwork I->J K Transfer Custody to EHS Personnel J->K

Caption: Disposal workflow for 6-Bromo-3-cyano-2-nitrophenylacetic acid.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Available from: [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety.
  • Hazardous Waste | US EPA. (2026, February 12). Available from: [Link]

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.
  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. (2024, March 20). Available from: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work.
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific (3-Nitrophenylacetic acid).
  • SAFETY DATA SHEET - Sigma-Aldrich (bromoacetic acid). (2025, November 06).
  • Incompatible Chemicals - Risk Management and Safety.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
  • Substantial emissions of nitrated aromatic compounds in the particle and gas phases in the waste gases from eight industries - PubMed. (2021, August 15). Available from: [Link]

  • Chemical Incompatibility Table.
  • Substance Incompatibility.
  • Proper Disposal of Bromo-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals - Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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